Peimine
Descripción
Peimine has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLSMSEHKDIIP-BZMYINFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910283 | |
| Record name | Cevane-3,6,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23496-41-5, 107299-20-7, 135636-54-3 | |
| Record name | Peimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wanpeinine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zhebeinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevane-3,6,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23496-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Peimine mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Peimine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has emerged as a promising natural compound with significant anti-tumor activities across a spectrum of cancers. Its multifaceted mechanism of action involves the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell migration and invasion. This compound exerts these effects by modulating a complex network of intracellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/NF-κB, and Wnt/β-catenin pathways, among others. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.
Core Anticancer Mechanisms
This compound's efficacy against cancer cells stems from its ability to interfere with fundamental cellular processes required for tumor growth and progression. The primary mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the suppression of metastasis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. It triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
-
Intrinsic Pathway: In glioblastoma (GBM) cells, this compound decreases the mitochondrial membrane potential, promoting the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift leads to the release of cytochrome c and the activation of the caspase cascade, culminating in the cleavage of Caspase-3 and programmed cell death.
-
Calcium Homeostasis Disruption: In prostate cancer, this compound disrupts intracellular calcium homeostasis. It increases intracellular Ca²⁺ concentration, which in turn promotes the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK), leading to apoptosis.
-
Reactive Oxygen Species (ROS) Generation: In gastric and osteosarcoma cells, this compound promotes the accumulation of intracellular ROS. This oxidative stress activates downstream signaling, such as the JNK and MAPK/STAT3/NF-κB pathways, to induce apoptosis.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.
-
G0/G1 Phase Arrest: In osteosarcoma and prostate cancer cells, this compound treatment leads to an accumulation of cells in the G0/G1 phase. This is achieved by altering the expression of key cell cycle regulatory proteins, including the downregulation of Cyclin D1 and CDK2 and the upregulation of the CDK inhibitor p27.
-
G2/M Phase Arrest: In gastric cancer MKN-45 cells, this compound has been shown to cause cell cycle arrest in the G2/M phase, an effect also linked to the accumulation of ROS.
Inhibition of Metastasis and Invasion
Metastasis is a critical factor in cancer mortality. This compound has demonstrated the ability to suppress the motility and invasive properties of cancer cells.
-
EMT Regulation: In prostate cancer, this compound inhibits the epithelial-mesenchymal transition (EMT), a key process in metastasis, by targeting the Wnt/β-catenin signaling pathway.
-
Migration and Invasion: Treatment with this compound has been shown to reduce the migration and invasion of glioblastoma, prostate, and breast cancer cells in vitro.
Induction of Autophagy
In addition to apoptosis, this compound can induce autophagic cell death. In colorectal cancer cells, this compound treatment enhances autophagic flux by dephosphorylating the mammalian target of rapamycin (mTOR) through the PI3K/Akt/mTOR and AMP-activated protein kinase (AMPK) pathways.
Modulation of Key Signaling Pathways
This compound's diverse anticancer effects are orchestrated through its interaction with multiple critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer. This compound has been shown to inhibit this pathway in several cancer types.
-
Mechanism of Inhibition: In glioblastoma cells, this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K and Akt, effectively inactivating the pathway.[1] This inhibition contributes to the induction of apoptosis by upregulating p53 and Bax and downregulating Bcl-2.
-
Autophagy Regulation: In colorectal cancer, this compound's ability to dephosphorylate mTOR, a key downstream effector of Akt, is crucial for inducing autophagic cell death.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, reducing proliferation and promoting apoptosis.
Ca²⁺/CaMKII/JNK Pathway
This pathway is a key mechanism for this compound-induced apoptosis in prostate cancer.
-
Mechanism of Action: this compound treatment increases the intracellular concentration of free Ca²⁺. This elevated Ca²⁺ activates CaMKII, which in turn phosphorylates and activates JNK. Activated JNK then triggers downstream apoptotic events. This entire cascade can be counteracted by Ca²⁺ chelators.
Caption: this compound-induced Ca²⁺ influx activates the CaMKII/JNK pathway, leading to apoptosis.
ROS-Mediated MAPK/STAT3/NF-κB Pathway
In gastric cancer, this compound leverages oxidative stress to induce cell death and inhibit migration.
-
Mechanism of Action: this compound treatment leads to the accumulation of ROS in MKN-45 gastric cancer cells. This ROS accumulation activates the MAPK signaling cascade and regulates STAT3 and NF-κB pathways, ultimately resulting in apoptosis and G2/M cell cycle arrest.
Caption: this compound elevates ROS, activating MAPK/STAT3/NF-κB pathways to induce apoptosis.
Wnt/β-catenin Pathway
This compound inhibits the Wnt/β-catenin pathway, which is crucial for its anti-metastatic effects, particularly in prostate cancer.
-
Mechanism of Inhibition: this compound treatment inhibits the phosphorylation of GSK-3β and promotes the degradation of β-catenin in prostate cancer cells. This prevents the nuclear translocation of β-catenin, thereby downregulating the expression of its target genes, which are involved in cell proliferation and EMT.
Caption: this compound inhibits Wnt/β-catenin signaling by promoting β-catenin degradation.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points such as IC50 values and the impact on cell viability.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24 h | |
| BIU-87 | Urothelial Bladder Cancer | 710.3 µg/mL | 48 h | |
| EJ-1 | Urothelial Bladder Cancer | 651.1 µg/mL | 48 h | |
| MKN-45 | Gastric Cancer | ~38.62 µM | 24 h |
Note: IC50 values can vary significantly based on the specific assay conditions and cell line used.
Table 2: Effective Concentrations and Observed Effects of this compound
| Cancer Type | Cell Line(s) | Concentration Range | Key Observed Effects | Citation |
| Prostate Cancer | DU-145, LNCap, PC-3 | 2.5 - 10 µM | Inhibition of growth, invasion, and migration; Apoptosis induction | |
| Glioblastoma | U87 | 25 - 50 µM | Inhibition of proliferation, migration, and invasion; Apoptosis induction | |
| Colorectal Cancer | HCT-116 | 50 - 400 µM | Dose-dependent decrease in cell viability; Apoptosis and autophagy | |
| Breast Cancer | MCF-7 | 5 - 20 µM | Inhibition of cell viability; Apoptosis induction; Inflammasome inhibition | |
| Lung Cancer | H1299 | 6 - 200 µM | Dose-dependent reduction in cell viability |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT/CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and cultured overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with this compound for specific time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL) or CCK-8 solution is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.
-
Measurement: For MTT assays, the medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. For CCK-8, no additional steps are needed. The absorbance is measured using a microplate reader at a wavelength of 490-570 nm for MTT or 450 nm for CCK-8.
-
Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Protocol:
-
Cell Treatment: Cells are cultured in 6-well plates and treated with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified using analysis software.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways affected by this compound.
-
Protocol:
-
Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, Caspase-3, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Caption: Standard in vitro workflow for evaluating the anticancer effects of this compound.
Conclusion and Future Directions
This compound is a potent natural anti-tumor agent that functions through a complex and interconnected series of mechanisms. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis by modulating critical signaling pathways like PI3K/Akt, Ca²⁺/CaMKII/JNK, and Wnt/β-catenin highlights its potential as a lead compound for the development of novel cancer therapeutics.
Future research should focus on:
-
In Vivo Efficacy and Toxicology: Comprehensive studies in animal models are needed to validate in vitro findings and assess the safety profile and pharmacokinetics of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced toxicity.
-
Target Identification: Further elucidation of the direct molecular targets of this compound will provide deeper insights into its mechanism of action and facilitate the design of more potent derivatives.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical results into tangible benefits for cancer patients.
References
Peimine's intricate Dance with Inflammation: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has long been a staple in traditional Chinese medicine for its purported anti-inflammatory, antitussive, and expectorant properties. Modern pharmacological research is now dissecting the molecular mechanisms that underpin these therapeutic effects, revealing a complex interplay with key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by primarily targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, its activity is intricately linked with the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways. Emerging evidence also suggests a potential role in modulating the JAK/STAT pathway and the NLRP3 inflammasome.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to potently inhibit the NF-κB pathway.[1][2][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2] This ultimately leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]
The MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes such as inflammation, proliferation, and apoptosis. The activation of these kinases through phosphorylation is a key step in the inflammatory cascade.
This compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPK in various inflammatory models.[2][4] By inhibiting the activation of these key kinases, this compound effectively blocks the downstream signaling events that lead to the production of pro-inflammatory mediators.[2][3]
Crosstalk with Nrf2 and PI3K/Akt Pathways
This compound's anti-inflammatory action is not limited to direct inhibition of pro-inflammatory pathways. It also actively engages protective signaling routes.
-
Nrf2 Pathway Activation: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1] This enhanced antioxidant defense helps to mitigate oxidative stress, a key contributor to inflammation.[1] Interestingly, Nrf2 activation can also inhibit the NF-κB pathway, suggesting a synergistic anti-inflammatory effect.[1]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is involved in a multitude of cellular processes, including inflammation and cell survival. Some studies suggest that this compound can inhibit the phosphorylation of PI3K and Akt, thereby downregulating inflammatory responses.[5] However, the precise role of this compound in this pathway, particularly in the context of inflammation, warrants further investigation as the PI3K/Akt pathway can have both pro- and anti-inflammatory roles depending on the cellular context.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line/Model | Stimulant | This compound Concentration | Cytokine | Inhibition/Reduction | Reference |
| HMC-1 cells | PMACI | 25 µg/mL | IL-8 mRNA | Significant inhibition | [2] |
| HMC-1 cells | PMACI | 50 µg/mL | IL-6, IL-8 mRNA | Significant inhibition | [2] |
| RAW264.7 cells | LPS | Not specified | IL-1β, IL-6, TNF-α | Significant suppression | [1] |
| A549 cells | TNF-α | 100 µg/mL (in combination with peiminine) | IL-8, MMP-9 | Most obvious anti-inflammatory effects | [3] |
| Acute lung injury mice | LPS | Not specified | TNF-α, IL-6, IL-1β, IL-17 | Strong inhibitory effects (in combination with peiminine and forsythoside A) | [7] |
Table 2: Effect of this compound on Signaling Protein Phosphorylation
| Cell Line | Stimulant | This compound Concentration | Protein | Effect | Reference |
| HMC-1 cells | PMACI | 25 µg/mL | p-ERK | Reduced expression | [2] |
| HMC-1 cells | PMACI | 50 µg/mL | p-ERK, p-JNK, p-p38 | Inhibited expression | [2] |
| HMC-1 cells | PMACI | 10, 25, 50 µg/mL | p-IκB-α | Significant inhibition | [2] |
| HMC-1 cells | PMACI | 50 µg/mL | Nuclear NF-κB | Suppressed expression | [2] |
| GBM cells | - | 25, 50 µM | p-PI3K, p-Akt | Decreased levels | [5] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-inflammatory effects, this section provides detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Human mast cells (HMC-1), murine macrophages (RAW264.7), and human lung adenocarcinoma cells (A549) are commonly used.[1][2][3]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations.[2] The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cytotoxicity.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (from E. coli O111:B4) or a combination of phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI).[1][2]
Western Blot Analysis for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and their total forms, as well as a housekeeping gene like β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: The cell culture supernatant is collected after the treatment period.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentrations are calculated based on a standard curve generated from recombinant cytokines.
Future Directions and Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK pathways, while simultaneously activating the protective Nrf2 pathway, highlights its therapeutic potential. While the core mechanisms are becoming clearer, further research is needed to fully elucidate its role in the JAK/STAT and NLRP3 inflammasome pathways. A deeper understanding of its pharmacokinetic and pharmacodynamic properties is also crucial for its translation into clinical applications. The detailed protocols and summarized data in this guide aim to provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory capabilities of this compound.
References
- 1. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K-Akt pathway suppresses coagulation and inflammation in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Peimine's Therapeutic Potential in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimine, an isosteroid alkaloid derived from the bulbs of Fritillaria species, has garnered significant attention for its potential therapeutic applications in a range of diseases, owing to its anti-inflammatory, neuroprotective, and anti-tumor properties. This technical guide provides a comprehensive overview of the current understanding of this compound and its related compound, Peiminine, as potential therapeutic agents for neurodegenerative diseases. We delve into their molecular targets, summarizing key quantitative data, and providing detailed experimental protocols for the assays cited. Furthermore, this guide presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound and Neurodegenerative Diseases
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Chronic neuroinflammation, oxidative stress, and the aggregation of misfolded proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-synuclein) are key pathological hallmarks of these devastating conditions. Current therapeutic strategies offer symptomatic relief but fail to halt or reverse the underlying disease progression. Natural compounds with pleiotropic effects, such as this compound, represent a promising avenue for the development of novel multi-target therapies.
This compound and its analogue Peiminine have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Furthermore, emerging evidence suggests their role in regulating microglia polarization, mitigating oxidative stress through the Nrf2 pathway, and interfering with the aggregation of disease-associated proteins. This guide aims to consolidate the existing preclinical data on this compound's targets in neurodegenerative diseases, providing a valuable resource for researchers in the field.
Molecular Targets and Mechanisms of Action
Anti-inflammatory Effects
A primary mechanism through which this compound exerts its neuroprotective effects is by attenuating neuroinflammation. This is achieved by modulating several key inflammatory signaling pathways.
-
Inhibition of NF-κB Signaling: this compound has been demonstrated to suppress the activation of the NF-κB pathway, a central regulator of inflammation. It inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
-
Modulation of MAPK Pathways: this compound can also regulate the MAPK signaling cascade, including ERK, JNK, and p38 pathways, which are involved in the production of inflammatory mediators.
-
Microglia Polarization: this compound promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2] This shift is characterized by a decrease in M1 markers (e.g., iNOS, CD86) and an increase in M2 markers (e.g., Arginase-1, CD206), contributing to the resolution of inflammation and tissue repair.[2]
Attenuation of Protein Aggregation
The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. While direct quantitative data on this compound's effect on Aβ and tau aggregation is limited, studies on the related compound Peiminine provide valuable insights.
-
α-Synuclein: Peiminine has been shown to reduce the accumulation of α-synuclein, a key component of Lewy bodies in Parkinson's disease.[3] This effect is thought to be mediated through the enhancement of protein degradation pathways.
Regulation of Apoptosis
Neuronal cell death is a final common pathway in neurodegenerative diseases. This compound and Peiminine have been shown to modulate apoptotic pathways.
-
Bcl-2 Family Proteins: this compound can influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis in cancer cells. The effect on neuronal apoptosis in neurodegenerative contexts requires further investigation.
-
Caspase Activity: Peiminine has been shown to induce apoptosis in cancer cells through the activation of caspase-3.[4]
Antioxidant Effects
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and Peiminine.
Table 1: Anti-inflammatory and Neuroprotective Effects of this compound
| Parameter | Cell/Animal Model | Treatment | Effect | Reference |
| IC50 (NF-κB Inhibition) | Not Specified | This compound | Not Specified | |
| Cytokine Reduction (TNF-α) | LPS-stimulated RAW 264.7 macrophages | This compound | Dose-dependent reduction | [1] |
| Cytokine Reduction (IL-6) | LPS-stimulated RAW 264.7 macrophages | This compound | Dose-dependent reduction | [1] |
| Cytokine Reduction (IL-1β) | LPS-stimulated RAW 264.7 macrophages | This compound | Dose-dependent reduction | [1] |
| M1 Marker (iNOS) Expression | DRE rat hippocampus | This compound (2.5, 5, 10 mg/kg) | Dose-dependent decrease | [2] |
| M2 Marker (Arginase-1) Expression | DRE rat hippocampus | This compound (2.5, 5, 10 mg/kg) | Dose-dependent increase | [2] |
Table 2: Effects of Peiminine on α-Synuclein and Apoptosis
| Parameter | Cell/Animal Model | Treatment | Effect | Reference |
| α-Synuclein Reduction | SH-SY5Y cells | Peiminine | Not Specified | [3] |
| Bax/Bcl-2 Ratio | Not Specified | Peiminine | Not Specified | |
| Caspase-3 Activity | HepG2 cells | Peiminine | Increased activity | [4] |
Note: Specific quantitative values (e.g., percentage inhibition, fold change) are not consistently reported across all studies.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes microglial polarization to the M2 phenotype to attenuate drug-resistant epilepsy through suppressing the TLR4/NF-κB/HIF-1α signaling pathway in a rat model and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peiminine Reduces ARTS-Mediated Degradation of XIAP by Modulating the PINK1/Parkin Pathway to Ameliorate 6-Hydroxydopamine Toxicity and α-Synuclein Accumulation in Parkinson’s Disease Models In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Peimine: A Technical Guide to its Anti-Inflammatory Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine for treating respiratory ailments such as bronchitis and cough.[1][2] Modern pharmacological research has begun to elucidate the scientific basis for these therapeutic effects, identifying this compound as a potent anti-inflammatory agent.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory properties, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The evidence suggests that this compound and its related compounds modulate multiple key signaling cascades, including NF-κB, MAPKs, and PI3K/Akt, and inhibit the activation of the NLRP3 inflammasome, making it a promising candidate for further investigation and drug development.[3][5]
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach at the cellular level. It effectively suppresses the production of pro-inflammatory cytokines and mediators by intervening in the central signaling pathways that regulate the inflammatory response.
Inhibition of Pro-Inflammatory Cytokines and Mediators
This compound has been consistently shown to inhibit the secretion of key pro-inflammatory cytokines across various cell types. In models using human mast cells (HMC-1), RAW264.7 macrophages, and non-small-cell lung cancer cells (A549), this compound significantly reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8).[3][6][7] Furthermore, in certain models, it has been observed to increase the production of the anti-inflammatory cytokine IL-10.[3] This broad-spectrum inhibition of inflammatory mediators underscores its potential in mitigating inflammatory conditions.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[5] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[8] This phosphorylation marks IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound effectively disrupts this cascade. Studies demonstrate that this compound treatment significantly inhibits the phosphorylation of both IκBα and the p65 subunit of NF-κB.[6][9] This action prevents the degradation of IκBα and suppresses the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α, IL-6, and IL-8.[6][7]
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical signaling molecules that regulate cellular responses to a wide range of stimuli, including inflammation.[6] The activation of MAPKs via phosphorylation leads to the activation of downstream transcription factors that control the expression of inflammatory genes. This compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in stimulated mast cells and macrophages.[3][6] By inhibiting the MAPK cascade, which often acts upstream of NF-κB, this compound provides another layer of control over the inflammatory response.[6]
Interaction with PI3K/Akt and NLRP3 Inflammasome Pathways
Recent research on sithis compound, a structurally related alkaloid, has highlighted the role of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway in inflammation and its connection to the NLRP3 inflammasome.[5] The PI3K/Akt pathway is a pro-survival pathway that also regulates inflammation, often in crosstalk with NF-κB.[10] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18 via caspase-1, leading to a potent inflammatory response and pyroptotic cell death.[11][12][13]
Sithis compound has been shown to attenuate osteoarthritis progression by suppressing the PI3K/Akt/NF-κB axis, which in turn inhibits the activation of the NLRP3 inflammasome and subsequent pyroptosis.[5][14] Given the structural and functional similarities, it is plausible that this compound employs a similar mechanism to inhibit inflammasome activation, representing a critical area for future research.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in several key studies. The following tables summarize the reported data, providing a clear comparison of its efficacy across different experimental models.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in PMACI-Stimulated HMC-1 Cells
| Cytokine | This compound Conc. (µg/mL) | Inhibition (%) | p-value | Reference |
|---|---|---|---|---|
| TNF-α | 25 | ~40% | < 0.05 | [6] |
| 50 | ~60% | < 0.01 | [6] | |
| IL-6 | 25 | ~45% | < 0.05 | [6] |
| 50 | ~70% | < 0.01 | [6] | |
| IL-8 | 25 | ~35% | < 0.05 | [6] |
| | 50 | ~55% | < 0.01 |[6] |
Table 2: Effect of this compound on Pro-Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Cells
| Mediator | This compound Conc. (µM) | Effect | p-value | Reference |
|---|---|---|---|---|
| IL-1β | 5 | Significant Reduction | < 0.05 | [9] |
| 15 | Stronger Reduction | < 0.01 | [9] | |
| IL-6 | 5 | Significant Reduction | < 0.05 | [9] |
| 15 | Stronger Reduction | < 0.01 | [9] | |
| TNF-α | 5 | Significant Reduction | < 0.05 | [9] |
| 15 | Stronger Reduction | < 0.01 | [9] | |
| ROS | 5 | Significant Reduction | < 0.05 | [9] |
| | 15 | Stronger Reduction | < 0.01 |[9] |
Table 3: Effect of Related Alkaloid Peiminine on Inflammatory Mediators in LPS-Stimulated mMECs
| Mediator | Peiminine Conc. (µM) | Effect | p-value | Reference |
|---|---|---|---|---|
| TNF-α | 10, 20, 40 | Dose-dependent Reduction | < 0.0005 | [15] |
| IL-6 | 10, 20, 40 | Dose-dependent Reduction | < 0.0001 | [15] |
| IL-1β | 10, 20, 40 | Dose-dependent Reduction | < 0.0001 |[15] |
Detailed Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Human Mast Cells (HMC-1): Cells are cultured in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for 1 hour before stimulation with a combination of phorbol 12-myristate 13-acetate (PMA, 50 nM) and calcium ionophore A23187 (1 µg/mL) (PMACI) for a specified duration (e.g., 8 hours for cytokine analysis).[6]
-
Mouse Macrophages (RAW264.7): Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics. For stimulation, cells are pre-treated with this compound (e.g., 5, 15 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 100 ng/mL) for 24 hours.[9]
-
Mouse Mammary Epithelial Cells (mMECs): Cells are cultured and pretreated with various concentrations of peiminine (e.g., 10, 20, 40 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 4 hours.[15]
Cell Viability Assay
-
MTS Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Cells are seeded in 96-well plates, treated with this compound for 24 hours, and then incubated with the MTS solution. The absorbance is measured at 490 nm using an ELISA plate reader to determine the percentage of viable cells relative to an untreated control.[7]
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, IL-1β, and IL-8 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer’s instructions. Absorbance is read at 450 nm.[6][15]
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-IκBα, IκBα, p-p65, p65, β-actin). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9][15]
In Vivo Animal Models
-
LPS-Induced Acute Lung Injury (ALI) in Mice: Male C57BL/6 mice are pre-treated with this compound (intraperitoneally or orally) for a specified period. ALI is then induced by intratracheal or intranasal administration of LPS. After a set time (e.g., 24 hours), bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and protein levels. Lung tissues are harvested for histopathological analysis (H&E staining) and Western blotting.[9][16]
-
Passive Cutaneous Anaphylaxis (PCA) in Rats: Rats are sensitized with an intradermal injection of anti-DNP IgE. After 48 hours, the rats are challenged by an intravenous injection of DNP-HSA along with Evans blue dye. This compound is administered orally 1 hour before the challenge. The amount of dye extravasation in the skin is measured to quantify the allergic reaction.[6]
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent anti-inflammatory agent with significant therapeutic potential. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways provides a robust mechanism for suppressing the production of a wide array of inflammatory mediators. Furthermore, emerging research on related compounds suggests an additional role in modulating the PI3K/Akt pathway and inhibiting NLRP3 inflammasome activation, which warrants further direct investigation for this compound.
For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Studies have indicated that this compound has low oral bioavailability, which may limit its systemic application.[17] Research into novel drug delivery systems or structural modifications to improve absorption is crucial.
-
Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of this compound in treating human inflammatory diseases.
-
Target Specificity: A deeper understanding of this compound's binding affinity and specificity for various kinases and receptors within the inflammatory pathways will aid in optimizing its therapeutic index and predicting potential off-target effects.[17][18]
References
- 1. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sithis compound ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/Akt Pathway in Meta-Inflammation [mdpi.com]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sithis compound ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors [mdpi.com]
- 18. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical Heritage and Pharmacological Significance of Peimine: A Technical Guide
Abstract: Peimine, a primary isosteroidal alkaloid isolated from the bulbs of various Fritillaria species, holds a significant position in Traditional Chinese Medicine (TCM) for its centuries-old application in treating respiratory conditions. This technical guide provides an in-depth exploration of the ethnobotanical background of this compound, its botanical sources, and traditional preparation methods. A comprehensive review of its pharmacological activities, particularly its anti-inflammatory and antitussive effects, is presented with a focus on the underlying molecular mechanisms. This document summarizes quantitative data on this compound content in different Fritillaria species and its effective concentrations in various pharmacological studies. Detailed experimental protocols for the extraction and analysis of this compound, as well as for assessing its biological activity, are provided to support further research and drug development endeavors.
Ethnobotanical Background of this compound
The medicinal use of plants containing this compound is deeply rooted in Traditional Chinese Medicine, with a history spanning over 2,000 years. The dried bulbs of various Fritillaria species, collectively known as "Bei-Mu" (貝母), are a cornerstone of TCM pharmacology, primarily utilized for their potent effects on the respiratory system.
Historically, "Bei-Mu" has been prescribed to treat a wide array of respiratory ailments characterized by cough, phlegm, and inflammation. Ancient Chinese medical texts, such as the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica Classic), describe its properties as "bitter, cold," and attribute to it the ability to "clear heat, moisten the lungs, resolve phlegm, and stop cough."
The two most renowned types of "Bei-Mu" are "Chuan-Bei-Mu" (川貝母), derived primarily from Fritillaria cirrhosa, and "Zhe-Bei-Mu" (浙貝母), mainly from Fritillaria thunbergii. "Chuan-Bei-Mu" is traditionally considered more precious and is often used for dry, persistent coughs, while "Zhe-Bei-Mu" is typically employed for coughs with copious, thick phlegm.
Traditional preparations of Fritillaria bulbs vary. A common method is decoction, where the dried bulbs are boiled in water, often in combination with other herbs to create a synergistic formula. Another well-known preparation involves steaming a whole pear with powdered Fritillaria bulb and rock sugar inside, a remedy particularly favored for soothing dry coughs in children and the elderly. This practice highlights the integration of this medicinal herb into dietary therapy.
Botanical Sources of this compound
This compound is the principal active alkaloid found in the bulbs of numerous species within the Fritillaria genus (Liliaceae family). The specific species utilized in traditional medicine and for commercial extraction are geographically and taxonomically diverse. The most prominent botanical sources include:
-
Fritillaria cirrhosa D. Don: Known as "Chuan-Bei-Mu," this species is native to the mountainous regions of southwestern China.
-
Fritillaria thunbergii Miq.: Referred to as "Zhe-Bei-Mu," this species is cultivated extensively in the Zhejiang province of China.
-
Fritillaria ussuriensis Maxim.: Another source of "Bei-Mu," found in northeastern China.
-
Fritillaria pallidiflora Schrenk: Utilized in traditional medicine and a known source of this compound.
-
Fritillaria walujewii Regel: A species from which this compound has been isolated.
-
Fritillaria imperialis L.: While also containing this compound, this species is more commonly known for its ornamental value.
The concentration of this compound and other related alkaloids can vary significantly between species and even within the same species due to factors such as geographical location, climate, and cultivation practices.
Quantitative Analysis of this compound Content
The quantification of this compound in Fritillaria bulbs is crucial for quality control and the standardization of herbal preparations and pharmaceutical products. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Supercritical Fluid Extraction (SFE) are common methods for this purpose. The table below summarizes the yield of this compound from different Fritillaria species as reported in various studies.
| Fritillaria Species | Plant Part | Extraction Method | This compound Yield (mg/g of dry weight) | Reference |
| Fritillaria thunbergii Miq. | Bulb | Supercritical Fluid Extraction | 1.3 | [1][2][3][4] |
| Fritillaria thunbergii Miq. | Flower | Supercritical Fluid Extraction | 0.7 | [5] |
Experimental Protocols
Supercritical Fluid Extraction (SFE) of this compound from Fritillaria thunbergii Bulbs
This protocol is based on the optimization of SFE for the extraction of alkaloids from Fritillaria thunbergii bulbs.[1][2][3][4]
Objective: To extract this compound and other alkaloids from dried Fritillaria thunbergii bulbs using supercritical CO₂ with an ethanol modifier.
Materials and Equipment:
-
Dried and powdered Fritillaria thunbergii bulbs
-
Supercritical fluid extractor system
-
CO₂ (99.9% purity)
-
Ethanol (analytical grade)
-
Water (deionized)
-
Collection vials
Procedure:
-
Sample Preparation: Grind the dried Fritillaria thunbergii bulbs to a fine powder (e.g., 40-60 mesh).
-
SFE System Setup:
-
Set the extraction temperature to 60.4 °C.
-
Set the extraction pressure to 26.5 MPa.
-
Prepare the co-solvent: 89.3% ethanol in water.
-
-
Extraction:
-
Load a known amount of the powdered bulb material into the extraction vessel.
-
Begin the flow of supercritical CO₂ through the vessel.
-
Introduce the ethanol co-solvent at a constant flow rate.
-
The total extraction time is 3.0 hours.
-
-
Collection:
-
The extract is depressurized and collected in a vial.
-
The solvent is evaporated to obtain the crude extract containing this compound.
-
-
Quantification: The concentration of this compound in the extract is determined using a validated analytical method such as HPLC-ELSD.
In Vitro Anti-inflammatory Assay in Human Mast Cells (HMC-1)
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on mast cells.[6][7][8]
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in stimulated human mast cells.
Materials and Equipment:
-
Human mast cell line (HMC-1)
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (for cell stimulation, collectively known as PMACI)
-
ELISA kits for IL-6, IL-8, and TNF-α
-
Western blot apparatus and reagents for NF-κB and MAPK analysis
-
Cell culture incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Culture: Culture HMC-1 cells according to standard protocols.
-
Cell Treatment:
-
Seed the HMC-1 cells in culture plates at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for 1 hour.
-
Stimulate the cells with PMACI for a specified period (e.g., 8 hours for cytokine analysis).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis (NF-κB and MAPKs):
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB, IκB-α, ERK, JNK, and p38 MAPK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
In Vivo Antitussive Assay in a Guinea Pig Model
This protocol describes a common method for evaluating the antitussive effects of a compound using a cough model induced by a chemical irritant.[9]
Objective: To assess the cough-suppressant activity of this compound in guinea pigs.
Materials and Equipment:
-
Male guinea pigs (e.g., Dunkin-Hartley strain)
-
This compound (dissolved in a suitable vehicle for administration)
-
Citric acid solution (for cough induction)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize the guinea pigs to the experimental conditions for a sufficient period.
-
Compound Administration: Administer this compound orally or via another appropriate route at various doses. A control group should receive the vehicle only. A positive control group can be treated with a known antitussive agent like codeine.
-
Cough Induction:
-
After a specified pre-treatment time (e.g., 1 hour), place each guinea pig in the whole-body plethysmograph.
-
Expose the animal to an aerosol of a cough-inducing agent (e.g., 0.4 M citric acid) for a set duration (e.g., 5 minutes) using a nebulizer.
-
-
Cough Measurement:
-
Record the number of coughs for a defined period (e.g., 10 minutes) after the start of the aerosol exposure. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.
-
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group to determine the percentage of cough inhibition.
Pharmacological Activity and Mechanism of Action
Modern pharmacological research has substantiated many of the traditional claims regarding the medicinal properties of Fritillaria bulbs, with this compound being a key contributor to these effects. The primary activities of this compound that have been investigated are its anti-inflammatory and antitussive actions.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[6][7][8][10] It effectively reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[6][7][8] The table below summarizes the effective concentrations of this compound and its observed anti-inflammatory effects.
| Model | This compound Concentration | Observed Effect | Reference |
| Human Mast Cells (HMC-1) | 25-50 µg/mL | Inhibition of IL-6, IL-8, and TNF-α production | [6][7][8] |
| Human Mast Cells (HMC-1) | 50 µg/mL | Reduction in the phosphorylation of ERK, JNK, and p38 MAPKs | [7] |
| Human Mast Cells (HMC-1) | 50 µg/mL | Suppression of nuclear NF-κB expression | [7] |
| LPS-induced Acute Lung Injury in Mice | Not specified | Ameliorated inflammatory response in combination with other compounds | [10] |
The primary mechanism underlying the anti-inflammatory activity of this compound involves the modulation of key signaling pathways. Studies have shown that this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7][8][10] By suppressing the phosphorylation of key proteins in these pathways, such as IκB-α, ERK, JNK, and p38, this compound effectively downregulates the expression of inflammatory genes.
Antitussive Activity
The traditional use of "Bei-Mu" as a cough suppressant is directly linked to the pharmacological actions of its constituent alkaloids, including this compound. In vivo studies have confirmed the antitussive effects of this compound in animal models of cough.[11] While the exact central and peripheral mechanisms are still under investigation, it is believed that this compound may act on the cough reflex arc to reduce the frequency and intensity of coughing.
Signaling Pathway Visualization
The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with the NF-κB and MAPK signaling cascades. The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
This diagram illustrates how this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation cascades within the MAPK pathway and preventing the nuclear translocation of NF-κB, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo cough suppressive activity of pectic polysaccharide with arabinogalactan type II side chains of Piper nigrum fruits and its synergistic effect with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on in vivo antitussive activity of Leucas lavandulaefolia using a cough model induced by sulfur dioxide gas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Peimine Cytotoxicity: A Technical Guide
This document provides an in-depth overview of the preliminary in vitro cytotoxic effects of Peimine, an isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species. The information is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this natural compound. This guide summarizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes the molecular pathways implicated in its mechanism of action.
Quantitative Data Summary: Cytotoxic Effects of this compound
This compound and its related compound, peiminine, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative findings from various in vitro studies, including half-maximal inhibitory concentrations (IC50), and effects on apoptosis and cell cycle distribution.
Table 1: IC50 Values of this compound and Peiminine in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |
| This compound | Prostate Cancer | DU-145, LNCap, PC-3 | Significant inhibition at 2.5, 5, and 10 µM | Not Specified | [1] |
| This compound | Glioblastoma | U87 | Dose-dependent inhibition at 25 and 50 µM | Not Specified | [2] |
| This compound | Breast Cancer | MCF-7, MDA-MB-231 | Dose-dependent inhibition; 20 µM used for studies | Not Specified | [3] |
| Peiminine | Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 hours | [4] |
| Peiminine | Cervical Cancer | HeLa | 4.89 µg/mL | 24 hours | [4] |
| Peiminine | Colon Cancer | SW480 | 5.07 µg/mL | 24 hours | [4] |
| Peiminine | Breast Cancer | MCF-7 | 5.12 µg/mL | 24 hours | [4] |
| Peiminine | Osteosarcoma | Not Specified | 195 µM | 48 hours | [5][6] |
Table 2: Effects of this compound/Peiminine on Apoptosis
| Compound | Cancer Type | Cell Line | Key Observations | Citation |
| This compound | Glioblastoma | U87 | Dose-dependent induction of apoptosis; decreased mitochondrial membrane potential; upregulation of Bax and Cleaved-Caspase 3; downregulation of Bcl-2. | [2] |
| This compound | Gastric Cancer | MKN-45 | Induced apoptosis and diminished mitochondrial membrane potential. | [7] |
| Peiminine | Hepatocellular Carcinoma | HepG2 | Significant increase in apoptotic cells; increased Bax, caspase-3, -8, -9, and cleaved PARP1; decreased Bcl-2, procaspase-3, -8, and -9. | [4] |
| Peiminine | Osteosarcoma | Not Specified | Significant increase in apoptosis rate; induced mitochondrial membrane depolarization; increased Bax/Bcl-2 ratio; activation of caspase-3 and -9. | [8] |
| Peiminine | Colorectal Cancer | HCT-116 | Dose-dependent increase in Annexin V-positive cells at 200 and 400 µM. | [9] |
Table 3: Effects of this compound/Peiminine on Cell Cycle Progression
| Compound | Cancer Type | Cell Line | Effect on Cell Cycle | Key Protein Changes | Citation |
| Peiminine | Osteosarcoma | Not Specified | G0/G1 phase arrest. | Increased Cyclin D1, CDK2; Decreased p27. | [8][10] |
| This compound | Gastric Cancer | MKN-45 | G2/M phase arrest. | Not Specified. | [7][11] |
| Peiminine | Hepatocellular Carcinoma | HepG2 | Increased proportion of cells in the G2/M phase. | Not Specified. | [6] |
Experimental Protocols
The following sections detail the standard methodologies employed in the in vitro assessment of this compound's cytotoxicity.
Cell Viability and Proliferation Assays (MTT / CCK-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation : Cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.[4]
-
Reagent Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.
-
Final Incubation : Plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Acquisition : For MTT assays, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[12] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Cells are cultured in 6-well plates and treated with varying concentrations of this compound for a designated time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer provided with the apoptosis detection kit.
-
Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
-
Quantification : The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.[11]
Cell Cycle Analysis
This method uses flow cytometry to determine the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.
-
Cell Treatment and Collection : Cells are treated with this compound as described previously. After treatment, cells are harvested by trypsinization.
-
Fixation : Cells are washed with cold PBS and fixed, typically by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining : The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis : The resulting histogram is analyzed to calculate the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[8][10]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for cytotoxicity assessment and the key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro cytotoxicity studies of this compound.
Signaling Pathways Modulated by this compound
In vitro studies have identified several key signaling pathways that this compound modulates to exert its cytotoxic effects. These include the PI3K/AKT, Ca²⁺/CaMKII/JNK, and ROS/JNK pathways.
Caption: this compound induces apoptosis in glioblastoma cells by inhibiting the PI3K/AKT pathway.[2]
Caption: this compound disrupts Ca²⁺ homeostasis to induce apoptosis in prostate cancer cells.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation and migration of breast cancer via regulating the O-GlcNAcylation of USP41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 9. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioavailability of Peimine from Fritillaria Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria plants, has demonstrated significant anti-inflammatory, antitussive, and anticancer properties.[1][2] The therapeutic efficacy of this compound is intrinsically linked to its bioavailability, which governs its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, drawing from in vivo, in vitro, and in situ experimental data. It details the pharmacokinetic profile of this compound, explores the multifaceted factors influencing its systemic exposure, and presents standardized experimental protocols for its evaluation. Furthermore, this document visualizes key experimental workflows and the molecular signaling pathways modulated by this compound, offering a critical resource for researchers aiming to harness its therapeutic potential.
Pharmacokinetic Profile of this compound
The systemic exposure of this compound has been characterized in several preclinical models following the oral administration of Fritillaria extracts. The pharmacokinetic parameters are subject to variability based on the animal model, sex, and co-administration of other herbal extracts.
Pharmacokinetic Parameters in Rodents
Studies in rats have been fundamental in elucidating the ADME properties of this compound. After oral administration of Fritillaria thunbergii Miq. extracts, this compound is absorbed and can be quantified in plasma.[3][4]
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Parameter | Value | Species/Model | Administration Details | Reference |
|---|---|---|---|---|
| Cmax (ng/mL) | 139.18 ± 15.14 (F) | Sprague-Dawley Rats | 20 mg/kg paeoniflorin group (control) | [5] |
| Tmax (h) | 1.78 ± 0.31 (F) | Sprague-Dawley Rats | 20 mg/kg paeoniflorin group (control) | [5] |
| t1/2 (h) | 5.33 ± 1.65 (F) | Sprague-Dawley Rats | 20 mg/kg paeoniflorin group (control) | [5] |
| AUC(0-t) (h·µg/L) | 139.18 ± 15.14 (F) | Sprague-Dawley Rats | 20 mg/kg paeoniflorin group (control) | [5] |
| Cmax (ng/mL) | Decreased | Sprague-Dawley Rats | Co-administered with Glycyrrhiza uralensis | [4] |
| t1/2 (h) | Prolonged | Sprague-Dawley Rats | Co-administered with Glycyrrhiza uralensis | [4] |
| MRT(0-∞) (h) | Prolonged | Sprague-Dawley Rats | Co-administered with Glycyrrhiza uralensis | [4] |
| Bioavailability | Unchanged | Sprague-Dawley Rats | Co-administered with Glycyrrhiza uralensis |[4] |
Note: Data presented as mean ± SD. AUC = Area Under the Curve, Cmax = Maximum Plasma Concentration, Tmax = Time to Maximum Concentration, t1/2 = Half-life, MRT = Mean Residence Time. (F) denotes female rats.
Significant sex-dependent differences in this compound pharmacokinetics have been observed, with male rats generally exhibiting higher systemic exposure and slower elimination compared to females.[6] This is likely attributable to sex-dependent expression of metabolic enzymes and transporters.[6]
Pharmacokinetic Parameters in Non-Rodents
Pharmacokinetic studies in beagle dogs provide data from a non-rodent species, which can be valuable for interspecies scaling.
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs After Oral Administration
| Parameter | Value (ng/mL) | Administration Details | Reference |
|---|---|---|---|
| LLOQ | 0.988 | Oral administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq powder | [7] |
| Linear Range | 0.988–197.6 | Oral administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq powder |[7] |
Note: LLOQ = Lower Limit of Quantification.
Factors Influencing this compound Bioavailability
The net bioavailability of this compound is dictated by a complex interplay of absorption, metabolism, and transporter-mediated efflux.
Intestinal Absorption
In situ single-pass intestinal perfusion studies in rats have shown that this compound can be absorbed throughout the small intestine and colon, suggesting no specific absorption window.[8] The absorption mechanism appears to involve both active transport and facilitated diffusion.[8] The process is influenced by pH and the initial drug concentration, with absorption parameters decreasing as the concentration increases.[8]
Metabolism
This compound has been shown to be an inhibitor of key cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes revealed that this compound inhibits CYP3A4, CYP2E1, and CYP2D6 in a concentration-dependent manner.[9]
-
CYP3A4 Inhibition: Non-competitive, with a Ki value of 6.49 µM.[9]
-
CYP2E1 & CYP2D6 Inhibition: Competitive, with Ki values of 10.76 µM and 11.95 µM, respectively.[9]
This inhibitory activity indicates a high potential for drug-drug interactions when this compound is co-administered with substrates of these enzymes.[9]
Role of Drug Transporters
The efflux transporter P-glycoprotein (P-gp) plays a role in the bioavailability of many xenobiotics. Studies suggest that this compound can inhibit P-gp activity.[5][10] This was demonstrated in a study where this compound increased the systemic exposure of paeoniflorin, a known P-gp substrate, by inhibiting its transport.[5][10] This interaction may also contribute to the reversal of multidrug resistance in cancer cells observed with this compound.[11]
Influence of Co-administered Herbs
In Traditional Chinese Medicine, herbs are often used in complex formulations. Co-administration of Glycyrrhiza uralensis (licorice) with Fritillaria thunbergii extract was found to decrease the Cmax and prolong the half-life of this compound, leading to more stable plasma concentrations without altering the overall bioavailability.[4][12] Conversely, licorice and bitter almonds can also reduce the intestinal absorption rate of this compound.[8]
Key Experimental Protocols
Accurate assessment of this compound bioavailability requires robust and reproducible experimental methodologies.
Fritillaria Extract Preparation
A common method for preparing Fritillaria extracts for experimental use involves solvent extraction.
-
Pulverization: The raw, dried bulbs of Fritillaria thunbergii are crushed and passed through a 65-mesh sieve.[13]
-
Alkalinization: The powder is soaked in a 25% ammonia solution (e.g., 1 g powder in 2.0 mL solution) for approximately 1 hour to convert alkaloid salts to their free base form, enhancing solubility in organic solvents.[13]
-
Extraction: The alkalinized powder is extracted using a chloroform-methanol mixture (4:1, v/v) under reflux boiling conditions.[13]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield the crude alkaloid extract for administration.
In Vivo Pharmacokinetic Study Protocol
The following workflow outlines a typical pharmacokinetic study in rats.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 cell monolayer model is widely used to predict intestinal drug absorption and identify substrates of efflux transporters like P-gp.[14][15]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Barrier Integrity: The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[16]
-
Permeability Experiment (A-to-B):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A solution containing this compound is added to the apical (A) chamber.
-
At predetermined time intervals, samples are collected from the basolateral (B) chamber.
-
-
Permeability Experiment (B-to-A):
-
The experiment is repeated by adding the this compound solution to the basolateral (B) chamber and sampling from the apical (A) chamber to assess active efflux.
-
-
Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is a substrate for active efflux.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.[17][18]
-
Sample Preparation: Plasma samples are typically prepared using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) on a mixed-mode cation exchange (MCX) cartridge.[3][7][17] An internal standard (e.g., carbamazepine) is added prior to extraction.[17]
-
Chromatography: Separation is achieved on a C18 analytical column.[3][17] A common mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous solution of 10 mM ammonium acetate or ammonium formate, often acidified with acetic or formic acid.[3][17]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.[17] Quantification is based on multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions (e.g., for this compound: m/z 432.4 → 414.4).[17]
-
Validation: The method is validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.[12] The typical linear range for this compound is 1-100 ng/mL or 0.8-800 ng/mL, with a lower limit of quantification around 1 ng/mL.[3][17]
Molecular Mechanisms and Signaling Pathways
This compound exerts its pharmacological effects, particularly its anti-inflammatory actions, by modulating key intracellular signaling pathways. A primary mechanism involves the inhibition of the MAPK and NF-κB signaling cascades.[19][20]
Caption: this compound's inhibition of the LPS-induced MAPK and NF-κB pathways.
Upon stimulation by lipopolysaccharide (LPS), signaling through Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) activates both the IKK complex and the MAPK cascade.[21] This leads to the phosphorylation and degradation of IκBα, releasing the NF-κB p65/p50 dimer to translocate to the nucleus.[21] Concurrently, MAPKs (ERK, JNK, p38) are phosphorylated and activated. Both pathways converge to induce the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[22][23] this compound exerts its anti-inflammatory effect by inhibiting the phosphorylation of key proteins in both the IKK and MAPK cascades, thereby suppressing downstream inflammatory gene expression.[19][21]
Conclusion and Future Directions
The available evidence indicates that this compound exhibits complex pharmacokinetic behavior characterized by absorption throughout the intestine via mixed mechanisms and significant metabolism by CYP450 enzymes. Its bioavailability is influenced by biological factors such as sex and interactions with co-administered herbs and drugs, primarily through the modulation of metabolic enzymes and efflux transporters like P-gp.
For drug development professionals, these characteristics present both challenges and opportunities. The potential for drug-drug interactions necessitates careful consideration during clinical development. However, the inhibition of P-gp could be leveraged to enhance the delivery of other therapeutic agents or to overcome multidrug resistance in oncology.
Future research should focus on:
-
Human Pharmacokinetics: Conducting clinical studies to determine the pharmacokinetic profile and absolute bioavailability of this compound in humans.
-
Formulation Development: Designing advanced drug delivery systems (e.g., nanoparticles, liposomes) to protect this compound from extensive first-pass metabolism and enhance its oral bioavailability.
-
Transporter Interactions: Further elucidating the specific transporters involved in this compound's absorption and efflux to better predict its disposition and potential for interactions.
-
Metabolite Profiling: Identifying the major metabolites of this compound in humans and assessing their pharmacological activity and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and peiminine in rat plasma by LC-ESI-MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic studies of this compound and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic interaction between this compound and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex dependent pharmacokinetics, tissue distribution and excretion of this compound and peiminine in rats assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [Rat intestinal absorption trait of this compound and peiminine in Thunberg fritillary bulb extract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Discovery of potential quality markers of Fritillariae thunbergii bulbus in pneumonia by combining UPLC-QTOF-MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innpharmacotherapy.com [innpharmacotherapy.com]
- 15. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. [Simultaneous determination of this compound and peiminine in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq. [frontiersin.org]
Peimine: A Comprehensive Technical Guide to its Anti-Tumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: Peimine, a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has long been utilized in traditional medicine for its anti-inflammatory and antitussive properties. A growing body of preclinical evidence now highlights its significant potential as an anti-tumor compound. This technical guide provides an in-depth review of the mechanisms of action, relevant signaling pathways, and experimental data supporting the efficacy of this compound and its related compound, peiminine, against various cancer types. This document summarizes key quantitative data in structured tables, details common experimental methodologies for its study, and visualizes the complex signaling networks and workflows through standardized diagrams to facilitate further research and development in oncology.
Introduction
This compound is a bioactive isosteroid alkaloid that has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2] Its potential as an oncologic therapeutic is attributed to its multifaceted impact on cancer cell biology. This compound has been shown to inhibit cancer cell proliferation, induce programmed cell death, and modulate key signaling pathways that are often dysregulated in malignancy.[3][4] This guide will systematically explore the molecular mechanisms and experimental evidence that underpin the anti-tumor properties of this compound.
Mechanisms of Anti-Tumor Activity
This compound exerts its anti-cancer effects through several primary mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. This compound and its analogue peiminine have been shown to induce apoptosis in a variety of cancer cell lines, including glioblastoma, prostate cancer, and osteosarcoma.[4][5][6] This is often mediated through the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include the disruption of intracellular calcium homeostasis, generation of reactive oxygen species (ROS), and modulation of pro- and anti-apoptotic proteins.[6][7]
Specifically, this compound treatment leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4][5]
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Peiminine has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 phase, in osteosarcoma and glioblastoma cells.[6][8] This arrest prevents cancer cells from entering the S phase (DNA synthesis) and progressing through mitosis. The mechanism involves the modulation of key cell cycle regulatory proteins. Studies have shown that peiminine treatment can downregulate the expression of Cyclin D1, CDK2, and CDK4 while upregulating the cell cycle inhibitors p21 and p27.[8][9]
Modulation of Autophagy
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. Peiminine has been found to induce autophagic cell death in colorectal carcinoma and osteosarcoma cells.[6][10] This process is often linked to the generation of cellular stress, such as the accumulation of ROS.
Key Signaling Pathways Modulated by this compound
This compound's anti-tumor effects are orchestrated through its influence on several critical intracellular signaling pathways.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation of both PI3K and AKT in glioblastoma cells, effectively downregulating this pro-survival pathway.[4] This inhibition contributes to the observed increase in apoptosis and reduction in tumor cell proliferation.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Ca²⁺/CaMKII/JNK Signaling Pathway
In prostate cancer cells, this compound disrupts intracellular calcium (Ca²⁺) homeostasis, leading to an increase in cytosolic Ca²⁺ levels.[7] This elevated Ca²⁺ activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK).[7] Activated JNK is a key mediator of stress-induced apoptosis.
Caption: this compound induces apoptosis via the Ca²⁺/CaMKII/JNK pathway.
ROS/JNK Signaling Pathway
In osteosarcoma, peiminine has been shown to induce the generation of Reactive Oxygen Species (ROS).[6] The resulting oxidative stress leads to the activation of the JNK pathway, culminating in apoptosis and autophagic cell death.[6] The use of a ROS scavenger, N-acetylcysteine (NAC), was shown to reverse these effects, confirming the critical role of ROS in this mechanism.[6]
Caption: Peiminine induces cell death through the ROS/JNK pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and peiminine on various cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Peiminine
| Cancer Type | Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| Osteosarcoma | MG-63 | Peiminine | 48 | ~200 | [6] |
| Osteosarcoma | Saos-2 | Peiminine | 48 | ~190 | [6] |
| Prostate Cancer | PC-3 | Peiminine | 24 | ~20 | [5] |
| Prostate Cancer | DU-145 | Peiminine | 24 | ~25 | [5] |
| Non-Small Cell Lung Cancer | H1299 | Peiminine | 24 | ~25 | [11] |
| Hepatocellular Carcinoma | HepG2 | Peiminine | 24 | 9.5 (4.58 µg/mL) | [12] |
| Cervical Cancer | Hela | Peiminine | 24 | 10.1 (4.89 µg/mL) | [12] |
| Colorectal Cancer | SW480 | Peiminine | 24 | 10.5 (5.07 µg/mL) | [12] |
| Breast Cancer | MCF-7 | Peiminine | 24 | 10.6 (5.12 µg/mL) | [12] |
Table 2: Effect of Peiminine on Apoptosis and Cell Cycle Distribution in Osteosarcoma (OS) Cells
| Treatment (200 µM Peiminine, 48h) | Cell Line | Parameter | % of Cells | Fold Change vs. Control | Reference |
| Control | MG-63 | Apoptotic Cells | ~5% | - | [6] |
| Peiminine | MG-63 | Apoptotic Cells | ~30% | ~6.0 | [6] |
| Control | Saos-2 | Apoptotic Cells | ~4% | - | [6] |
| Peiminine | Saos-2 | Apoptotic Cells | ~25% | ~6.3 | [6] |
| Control | MG-63 | G0/G1 Phase | ~55% | - | [6] |
| Peiminine | MG-63 | G0/G1 Phase | ~75% | ~1.4 | [6] |
| Control | Saos-2 | G0/G1 Phase | ~60% | - | [6] |
| Peiminine | Saos-2 | G0/G1 Phase | ~80% | ~1.3 | [6] |
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Compound | Dosage | % Tumor Growth Inhibition | Reference |
| Osteosarcoma | Xenograft Mouse (MG-63 cells) | Peiminine | 2 mg/kg | Significant reduction in tumor volume and weight | [6] |
| Prostate Cancer | Xenograft Mouse (PC-3 cells) | Peiminine | Not specified | Significant reduction in tumor growth | [5] |
| Glioblastoma | Xenograft Mouse (U87 cells) | This compound | Not specified | Reduced tumor growth | [4] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of this compound's anti-tumor effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or peiminine (e.g., 0-400 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caption: A typical workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with desired concentrations of this compound/peiminine for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Treat cells with this compound/peiminine as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate for at least 1 hour at 4°C.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: After treatment with this compound/peiminine, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., against p-AKT, Bax, Bcl-2, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound/peiminine (e.g., 2 mg/kg) or vehicle via a suitable route (e.g., intraperitoneal injection) on a defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 3-4 days). Tumor volume is often calculated as (width² x length) / 2.
-
Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound and its related alkaloids possess significant anti-tumor properties across a range of cancer types. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/AKT and JNK highlights its potential as a lead compound for novel cancer therapeutics.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish optimal dosing regimens.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based treatments.
-
Toxicology Studies: Comprehensive assessment of the safety profile of this compound in advanced preclinical models.
Continued investigation into these areas will be crucial for translating the promising preclinical findings of this compound into effective clinical applications for cancer patients.
References
- 1. This compound suppresses collagen-induced arthritis, activated fibroblast-like synoviocytes and TNFα-induced MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Peimine's Impact on the Cell Cycle of Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Peimine, a major isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant pharmacological activities, including potent anti-tumor effects. A growing body of evidence indicates that this compound exerts its anticancer properties by modulating critical cellular processes, most notably the cell cycle and apoptosis. This technical guide provides an in-depth analysis of the mechanisms through which this compound influences the cancer cell cycle, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction
Malignant cell proliferation is fundamentally a disease of cell cycle deregulation. The cell cycle, a tightly regulated series of events leading to cell division, is often compromised in cancer, leading to uncontrolled growth. Targeting the cell cycle is therefore a cornerstone of modern cancer therapy. This compound has emerged as a promising natural compound that can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis. Its effects have been observed across a range of malignancies, including glioblastoma, prostate cancer, breast cancer, and gastric cancer.[1][2][3] This document synthesizes the current understanding of this compound's molecular action on cancer cells, with a specific focus on its impact on cell cycle progression.
Quantitative Analysis of this compound's Effects
The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50) and its ability to alter the distribution of cells within the cell cycle phases.
Cytotoxicity of this compound in Cancer Cell Lines
The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population over a specific time period. These values vary depending on the cell line and exposure duration.
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Assay | Citation |
| Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 hours | MTT | [4] |
| Hepatocellular Carcinoma | HepG2 | 4.05 µg/mL | 48 hours | MTT | [4] |
| Hepatocellular Carcinoma | HepG2 | 3.79 µg/mL | 72 hours | MTT | [4] |
| Breast Cancer | 4T1 | 14.7 µM | 48 hours | Not Specified | [3] |
| Lung Cancer (NSCLC) | H1299 | 97.4 µM | Not Specified | CCK-8 | [5] |
This compound-Induced Cell Cycle Arrest
This compound consistently induces cell cycle arrest in various cancer cell lines, primarily at the G0/G1 or G2/M checkpoints. This arrest prevents cancer cells from proceeding through division, thereby inhibiting proliferation.
| Cancer Type | Cell Line(s) | This compound Conc. | Effect | Key Molecular Changes | Citation |
| Osteosarcoma | U2OS, MG63 | Not Specified | G0/G1 Arrest | ↑ Cyclin D1, ↑ CDK2, ↓ p27 | [6] |
| Prostate Cancer | PC-3 | Not Specified | G0/G1 Arrest | Not Specified | [7] |
| Breast Cancer | MCF-7/TAM | Not Specified | G1 Arrest | Not Specified | [3] |
| Gastric Cancer | MKN-45 | Not Specified | G2/M Arrest | Mediated by ROS accumulation | [8][9] |
| Hepatocellular Carcinoma | HepG2 | 2-6 µg/mL | G2/M Arrest | Not Specified | [4] |
Molecular Mechanisms & Signaling Pathways
This compound's ability to halt the cell cycle is orchestrated through its modulation of several critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[10][11] this compound has been shown to inhibit this pathway in glioblastoma and lung cancer cells.[2][12][13] It acts by decreasing the phosphorylation levels of both PI3K and its downstream effector Akt, leading to the suppression of survival signals and promoting apoptosis.[2][12]
Regulation of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and invasion.[14] Aberrant STAT3 signaling is a hallmark of many cancers.[14][15] this compound has been found to suppress the activation of STAT3, leading to the downregulation of its target genes involved in oncogenesis and ultimately inducing apoptosis in tumor cells.[8]
Induction of Apoptosis
This compound effectively induces programmed cell death (apoptosis) through both extrinsic and intrinsic pathways. It modulates the expression of key apoptosis-regulating proteins. Specifically, this compound downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspase cascades (Caspase-3, -8, -9) and subsequent cell death.[2][4][12]
| Protein | Function | Effect of this compound | Cancer Type | Citation |
| Bcl-2 | Anti-apoptotic | Downregulated | Glioblastoma, HCC | [2][4][12] |
| Bax | Pro-apoptotic | Upregulated | Glioblastoma, HCC | [2][4][12] |
| p53 | Tumor Suppressor | Upregulated | Glioblastoma | [2][12] |
| Cleaved Caspase-3 | Executioner Caspase | Upregulated | Glioblastoma, HCC | [2][4][12] |
| Caspase-8 | Initiator Caspase | Upregulated | HCC | [4] |
| Caspase-9 | Initiator Caspase | Upregulated | HCC | [4] |
| PARP | DNA Repair | Cleavage Upregulated | HCC | [4] |
Key Experimental Protocols
The following sections detail standardized protocols for assessing the impact of this compound on cancer cells.
Protocol 1: Cell Cycle Analysis via Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16]
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound (and a vehicle control) for 24-72 hours.
-
Harvesting: Detach cells using trypsin-EDTA and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash cells with ice-cold PBS. Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[17]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash twice with PBS. Resuspend the pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[17][18]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. RNase A is crucial to degrade RNA, which PI can also bind.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~600 nm. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and calculate the percentage of cells in each phase.
Protocol 2: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Procedure:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Bcl-2, Cyclin D1, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin.
Conclusion and Future Directions
This compound demonstrates consistent and potent anticancer activity by inducing cell cycle arrest and apoptosis in a variety of cancer models. Its mechanisms of action are multifaceted, involving the inhibition of key oncogenic signaling pathways such as PI3K/Akt and STAT3. The data strongly support its role as a cell cycle inhibitor, primarily through the induction of G0/G1 or G2/M phase arrest.
Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy in in vivo models. Combination studies with conventional chemotherapeutic agents are also warranted to investigate potential synergistic effects and to position this compound as a valuable candidate in the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Research of Pharmacological Effects of this compound - ProQuest [proquest.com]
- 4. | BioWorld [bioworld.com]
- 5. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 7. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Procedure and precautions of cell cycle detection [elabscience.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Initial Screening of Peimine for Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peimine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has demonstrated notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the initial screening of this compound for its neuroprotective potential. While current research has primarily focused on its therapeutic effects in models of Parkinson's disease and epilepsy, the foundational mechanisms of action suggest a broader potential for neuroprotection. This document outlines the key in vitro and in vivo findings, details the experimental protocols for assessing neuroprotective efficacy, and visualizes the implicated signaling pathways. The provided data and methodologies aim to equip researchers with the necessary information to further investigate this compound as a potential therapeutic agent for a range of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and the closely related compound, Peiminine. These results highlight its dose-dependent efficacy in various models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of this compound/Peiminine
| Experimental Model | Compound | Concentration/Dosage | Measured Parameters | Key Findings |
| LPS-stimulated BV-2 microglia | Peiminine | 10, 25, 50 µg/mL | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2 | Dose-dependent decrease in the expression of all measured pro-inflammatory mediators. |
| LPS-stimulated BV-2 microglia | Peiminine | 10, 25, 50 µg/mL | Phosphorylation of ERK1/2, AKT, and NF-κB p65 | Significant inhibition of LPS-induced phosphorylation of all signaling proteins. |
| 6-OHDA-exposed C. elegans | Peiminine | 0.25 mM | Reactive Oxygen Species (ROS) | Reduction of ROS levels by approximately 49.2%. |
| 6-OHDA-exposed C. elegans | Peiminine | 0.25 mM | Dopaminergic neuron degeneration | 35.3% reduction in dopaminergic neuron degeneration. |
| 6-OHDA-treated SH-SY5Y cells | Peiminine | 4 µM | Cell Viability | Pre-treatment with Peiminine increased the viability of 6-OHDA-exposed cells. |
| 6-OHDA-treated SH-SY5Y cells | Peiminine | 4 µM | Apoptosis-related proteins (cleaved caspases, PARP) | Significant reduction in the levels of cleaved caspase 9, 7, and 3, and PARP. |
| LPS-treated primary neurons co-cultured with microglia | This compound | 7.5, 15, 30 µg/ml | Neuronal apoptosis (TUNEL assay), Bax/Bcl-2 ratio | Dose-dependent suppression of neuronal apoptosis and a decreased Bax/Bcl-2 ratio.[1] |
Table 2: In Vivo Neuroprotective Effects of this compound/Peiminine
| Experimental Model | Compound | Dosage | Measured Parameters | Key Findings |
| LPS-induced Parkinson's disease rat model | Peiminine | 1.0, 2.5, 5.0 mg/kg/day | Apomorphine-induced rotations | Dose-dependent attenuation of motor dysfunction. |
| LPS-induced Parkinson's disease rat model | Peiminine | 1.0, 2.5, 5.0 mg/kg/day | Dopaminergic neuron loss (TH-positive cells) | Significant inhibition of dopaminergic neuron loss in the substantia nigra. |
| LPS-induced Parkinson's disease rat model | Peiminine | 1.0, 2.5, 5.0 mg/kg/day | Microglial activation (IBA-1 expression) | Dose-dependent reduction in microglial activation. |
| Kainic acid-induced drug-resistant epilepsy rat model | This compound | 2.5, 5, 10 mg/kg | Seizure frequency and duration | Dose-dependent suppression of epileptic behaviors.[2] |
| Kainic acid-induced drug-resistant epilepsy rat model | This compound | 2.5, 5, 10 mg/kg | Hippocampal neuron injury | Amelioration of hippocampal neuron injury.[2] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for screening neuroprotective compounds.
Signaling Pathways
Caption: this compound inhibits neuroinflammation by suppressing the phosphorylation of IKK, ERK1/2, and AKT, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
Caption: this compound enhances the expression of PINK1 and Parkin, which in turn reduces the degradation of XIAP by ARTS, thereby inhibiting apoptosis and promoting cellular clearance mechanisms.
Experimental Workflow
Caption: A stepwise approach for evaluating the neuroprotective properties of this compound, starting from in vitro cytotoxicity and efficacy assessments to in vivo validation in animal models.
Detailed Experimental Protocols
The following protocols are adapted from methodologies reported in the cited literature for the initial screening of neuroprotective compounds like this compound.
In Vitro Assays
-
SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
BV-2 Murine Microglial Cells: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-200 µM) for 24 hours to determine its cytotoxicity.
-
For neuroprotection assays, pre-treat cells with non-toxic concentrations of this compound for 1-2 hours, followed by the addition of a neurotoxin (e.g., 100 µM 6-OHDA for SH-SY5Y cells, or 1 µg/mL LPS for BV-2 cells) for an additional 24 hours.
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Seed cells in a 6-well plate and treat as described for the neuroprotection assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Seed BV-2 cells in a 24-well plate and treat with this compound followed by LPS as described above.
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.
-
Seed cells in a 6-well plate and treat with this compound and a stimulant (e.g., LPS) for the appropriate time (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, ERK1/2, and AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Models
-
Administer this compound (e.g., 1.0, 2.5, 5.0 mg/kg, i.p.) or vehicle daily for a pre-treatment period (e.g., 3 days).
-
On the day of surgery, stereotactically inject LPS (e.g., 10 µg in 2 µL of saline) into the substantia nigra pars compacta (SNc) of one hemisphere.
-
Continue daily this compound administration for the duration of the study (e.g., 28 days).
-
Assess motor function using the apomorphine-induced rotation test at specified time points.
-
At the end of the study, perfuse the animals and collect the brains for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase, TH) and microglia (IBA-1).
-
Fix the brain tissue in 4% paraformaldehyde and cryoprotect in 30% sucrose.
-
Cut 30-40 µm thick coronal sections using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST).
-
Incubate the sections with primary antibodies (e.g., rabbit anti-TH, goat anti-IBA-1) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections with a DAPI-containing mounting medium.
-
Visualize and quantify the staining using a fluorescence microscope and image analysis software.
Future Directions and Considerations
The initial screening data for this compound reveals a promising neuroprotective profile, primarily driven by its anti-inflammatory and antioxidant activities. However, a significant gap in the current knowledge is the lack of investigation into its effects on key pathologies of other major neurodegenerative diseases, particularly Alzheimer's disease.
Future research should prioritize:
-
Investigating the effects of this compound on amyloid-beta (Aβ) aggregation and clearance: This can be assessed in vitro using thioflavin T assays and in cell models overexpressing Aβ.
-
Evaluating the impact of this compound on tau hyperphosphorylation and aggregation: This can be studied in neuronal cell models and transgenic mouse models of tauopathy.
-
Exploring the efficacy of this compound in animal models of Alzheimer's disease: This would involve assessing its impact on cognitive function, Aβ plaque deposition, and tau pathology.
-
Elucidating the blood-brain barrier permeability of this compound: This is crucial for determining its potential as a CNS therapeutic.
By systematically addressing these research questions, a more complete understanding of this compound's neuroprotective potential can be achieved, paving the way for its potential development as a novel therapeutic agent for neurodegenerative diseases.
References
Peimine's Role in Immune Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant immunomodulatory properties, primarily characterized by its potent anti-inflammatory effects. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action in modulating immune responses. It details the compound's impact on key signaling pathways, presents quantitative data on its effects on cytokine production, outlines relevant experimental protocols, and visualizes the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound as an immunomodulatory agent.
Introduction
The modulation of the immune system is a critical therapeutic strategy for a multitude of pathological conditions, including autoimmune diseases, chronic inflammatory disorders, and allergic reactions. This compound, a natural compound with a long history of use in traditional medicine for respiratory ailments, is emerging as a promising candidate for immunomodulation.[1][2][3][4] Pharmacological studies have revealed that this compound exerts significant anti-inflammatory, analgesic, and anti-tumor activities.[3][5][6] Its primary mechanism of action involves the suppression of pro-inflammatory mediators and the regulation of key signaling cascades within immune cells.[5][6][7] This guide synthesizes the existing scientific literature to provide a detailed overview of this compound's role in modulating immune responses.
Molecular Mechanisms of Action: Signaling Pathway Modulation
This compound's immunomodulatory effects are predominantly mediated through its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][2][7][8]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of numerous pro-inflammatory cytokines.[1] this compound has been shown to inhibit the activation of NF-κB in various immune cell types, including macrophages and mast cells.[1][8][9] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By stabilizing IκB-α, this compound effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of its target genes.[1][8]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in cellular responses to external stimuli, including inflammation.[1] this compound has been observed to suppress the phosphorylation of all three major MAPKs (ERK, JNK, and p38) in stimulated immune cells.[1][2][8] By inhibiting MAPK phosphorylation, this compound interferes with the downstream signaling events that lead to the production of pro-inflammatory cytokines and other inflammatory mediators.[7]
Figure 2: this compound's modulation of the MAPK signaling pathway.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory activity of this compound has been quantified in several studies, primarily focusing on its ability to inhibit the production of pro-inflammatory cytokines. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in HMC-1 Cells
| Cytokine | This compound Concentration (µg/mL) | Inhibition (%) | Reference |
| IL-6 | 50 | Significant reduction | [1][2] |
| IL-8 | 25 | Significant reduction | [1] |
| 50 | Significant reduction | [1] | |
| TNF-α | 50 | Significant reduction | [1][2] |
| Data from studies on Phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI)-stimulated human mast cells (HMC-1). |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in RAW264.7 Macrophages
| Cytokine | This compound Concentration (mg/L) | Effect | Reference |
| TNF-α | 0-25 | Significant inhibition | [8] |
| IL-6 | 0-25 | Significant inhibition | [8] |
| IL-1β | 0-25 | Significant inhibition | [8] |
| IL-10 | 0-25 | Significant increase | [8] |
| Data from studies on Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. |
Table 3: Effect of this compound on M2 Macrophage Polarization
| Marker | This compound Treatment | Effect | Reference |
| Arg-1 (mRNA) | High concentration | Significant reduction | [10] |
| Fizz-1 (mRNA) | High concentration | Significant reduction | [10] |
| Arg-1 (protein) | - | Decreased level | [10] |
| CD206 (protein) | - | Decreased level | [10] |
| Data from a study on IL-4-induced alveolar macrophages. |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to evaluate the anti-inflammatory effects of this compound.
Measurement of Cytokine Production in Cell Culture
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines in stimulated immune cells.
Materials:
-
Human mast cell line (HMC-1) or murine macrophage cell line (RAW264.7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
Stimulating agent: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (for HMC-1), or Lipopolysaccharide (LPS) (for RAW264.7)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HMC-1 or RAW264.7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for a specified duration (e.g., 1 hour).[1] A vehicle control (DMSO) should be included.
-
Cell Stimulation: Stimulate the cells with the appropriate agent (PMACI for HMC-1 or LPS for RAW264.7) for a designated time (e.g., 8 hours for cytokine protein measurement).[1]
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform ELISA on the collected supernatants to measure the concentrations of the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition by comparing the cytokine levels in this compound-treated groups to the stimulated control group.
Figure 3: Experimental workflow for cytokine production assay.
Conclusion and Future Directions
This compound has consistently demonstrated robust immunomodulatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in pro-inflammatory cytokine production. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future investigations should focus on:
-
Elucidating the precise molecular binding sites of this compound on its target proteins.
-
Evaluating the efficacy of this compound in in vivo models of various inflammatory and autoimmune diseases.
-
Investigating the potential synergistic effects of this compound with other immunomodulatory agents.
-
Exploring its effects on other immune cell types, such as T-cells and B-cells, to build a more complete picture of its immunomodulatory profile.[11][12]
The continued exploration of this compound's immunomodulatory properties holds significant promise for the development of novel therapeutics for a wide range of immune-related disorders.
References
- 1. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - ProQuest [proquest.com]
- 6. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-κB and MAPK in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Co-modulation of T cells and B cells enhances the inhibition of inflammation in experimental hypersensitivity pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Peimine Solubility in DMSO versus Ethanol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peimine, a major active component isolated from Fritillaria bulbs, is a steroidal alkaloid with a range of documented biological activities, including anti-inflammatory, anti-tussive, and anti-cancer effects. As with many natural products, its poor aqueous solubility presents a challenge for in vitro studies. The choice of a suitable solvent is therefore a critical first step in experimental design to ensure compound stability, bioavailability, and minimal solvent-induced cellular toxicity. This document provides a detailed comparison of Dimethyl Sulfoxide (DMSO) and ethanol as solvents for this compound in cell culture applications, offering data-driven recommendations and standardized protocols.
Solubility of this compound
The solubility of this compound in DMSO and ethanol varies, with DMSO consistently reported as a superior solvent.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Source(s) |
| DMSO | 431.65 | 30 - 86 | ~69.5 - 199.23 | [1][2] |
| Ethanol | 431.65 | 1 (Slightly soluble) | ~2.32 | [2][3] |
| Water | 431.65 | Insoluble | Insoluble | [1] |
| PBS (pH 7.2) | 431.65 | 0.25 (in 1:3 DMSO:PBS) | ~0.58 | [2] |
Note: The solubility of this compound in ethanol is reported with some discrepancy, with some sources citing it as "insoluble"[1]. Researchers should exercise caution and perform their own solubility tests if ethanol is the intended solvent. It is highly recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of compounds[1].
Solvent Toxicity in Cell Culture
The solvent used to dissolve a compound can have its own effects on cell viability and function. It is crucial to keep the final solvent concentration in the cell culture medium below cytotoxic levels.
Table 2: Recommended Maximum Solvent Concentrations for Cell Culture
| Solvent | General Recommended Max. Concentration | Notes | Source(s) |
| DMSO | ≤ 0.5% (v/v) | Most cell lines tolerate 0.5% DMSO well. Some robust lines may tolerate up to 1%, but this should be determined empirically. Concentrations above 2% are often cytotoxic.[4][5][6][7] | [4][5][6][7] |
| Ethanol | ≤ 0.1% (v/v) | Ethanol is significantly more toxic to cells than DMSO. Concentrations as low as 2.5% can impact cell growth, and 5-10% can induce cell death. The cytotoxic effect is dependent on exposure time and cell line.[8][9][10][11][12] | [8][9][10][11][12] |
Recommendation: Based on the superior solubility of this compound and lower cellular toxicity, DMSO is the recommended solvent for preparing this compound stock solutions for cell culture experiments.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.17 mg of this compound (Molecular Weight = 431.65 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound to a sterile vial. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL) to the vial.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: The high concentration of DMSO in the stock solution is self-sterilizing. No further filtration is required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO is typically stable for at least one month at -20°C and up to a year at -80°C[1].
Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile culture medium or PBS.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM, add 1 µL of the 100 mM stock solution.
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was added for the highest concentration of this compound. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
Mixing and Application: Gently mix the medium containing this compound or the vehicle control and immediately add it to the cells.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound in Prostate Cancer Cells
This compound has been shown to induce apoptosis in prostate cancer cells (PC3) by disrupting intracellular calcium homeostasis, leading to the activation of the CaMKII/JNK pathway[2][13].
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 23496-41-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Toxicity of Ethanol in Low Concentrations | Semantic Scholar [semanticscholar.org]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Optimal Concentration of Peimine for Treating Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine is a primary bioactive isosteroid alkaloid isolated from the bulbs of Fritillaria species, which are traditionally used in Chinese medicine. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the growth and proliferation of various cancer cell lines. In the context of prostate cancer, this compound has been shown to induce apoptosis and inhibit cell motility, making it a compound of interest for further investigation and drug development. These application notes provide a summary of the effective concentrations of this compound and its related compound, Peiminine, on prostate cancer cells, along with detailed protocols for key experimental assays.
Data Presentation: Efficacy of this compound and Peiminine on Prostate Cancer Cells
The following tables summarize the quantitative data on the effects of this compound and Peiminine on various prostate cancer cell lines.
Table 1: Effective Concentrations of this compound on Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Observed Effects | Reference |
| DU-145 | 2.5, 5, 10 | Significant inhibition of cell growth | [1] |
| LNCaP | 2.5, 5, 10 | Significant inhibition of cell growth | [1] |
| PC-3 | 2.5, 5, 10 | Significant inhibition of cell growth | [1] |
Note: Specific IC50 values for this compound on these cell lines are not explicitly stated in the reviewed literature, but the provided concentrations show significant biological activity.
Table 2: Dose-Dependent Effects of Peiminine on Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Cell Viability (% of Control) | Apoptosis Rate (%) | Reference |
| DU-145 | 10 | Not specified | Increased | [2] |
| 20 | Not specified | Increased | [2] | |
| 40 | Not specified | Significantly Increased | [2] | |
| PC-3 | 10 | ~80% | ~10% | [2] |
| 20 | ~60% | ~20% | [2] | |
| 40 | ~40% | ~35% | [2] |
Signaling Pathways
This compound and Peiminine exert their anti-cancer effects through distinct signaling pathways.
This compound-Induced Apoptosis via the Ca²⁺/CaMKII/JNK Pathway
This compound treatment leads to an increase in intracellular calcium (Ca²⁺) concentration. This activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK). Activated JNK is known to regulate the expression of apoptosis-related proteins, such as those from the Bcl-2 family, leading to the initiation of the mitochondrial apoptosis pathway.[1][3]
Peiminine-Induced Apoptosis via the Wnt/β-catenin Pathway
Peiminine has been shown to inhibit the Wnt/β-catenin signaling pathway. It achieves this by inhibiting the phosphorylation of GSK-3β, which leads to the degradation of β-catenin. The reduction of nuclear β-catenin prevents the transcription of target genes that are involved in cell proliferation and survival, ultimately leading to apoptosis.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on prostate cancer cells. These protocols are based on methodologies reported for Peiminine and are adaptable for this compound.[2]
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., DU-145, LNCaP, PC-3)
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for an additional 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This protocol details the detection of protein expression levels related to the signaling pathways affected by this compound.
Materials:
-
Treated and untreated prostate cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-CaMKII, CaMKII, p-JNK, JNK, Bax, Bcl-2, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for In Vivo Mouse Model Testing Peimine's Anti-Inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has been traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential as a potent anti-inflammatory agent.[1][3] These application notes provide a detailed framework for utilizing an in vivo mouse model to test the anti-inflammatory effects of this compound, focusing on the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. This model is well-established and recapitulates key features of inflammatory lung disease.[2][4]
Rationale for Model Selection
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intranasal or intraperitoneal administration of LPS in mice triggers a robust inflammatory cascade, leading to acute lung injury characterized by neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5][6] This model is highly relevant for studying the mechanisms of acute inflammation and for evaluating the efficacy of potential anti-inflammatory drugs like this compound.[2][7]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This protocol details the induction of ALI in mice using LPS and subsequent treatment with this compound to evaluate its anti-inflammatory effects.
Materials:
-
Male Kunming (KM) mice (or other suitable strain like C57BL/6), 8-10 weeks old, weighing 20-25g.
-
This compound (purity ≥ 98%)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Pentobarbital sodium for euthanasia
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) activity assay kit
-
Malondialdehyde (MDA) assay kit
-
Reagents for Western blotting (antibodies against NF-κB p65, IκBα, p-IκBα, Nrf2, HO-1, etc.)
-
Reagents for histology (formalin, paraffin, hematoxylin, and eosin)
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control Group: Administered with sterile PBS.
-
LPS Model Group: Administered with LPS.
-
This compound Treatment Groups (Low, Medium, High Dose): Administered with different doses of this compound (e.g., 0.1, 1, and 10 mg/kg) prior to LPS challenge.[2][8]
-
Positive Control Group (Optional): Administered with a known anti-inflammatory drug (e.g., dexamethasone).
-
-
This compound Administration: Dissolve this compound in sterile PBS. Administer the designated doses intraperitoneally (i.p.) 1 hour before LPS instillation.[2][8]
-
LPS-Induced ALI:
-
Sample Collection: 12-24 hours after LPS administration, euthanize the mice by an overdose of pentobarbital sodium.
-
Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea and lavage the lungs with sterile PBS. Centrifuge the BALF to separate the supernatant (for cytokine analysis) and cell pellet (for cell counting).
-
Blood Serum: Collect blood via cardiac puncture and centrifuge to obtain serum for cytokine analysis.
-
Lung Tissue: Perfuse the lungs with PBS to remove blood.
-
Collect the right lung for wet-to-dry weight ratio measurement (to assess pulmonary edema).
-
Fix the left lung in 10% formalin for histopathological analysis.
-
Snap-freeze a portion of the lung tissue in liquid nitrogen and store at -80°C for MPO, MDA, and Western blot analysis.
-
-
Outcome Measures:
-
Lung Wet-to-Dry (W/D) Ratio: A measure of pulmonary edema.
-
Histopathological Examination: Assess lung tissue for inflammatory cell infiltration, alveolar wall thickening, and edema using H&E staining.
-
Cytokine Levels: Measure the concentrations of TNF-α, IL-6, and IL-1β in BALF and serum using ELISA kits.[2][8]
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in the lung tissue.
-
Oxidative Stress Markers: Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[2][8]
-
Western Blot Analysis: Evaluate the expression of key proteins in the NF-κB and MAPK signaling pathways in lung tissue homogenates.[2][9]
Data Presentation
The following tables summarize the expected quantitative data from the described in vivo model, based on published literature.
Table 1: Effect of this compound on Lung Wet-to-Dry (W/D) Ratio and MPO Activity in LPS-Induced ALI Mice
| Group | Lung W/D Ratio | MPO Activity (U/g tissue) |
| Control | 4.5 ± 0.3 | 0.5 ± 0.1 |
| LPS Model | 7.8 ± 0.6 | 3.2 ± 0.4 |
| This compound (0.1 mg/kg) + LPS | 6.9 ± 0.5 | 2.5 ± 0.3 |
| This compound (1 mg/kg) + LPS | 6.1 ± 0.4 | 1.8 ± 0.2 |
| This compound (10 mg/kg) + LPS | 5.2 ± 0.3 | 1.1 ± 0.2 |
Data are presented as mean ± SD. Values are hypothetical and for illustrative purposes based on trends observed in cited literature.[2][8]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF of LPS-Induced ALI Mice
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 20 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS Model | 350 ± 40 | 480 ± 50 | 250 ± 30 |
| This compound (0.1 mg/kg) + LPS | 280 ± 35 | 390 ± 45 | 200 ± 25 |
| This compound (1 mg/kg) + LPS | 190 ± 25 | 270 ± 30 | 140 ± 20 |
| This compound (10 mg/kg) + LPS | 110 ± 15 | 150 ± 20 | 80 ± 10 |
Data are presented as mean ± SD. Values are hypothetical and for illustrative purposes based on trends observed in cited literature.[2][8]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound's anti-inflammatory effects.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[1][9][10]
NF-κB Signaling Pathway
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peiminine Attenuates Acute Lung Injury Induced by LPS Through Inhibiting Lipid Rafts Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Peimine in Rats
These application notes provide detailed protocols for the administration of Peimine to rats in pharmacokinetic studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, which are used in traditional Chinese medicine. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antitussive, and antitumor effects.[1][2] Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing dose selection and therapeutic applications. This document outlines the protocols for oral and intravenous administration of this compound to rats, subsequent blood sample collection, and bioanalytical methods for quantification.
Materials and Equipment
2.1. Test Substance and Reagents
-
This compound (or Fritillaria thunbergii Miq. extract containing a known concentration of this compound)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose sodium)
-
Vehicle for intravenous administration (e.g., sterile saline)
-
Internal standard for bioanalysis (e.g., carbamazepine)[3][4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Ethyl acetate
-
Ammonia water
-
Heparinized saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
2.2. Equipment
-
Oral gavage needles (for rats)
-
Syringes and needles for intravenous injection
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
-
Analytical balance
-
pH meter
-
Animal restraining devices
2.3. Animals
-
Male or female Sprague-Dawley or Wistar rats (body weight 200-250 g). Note that gender differences in the pharmacokinetics of this compound have been observed.[5]
Experimental Protocols
3.1. Dosing Solution Preparation
-
Oral Administration: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% carboxymethylcellulose sodium) to the desired concentration. Ensure the solution is homogenous by vortexing or sonicating before administration. A typical oral dose for pharmacokinetic interaction studies has been 5 mg/kg.[2][6][7]
-
Intravenous Administration: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. For toxicity studies, intravenous doses in rats have ranged from 5 mg/kg (causing convulsions) to 35 mg/kg (lethal).[8][9] A lower, non-toxic dose should be selected for pharmacokinetic studies.
3.2. Animal Handling and Dosing
-
Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Oral Administration (PO):
-
Weigh the rat to determine the exact volume of the dosing solution to be administered. The recommended maximum oral gavage volume for rats is 10 ml/kg.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal for any signs of distress after administration.
-
-
Intravenous Administration (IV):
-
Weigh the rat to determine the exact volume of the dosing solution to be administered. The maximum recommended bolus intravenous injection volume is 5 ml/kg.
-
Anesthetize the rat if necessary, although tail vein injections can often be performed on conscious, restrained animals.
-
For tail vein injection, warm the tail to dilate the vein.
-
Inject the dosing solution slowly into the lateral tail vein.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Alternatively, jugular vein cannulation can be performed for repeated or continuous infusions under anesthesia.
-
3.3. Blood Sample Collection
-
Collect blood samples at predetermined time points. A typical schedule for a pharmacokinetic study after oral administration could be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
The volume of each blood sample should be approximately 200-300 µL.
-
Common blood collection sites in rats include the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
-
Collect blood into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
3.4. Plasma Sample Preparation and Bioanalysis
A sensitive LC-MS/MS method is recommended for the quantification of this compound in rat plasma.[1][3][4][10][11]
-
Liquid-Liquid Extraction: [3][4]
-
To 100 µL of plasma, add the internal standard solution.
-
Add 20 µL of ammonia water and vortex.
-
Add 1 mL of ethyl acetate and vortex for an extended period.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): [11]
-
Condition an Oasis MCX SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard.
-
Evaporate the eluate and reconstitute for analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium formate is typical.[3][4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[3][4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound (e.g., m/z 432.4 → 414.4) and the internal standard.[3][4]
Data Presentation
Summarize the pharmacokinetic parameters in a clear and concise table.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) | Reference |
| Cmax | ng/mL | Data from study | |
| Tmax | h | Data from study | |
| AUC(0-t) | ng·h/mL | Data from study | |
| AUC(0-∞) | ng·h/mL | Data from study | |
| t1/2 | h | Data from study | |
| CL/F | L/h/kg | Data from study | |
| Vz/F | L/kg | Data from study |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.
Visualization of Signaling Pathways and Experimental Workflow
This compound has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[4][5][11] It has also been implicated in the modulation of the PI3K/Akt pathway.[10][11]
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for rat pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. RMTC Issues Advisory on Bulbus Fritillaria Plant - BloodHorse [bloodhorse.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. simm.cas.cn [simm.cas.cn]
- 10. mdpi.com [mdpi.com]
- 11. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Peimine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major active isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant pharmacological activities, including anti-inflammatory, anti-tumor, and cough-suppressant effects. Emerging evidence highlights its potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for quantifying cell death in a population.
Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, is a cornerstone method for studying apoptosis.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
These notes are intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound on cancer cells.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The pro-apoptotic activity of this compound has been observed in a variety of cancer cell lines. The following tables summarize the dose-dependent effects of this compound on inducing apoptosis as measured by flow cytometry.
Table 1: Apoptosis Induction in Glioblastoma Cells (U87)
| This compound Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Reference |
| 0 (Control) | 24 | Baseline | [3] |
| 25 | 24 | Increased | [3] |
| 50 | 24 | Significantly Increased | [3] |
Table 2: Apoptosis Induction in Gastric Cancer Cells (MKN-45)
| This compound Treatment | Apoptotic Cells (%) | Reference |
| Control | Baseline | [4] |
| This compound | Increased | [4] |
Table 3: Apoptosis Induction in Osteosarcoma Cells
| This compound Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Reference |
| 200 | 48 | Significantly Increased | [5] |
Table 4: Apoptosis Induction in Colorectal Cancer Cells (HCT-116)
| This compound Concentration (µM) | Duration (hours) | Annexin V-positive Cells (%) | Reference |
| 0 (Control) | 48 | Baseline | [6] |
| 200 | 48 | Increased | [6] |
| 400 | 48 | Significantly Increased | [6] |
Table 5: Apoptosis Induction in Hepatocellular Carcinoma Cells (HepG2)
| This compound Concentration (µg/mL) | Duration (hours) | Apoptotic Cells (%) | Reference |
| 0 (Control) | 24 | Baseline | [7] |
| 2 | 24 | Increased | [8] |
| 4 | 24 | Increased | [8] |
| 6 | 24 | Significantly Increased | [8] |
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound has been shown to modulate several key signaling pathways to exert its pro-apoptotic effects. The primary mechanisms identified include the inhibition of the PI3K/AKT pathway and the induction of reactive oxygen species (ROS) that subsequently activate the JNK signaling pathway.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Protocols
A detailed protocol for the induction of apoptosis by this compound and subsequent analysis by flow cytometry is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Materials
-
Cancer cell line of interest (e.g., U87 glioblastoma, MKN-45 gastric cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM).[3][6] A vehicle control (e.g., DMSO) should be included at a concentration equivalent to the highest concentration of the solvent used for this compound dilution.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).[3][6]
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, gently wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[1]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for setting up compensation and quadrants.[1]
Data Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower-Left (Q4): Annexin V- / PI- (Live cells)
-
Lower-Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper-Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper-Left (Q1): Annexin V- / PI+ (Necrotic cells, often considered an artifact of cell handling)
The percentage of cells in each quadrant should be recorded and presented in a tabular or graphical format to demonstrate the dose-dependent effect of this compound on apoptosis induction.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By utilizing flow cytometry with Annexin V and PI staining, it is possible to accurately quantify the induction of apoptosis and further elucidate the mechanisms by which this compound exerts its anti-cancer activity. This information is valuable for the continued development of this compound as a potential therapeutic agent in oncology.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols: Utilizing Lentiviral Transduction to Investigate the Effects of Peimine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major bioactive isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic effects.[1][2][3] Its therapeutic potential is linked to the modulation of various signaling pathways, such as the MAPK/NF-κB and PI3K-Akt-mTOR pathways, which are critical in the regulation of gene expression related to inflammation and cell proliferation.[1][2][3]
Lentiviral vectors are a powerful tool for introducing specific genetic material into a wide range of cell types, including both dividing and non-dividing cells.[4] This delivery system allows for stable and long-term expression of a gene of interest or a reporter construct, making it an ideal platform to elucidate the specific molecular mechanisms of action of therapeutic compounds like this compound. By creating a stable cell line with a reporter gene linked to a specific promoter or response element, researchers can quantitatively assess how Peimaiine modulates the expression of a target gene.
These application notes provide a comprehensive set of protocols for employing lentiviral transduction to study the impact of this compound on the expression of a gene of interest. The protocols cover lentivirus production, cell transduction, this compound treatment, and subsequent analysis of gene expression at both the mRNA and protein levels.
Data Presentation: Reported Effects of this compound
The following tables summarize previously reported quantitative data on the effects of this compound on cell viability and inflammatory cytokine expression. This information can serve as a reference for expected outcomes in similar experimental setups.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µg/mL) | Assay | Result | Reference |
| A549 | 25, 50, 100, 200 | MTT | No significant effect on viability in normal cells. | [2] |
| MKN-45 (Gastric Cancer) | 0, 10, 20, 40, 80, 160 (µM) | CCK-8 | Significant reduction in cell viability in a dose-dependent manner. | [3] |
| RAW 264.7 | 25 | Not specified | No significant effect on viability. | [5] |
Table 2: Effect of this compound on Inflammatory Cytokine Expression
| Cell Line/Model | Treatment | Cytokine | Method | Result | Reference |
| A549 | TNF-α induced, this compound (100 µg/mL) | IL-8, MMP-9 | Not specified | Significant anti-inflammatory effects. | [2] |
| LPS-induced ALI mice | This compound, Peiminine, Forsythoside A | TNF-α, IL-6, IL-1β, IL-17 | Not specified | Strong inhibitory effects on cytokine levels. | [6] |
| RAW 264.7 | LPS (1 µg/mL), this compound (25 µg/mL) | IL-1β, IL-6, TNF-α | mRNA expression | Significant reduction in mRNA expression levels. | [5] |
Experimental Protocols
Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of lentiviral particles by transfecting HEK293T cells with the lentiviral vector of interest and packaging plasmids.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (containing the gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or serum-free medium
-
0.45 µm PES filter
Procedure:
-
Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm plate in DMEM with 10% FBS.[7] The cells should be approximately 70-80% confluent at the time of transfection.[8]
-
Plasmid DNA Preparation: Prepare a mixture of the transfer, packaging, and envelope plasmids. A common ratio is 4:2:1 (transfer:packaging:envelope).
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Add the diluted transfection reagent to the diluted DNA mixture, mix gently, and incubate at room temperature for 20-30 minutes.[9]
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.[9]
-
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Medium Change: After 12-16 hours, carefully aspirate the medium and replace it with fresh, pre-warmed complete medium.[7]
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.[7][8] The harvests can be pooled.
-
Virus Filtration and Storage: Centrifuge the supernatant at 2100 rcf for 5 minutes to pellet cell debris.[7] Filter the supernatant through a 0.45 µm PES filter.[7] Aliquot the virus and store at -80°C for long-term use.[8]
Lentiviral Transduction of Target Cells
This protocol outlines the procedure for transducing the target cell line with the produced lentiviral particles.
Materials:
-
Target cells
-
Complete culture medium
-
Lentiviral particles
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (if applicable, e.g., puromycin)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 24-well plate so they are 30-50% confluent at the time of transduction.[10]
-
Transduction:
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 18-24 hours.[11]
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete medium.[10][11]
-
Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for stably transduced cells.[10]
This compound Treatment of Transduced Cells
This protocol describes the treatment of the stably transduced cell line with this compound.
Materials:
-
Stably transduced cells
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed the stably transduced cells in the desired plate format (e.g., 96-well for viability assays, 6-well for RNA/protein extraction).
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
This protocol details the use of an MTT assay to determine the effect of this compound on the viability of the transduced cells.[12][13][14]
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Plate reader
Procedure:
-
MTT Addition: After the this compound treatment period, add 20 µL of MTT solution to each well.[12]
-
Incubation: Incubate the plate at 37°C for 1-5 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 560-590 nm using a microplate reader.[12][13]
Gene Expression Analysis (qRT-PCR)
This protocol describes the quantification of the target gene's mRNA expression levels using quantitative reverse transcription PCR.[15][16]
Materials:
-
This compound-treated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation, annealing, and extension).[16]
-
-
Data Analysis: Determine the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Protein Expression Analysis (Western Blotting)
This protocol details the detection and semi-quantification of the target protein's expression levels.[17][18][19]
Materials:
-
This compound-treated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice.[17] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Mandatory Visualization
Caption: Experimental workflow for studying this compound's effect on gene expression using lentiviral transduction.
Caption: this compound's inhibitory effect on the MAPK/NF-κB and PI3K/Akt signaling pathways.[1][2]
Caption: this compound's role in dampening the TLR4/MAPK/NF-κB signaling pathway and IL-17 activation.[6]
References
- 1. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 9. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. rgbiotech.com [rgbiotech.com]
- 11. origene.com [origene.com]
- 12. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchhub.com [researchhub.com]
- 15. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. cusabio.com [cusabio.com]
- 19. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Immunohistochemistry Staining for Inflammatory Markers Following Peimine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major active alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties in numerous studies.[1][2] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[3] this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][4][5] The mechanism of action often involves the suppression of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of specific proteins within the tissue context. This allows researchers to assess the in-situ effects of therapeutic agents like this compound on inflammatory marker expression in preclinical models. These application notes provide detailed protocols for the IHC staining of key inflammatory markers—TNF-α, IL-6, and NF-κB p65—in formalin-fixed, paraffin-embedded (FFPE) tissues following this compound treatment.
Mechanism of Action: this compound's Anti-Inflammatory Effects
This compound exerts its anti-inflammatory effects by targeting upstream signaling pathways that regulate the expression of pro-inflammatory genes. Upon cellular stimulation by inflammatory triggers like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated. This initiates downstream cascades, primarily the MAPK and NF-κB pathways.[5] The MAPK pathway (involving ERK, JNK, and p38) and the NF-κB pathway lead to the translocation of transcription factors into the nucleus, promoting the expression of inflammatory cytokines like TNF-α and IL-6.[4][6] this compound has been shown to inhibit the phosphorylation of MAPK and NF-κB, thereby downregulating the production of these inflammatory mediators.[4][6][7] Some studies also suggest this compound's involvement in regulating the PI3K/Akt pathway.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining Peimine's Effect on Cellular Metabolism using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, an isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][2][3] Emerging evidence suggests that this compound exerts its anticancer properties by inducing apoptosis and autophagy, and modulating key signaling pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cellular metabolism.[4][5][6][7] Understanding the specific metabolic alterations induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.[8][9][10] It measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[9][11] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test and the Glycolysis Stress Test to determine the effect of this compound on the cellular metabolism of cancer cells.
Key Concepts of Seahorse XF Assays
-
Mitochondrial Respiration (OCR): The Seahorse XF Cell Mito Stress Test utilizes serial injections of mitochondrial inhibitors to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[8][12]
-
Glycolysis (ECAR): The Seahorse XF Glycolysis Stress Test measures the key parameters of glycolytic flux, such as glycolysis, glycolytic capacity, and glycolytic reserve, through the sequential addition of glucose, a mitochondrial inhibitor, and a glycolysis inhibitor.[9]
Hypothetical Effects of this compound on Cellular Metabolism
Based on existing literature suggesting that this compound can induce apoptosis and modulate metabolic pathways, it is hypothesized that this compound treatment of cancer cells may lead to:
-
A decrease in basal and maximal mitochondrial respiration.
-
A potential shift in metabolic phenotype, possibly towards a more quiescent state or, conversely, an initial compensatory increase in glycolysis followed by metabolic collapse.
Data Presentation
The following tables summarize hypothetical quantitative data from Seahorse XF assays on cancer cells treated with this compound.
Table 1: Effect of this compound on Mitochondrial Respiration (OCR, pmol/min)
| Parameter | Vehicle Control | This compound (25 µM) | This compound (50 µM) |
| Basal Respiration | 150 ± 10 | 120 ± 8 | 90 ± 7 |
| ATP-Linked Respiration | 100 ± 7 | 75 ± 5 | 50 ± 4 |
| Maximal Respiration | 300 ± 20 | 220 ± 15 | 150 ± 12 |
| Spare Respiratory Capacity | 150 ± 15 | 100 ± 10 | 60 ± 8 |
| Proton Leak | 50 ± 5 | 45 ± 4 | 40 ± 3 |
| Non-Mitochondrial Respiration | 20 ± 3 | 18 ± 2 | 15 ± 2 |
Table 2: Effect of this compound on Glycolysis (ECAR, mpH/min)
| Parameter | Vehicle Control | This compound (25 µM) | This compound (50 µM) |
| Glycolysis | 40 ± 3 | 35 ± 2 | 28 ± 2 |
| Glycolytic Capacity | 80 ± 5 | 65 ± 4 | 50 ± 3 |
| Glycolytic Reserve | 40 ± 4 | 30 ± 3 | 22 ± 2 |
| Non-Glycolytic Acidification | 10 ± 1 | 9 ± 1 | 8 ± 1 |
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)[13]
-
Seahorse XF Calibrant (Agilent Technologies)[14]
-
Seahorse XF Base Medium (Agilent Technologies)[13]
-
Glucose, L-Glutamine, Sodium Pyruvate (Agilent Technologies)[13]
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)[8][13]
-
Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose) (Agilent Technologies)[9]
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle for this compound)
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 12. agilent.com [agilent.com]
- 13. content.protocols.io [content.protocols.io]
- 14. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols: Unveiling Peimine's Molecular Targets via CRISPR-Cas9 Knockout Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimine, a major isosteroid alkaloid extracted from the bulbs of Fritillaria species, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects.[1][2][3] Despite numerous studies elucidating its biological functions, the precise molecular targets through which this compound exerts its therapeutic effects remain largely uncharacterized. This knowledge gap hinders its full potential in drug development. This application note describes a comprehensive strategy employing a genome-wide CRISPR-Cas9 knockout screen to systematically identify the molecular targets of this compound. The outlined protocols provide a detailed workflow, from cell line selection and library transduction to hit validation and downstream analysis, enabling researchers to uncover novel therapeutic targets and deepen the understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a natural product with a history of use in traditional medicine for treating respiratory ailments.[4] Modern pharmacological research has revealed its broader therapeutic potential, particularly in oncology and inflammatory diseases. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cells, including prostate and gastric cancer, by inducing apoptosis and cell cycle arrest.[2][5][6] Furthermore, its anti-inflammatory properties are attributed to the modulation of key signaling pathways.[1][4]
Several signaling pathways have been implicated in this compound's mechanism of action, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to modulate this pathway in colorectal cancer cells.[7]
-
MAPK and NF-κB Signaling: These pathways are central to the inflammatory response. This compound can inhibit the production of pro-inflammatory cytokines by blocking these signaling cascades.[1][4]
-
Ca2+/CaMKII/JNK Pathway: Disruption of intracellular calcium homeostasis through this pathway has been linked to this compound-induced apoptosis in prostate cancer cells.[5][6]
-
Notch1 Signaling Pathway: Recent studies suggest this compound can activate the Notch1 pathway, promoting wound healing.[8]
-
Nrf2 and NF-κB Pathways: this compound has been shown to regulate these pathways in the context of acute lung injury.[9]
Despite these findings, a systematic, unbiased approach to identify the direct molecular targets of this compound is lacking. A CRISPR-Cas9 knockout screen offers a powerful tool to address this by identifying genes whose loss confers resistance or sensitivity to this compound treatment.
Rationale for CRISPR-Cas9 Knockout Screening
CRISPR-Cas9 technology enables precise and permanent gene disruption at a genome-wide scale.[10] A pooled CRISPR-Cas9 knockout screen involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of cells.[11] By treating this cell population with this compound, it is possible to identify genes that, when knocked out, alter the cellular response to the compound.
-
Positive Selection Screen: Identifies genes whose knockout confers resistance to this compound's cytotoxic effects. The sgRNAs targeting these genes will be enriched in the surviving cell population.
-
Negative Selection Screen (Dropout Screen): Identifies genes whose knockout sensitizes cells to this compound. The sgRNAs targeting these genes will be depleted from the cell population.
This unbiased approach can uncover both known and novel molecular targets and pathways affected by this compound, providing critical insights for drug development and mechanism-of-action studies.
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 knockout screen is depicted below.
Detailed Experimental Protocols
Cell Line Selection and Culture
-
Cell Line Choice: Select a cancer cell line known to be sensitive to this compound, for example, A549 (non-small cell lung cancer) or HCT-116 (colorectal cancer).[1][7]
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector carrying the Cas9 gene, followed by antibiotic selection (e.g., blasticidin). Verify Cas9 expression and activity.
Lentiviral CRISPR Library Production
-
Library Selection: Utilize a genome-scale sgRNA library such as the GeCKO v2 library, which targets every gene in the human genome with multiple sgRNAs.
-
Virus Production: Transfect HEK293T cells with the sgRNA library plasmids along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest and Titration: Harvest the lentiviral particles from the supernatant 48 and 72 hours post-transfection. Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.
CRISPR-Cas9 Knockout Screen
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA).
-
Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Baseline Cell Collection: Collect a sample of the cell population after selection to serve as the baseline (T0) for sgRNA representation.
-
This compound Treatment:
-
Determine the IC50 of this compound for the Cas9-expressing cell line.
-
Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at a concentration around the IC50.
-
Culture the cells for 10-14 days (approximately 5-7 population doublings), maintaining library representation.
-
-
Cell Harvesting: Harvest the surviving cells from both the control and this compound-treated populations.
Data Analysis and Hit Identification
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell populations.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing (NGS).
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA in the this compound-treated sample relative to the control sample.
-
Use statistical models like MAGeCK or BAGEL to identify genes that are significantly enriched (positive hits) or depleted (negative hits).
-
Quantitative Data Presentation
The results from the CRISPR screen can be summarized in a table format for clear interpretation and comparison.
| Gene | Average Log-Fold Change | p-value | False Discovery Rate (FDR) | Phenotype |
| Positive Hits (Resistance) | ||||
| Gene A | 3.5 | 1.2e-6 | 5.8e-5 | Resistance |
| Gene B | 2.8 | 3.4e-5 | 9.1e-4 | Resistance |
| Negative Hits (Sensitization) | ||||
| Gene X | -4.2 | 8.9e-8 | 2.1e-6 | Sensitization |
| Gene Y | -3.1 | 5.6e-6 | 1.7e-4 | Sensitization |
Hit Validation
It is crucial to validate the top hits from the primary screen to eliminate false positives.[11][12]
-
Individual sgRNA Validation:
-
Synthesize 2-3 individual sgRNAs targeting each candidate gene.
-
Generate individual knockout cell lines for each gene.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) to confirm the resistance or sensitization phenotype upon this compound treatment.
-
-
Orthogonal Validation:
-
Rescue Experiments:
-
For knockout cell lines showing a phenotype, re-introduce the wild-type version of the gene (cDNA) and assess whether this "rescues" the phenotype, restoring the original sensitivity or resistance to this compound.[13]
-
Downstream Mechanistic Studies
Once validated, the identified target genes can be further investigated to elucidate their role in this compound's mechanism of action.
Potential downstream experiments include:
-
Biochemical Assays: Investigate the direct binding of this compound to the protein product of the identified target gene using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Pathway Analysis: Use western blotting, qPCR, or reporter assays to determine how the knockout of the target gene affects the signaling pathways known to be modulated by this compound.
-
In Vivo Studies: Validate the role of the identified target in this compound's efficacy using animal models, such as xenograft models with knockout tumors.
Conclusion
The application of a genome-wide CRISPR-Cas9 knockout screen provides a powerful and unbiased approach to systematically identify the molecular targets of this compound. The detailed protocols and validation strategies outlined in this application note offer a robust framework for researchers to unravel the complex mechanism of action of this promising natural product. The identification of novel targets will not only enhance our fundamental understanding of this compound's pharmacology but also pave the way for its development as a targeted therapeutic agent for cancer and inflammatory diseases.
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Skin Wound Repair in Mice by Activating the Notch1 Signaling Pathway in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
Application Notes and Protocols for Peimine Research in Animal Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Peimine in preclinical animal models of acute lung injury (ALI). Detailed protocols for inducing ALI and assessing the therapeutic effects of this compound are outlined, along with a summary of key quantitative findings and the elucidated signaling pathways.
Introduction to this compound in Acute Lung Injury
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure.[1] this compound, a major active alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory, antioxidant, and protective effects in various experimental models of ALI.[2][3] These properties make this compound a promising therapeutic candidate for the treatment of this life-threatening condition.
Animal Models of Acute Lung Injury
Several animal models are utilized to mimic the pathophysiology of human ALI and to evaluate potential therapeutic agents like this compound. The most common models involve the administration of inducing agents such as lipopolysaccharide (LPS), bleomycin, or oleic acid.
Lipopolysaccharide (LPS)-Induced ALI
LPS, a component of the outer membrane of Gram-negative bacteria, is widely used to induce a robust inflammatory response in the lungs, characteristic of sepsis-induced ALI.[2][4] Intratracheal or intranasal administration of LPS triggers a cascade of inflammatory events, including the recruitment of neutrophils, release of pro-inflammatory cytokines, and increased oxidative stress.[2][5]
Bleomycin-Induced Lung Injury
Bleomycin, an antineoplastic agent, is known to cause significant pulmonary toxicity, leading to inflammation and subsequent fibrosis.[6][7] Intratracheal instillation of bleomycin induces an initial inflammatory phase, which can progress to a fibrotic stage, making it a relevant model for studying both acute and chronic aspects of lung injury.[6]
Oleic Acid-Induced ALI
Intravenous or intratracheal administration of oleic acid induces ALI that closely resembles fat embolism syndrome-related ARDS.[8][9] Oleic acid causes direct damage to the alveolar-capillary membrane, leading to increased permeability, pulmonary edema, and inflammation.[2][10]
Quantitative Data Summary of this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various animal models of ALI.
Table 1: Effect of this compound on Lung Injury and Edema
| Animal Model | Inducing Agent | This compound Dosage | Route of Administration | Parameter | Result | Citation |
| Mice | LPS | 0.1, 1, 10 mg/kg | Intraperitoneal | Lung W/D Ratio | Significantly reduced at 10 mg/kg | [2][10] |
| Rats | Bleomycin | Not Specified | Intragastric | Lung Index | Significantly reduced | [6] |
| Mice | LPS | Not Specified | Not Specified | Lung W/D Ratio | Significantly reduced |
Table 2: Effect of this compound on Inflammatory Cytokines
| Animal Model | Inducing Agent | This compound Dosage | Route of Administration | Cytokine | Result | Citation |
| Mice | LPS | 0.1, 1, 10 mg/kg | Intraperitoneal | TNF-α, IL-6, IL-1β (BALF) | Significantly reduced at all doses | [2][10] |
| Rats | Bleomycin | Not Specified | Intragastric | IFN-γ (Serum) | Significantly reduced | [6] |
| Mice | LPS | Not Specified | Not Specified | TNF-α, IL-6, IL-1β (BALF) | Significantly reduced |
Table 3: Effect of this compound on Oxidative Stress Markers
| Animal Model | Inducing Agent | This compound Dosage | Route of Administration | Marker | Result | Citation |
| Mice | LPS | 0.1, 1, 10 mg/kg | Intraperitoneal | MDA (Lung) | Significantly reduced at all doses | [2][10] |
| Mice | LPS | 0.1, 1, 10 mg/kg | Intraperitoneal | SOD2 (Lung) | Significantly increased at all doses | [2][10] |
Experimental Protocols
The following are detailed protocols for inducing ALI in rodents. This compound or vehicle control is typically administered prior to or shortly after the induction of injury.
Protocol for LPS-Induced Acute Lung Injury in Mice
Materials:
-
Kunming (KM) mice (male, 18-22 g)[5]
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound
-
Physiological saline
-
Anesthetic (e.g., sodium pentobarbital)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide mice into experimental groups (e.g., Control, LPS, LPS + this compound low dose, LPS + this compound medium dose, LPS + this compound high dose).
-
Dissolve this compound in physiological saline to the desired concentrations (e.g., 0.1, 1, and 10 mg/kg body weight).[2][10]
-
Administer this compound or an equivalent volume of physiological saline via intraperitoneal injection.[2][10]
-
After a set pre-treatment time (e.g., 1 hour), anesthetize the mice.
-
Induce ALI by intranasal instillation of LPS (e.g., 20 µg dissolved in 50 µL of PBS). The control group receives an equal volume of PBS.[2][5]
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined time point (e.g., 12 hours) post-LPS administration, euthanize the mice.[2]
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissues for analysis (e.g., W/D ratio, cytokine levels, oxidative stress markers, histology).
Protocol for Bleomycin-Induced Lung Injury in Rats
Materials:
-
Sprague-Dawley rats (male)
-
Bleomycin hydrochloride
-
Sterile normal saline
-
This compound
-
Vehicle control (e.g., carboxymethyl cellulose)
-
Anesthetic
Procedure:
-
Acclimatize rats for at least one week.
-
Randomly assign rats to experimental groups (e.g., Sham, Bleomycin + Vehicle, Bleomycin + this compound).
-
Anesthetize the rats.
-
Surgically expose the trachea.
-
Instill a single dose of bleomycin (e.g., 5 mg/kg) in sterile saline intratracheally. The sham group receives an equal volume of saline.[6]
-
Suture the incision.
-
Administer this compound or vehicle control intragastrically daily for the duration of the study (e.g., 28 days).[6]
-
Monitor the animals' body weight and general health.
-
At the end of the treatment period, euthanize the rats.
-
Collect blood and lung tissues for analysis (e.g., serum cytokines, histology for inflammation and fibrosis).[6]
Protocol for Oleic Acid-Induced Acute Lung Injury in Mice
Materials:
-
Swiss Webster mice[2]
-
Oleic acid
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatize mice for at least one week.
-
Randomly divide mice into experimental groups (e.g., Control, Oleic Acid, Oleic Acid + this compound).
-
Administer this compound or vehicle control at the desired dose and route.
-
Anesthetize the mice using isoflurane.[2]
-
Make a small incision to expose the trachea.
-
Instill a single dose of oleic acid (e.g., 1.25 µmol in 0.05 mL of saline) intratracheally using an insulin syringe. The control group receives an equal volume of saline.[2]
-
Suture the incision and allow the mice to recover on a heating pad.
-
Monitor the animals for signs of respiratory distress.
-
At a specific time point (e.g., 24 hours) after oleic acid administration, euthanize the mice.[2]
-
Collect BALF and lung tissues for analysis of inflammatory cells, protein concentration, cytokines, and histology.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects in ALI through the modulation of several key signaling pathways.
Inhibition of the NF-κB Pathway
In LPS-induced ALI, this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2][10] It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the transcription and expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]
Activation of the Nrf2 Pathway
This compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response.[2][10] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as superoxide dismutase 2 (SOD2).[2][10] This enhances the cellular defense against oxidative stress.
Other Implicated Pathways
Studies also suggest the involvement of other pathways in this compound's mechanism of action, including the inhibition of the p38 MAPK and Akt signaling pathways, which are also involved in inflammatory responses.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound in the context of ALI.
References
- 1. Oleic Acid Induces Lung Injury in Mice through Activation of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Oleic Acid-Induced Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Model of Oleic Acid-Induced Acute Respiratory Distress Syndrome [jove.com]
- 6. Role of insulin in oleic acid-induced acute lung injury in rat model - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 7. Oleic acid-induced steatosis model establishment in LMH cells and its effect on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Prevention of mortality in acute lung injury induced by oleic acid: Application of polyherbal decoction (bronco T) [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Acute lung injury using oleic acid in the laboratory rat: establishment of a working model and evidence against free radicals in the acute phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Peimine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of Peimine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. What is happening?
A2: This is a common issue due to this compound's hydrophobic nature. Direct dissolution in aqueous buffers will likely result in precipitation. To achieve a stable solution, a solubilization strategy is necessary.
Q3: Are there any ready-to-use formulations to dissolve this compound for in vivo or in vitro experiments?
A3: Yes, a commonly used formulation involves a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. This method can achieve a clear solution of this compound at a concentration of at least 2.5 mg/mL.
Q4: Can I adjust the pH to improve this compound's solubility?
A4: As an alkaloid, this compound's solubility is expected to be pH-dependent. In acidic conditions, the amine group can become protonated, forming a more soluble salt. Preparing a hydrochloride salt of this compound is a known strategy to increase its aqueous solubility.[2]
Q5: What are some advanced techniques to enhance the aqueous solubility of this compound for formulation development?
A5: For more significant and stable solubility enhancement, techniques such as inclusion complexation with cyclodextrins, preparation of solid dispersions with polymers like PVP or PEG, and formulation into nanoparticles are effective strategies for poorly soluble drugs like this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water or buffer. | Low intrinsic aqueous solubility of this compound. | Use a co-solvent system (e.g., DMSO) for initial dissolution before adding to the aqueous medium. Refer to the Co-solvent Formulation Protocol . |
| Precipitation occurs after adding the initial this compound stock (in organic solvent) to the aqueous medium. | The final concentration of the organic solvent is too low to maintain solubility, or the drug concentration exceeds its solubility limit in the final mixture. | Increase the proportion of co-solvents and/or add a surfactant like Tween-80 to improve stability. Ensure the final drug concentration is within the determined solubility limit for that specific vehicle. |
| The prepared this compound solution is cloudy or forms a suspension. | Incomplete dissolution or formation of fine precipitates. | Use sonication or gentle warming to aid dissolution. If it remains cloudy, the solubility limit has likely been exceeded. Consider alternative solubilization methods like cyclodextrin complexation. |
| I need a higher concentration of this compound in an aqueous solution than the co-solvent method allows. | The desired concentration exceeds the capacity of simple co-solvent systems. | Explore advanced formulation techniques such as preparing a solid dispersion or a nanoparticle formulation of this compound. Refer to the respective experimental protocols. |
| The hydrochloride salt of this compound is still not sufficiently soluble for my needs. | The intrinsic solubility of the salt form, while improved, may still be limited. | Consider using a different salt form or combining the salt with other solubilization techniques like the use of co-solvents or cyclodextrins. |
Quantitative Data on this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[3], 86 mg/mL[1] | [1][3] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| Water | Insoluble | [1] |
| Formulation: 10% DMSO 40% PEG300 5% Tween-80 45% Saline | ≥ 2.5 mg/mL (clear solution) |
Experimental Protocols
Preparation of this compound Stock Solution using a Co-solvent System
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in cell culture media or other aqueous buffers for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Initial Dissolution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL. For example, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
-
Preparation of the Vehicle Mixture:
-
This protocol is for a final solution with a this compound concentration of 2.5 mg/mL.
-
To prepare 1 mL of the final solution, add the components in the following order, mixing thoroughly after each addition:
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix.
-
Add 50 µL of Tween-80. Vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
-
-
Final Solution:
-
The final solution should be clear and contains 2.5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This stock can be further diluted in an appropriate aqueous medium for your experiment. Note that the final concentration of the vehicle components should be considered for potential effects on your experimental system.
-
Preparation of this compound Hydrochloride
This method increases the aqueous solubility of this compound by converting it into its hydrochloride salt.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Beaker
-
Pipette
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound alkaloid in warm absolute ethanol.
-
Neutralize the solution with a mixture of equal volumes of concentrated hydrochloric acid and alcohol.
-
Add a sufficient quantity of diethyl ether to the solution.
-
This compound hydrochloride will crystallize out as white, soft needles.
-
Collect the crystals by filtration and dry them appropriately. The resulting this compound hydrochloride will have improved, though still limited, solubility in water.
Preparation of this compound-Cyclodextrin Inclusion Complex (General Protocol)
This protocol describes a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used.
Materials:
-
This compound
-
β-Cyclodextrin or HP-β-Cyclodextrin
-
Deionized water
-
Ethanol (optional, for initial drug dissolution)
-
Magnetic stirrer and stir bar
-
Beaker
-
Lyophilizer (freeze-dryer) or oven
Procedure (Kneading Method):
-
Create a paste by adding a small amount of water to the cyclodextrin in a mortar.
-
Slowly add the this compound powder to the paste and knead for a specific period (e.g., 30-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature or by lyophilization to obtain a solid powder of the inclusion complex.
-
The powder can then be dissolved in water to determine the enhancement in solubility.
Preparation of this compound Solid Dispersion using Solvent Evaporation Method
This method involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
-
A common solvent in which both this compound and the polymer are soluble (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or a flat-bottomed dish for solvent evaporation
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a suitable organic solvent.
-
Evaporate the solvent using a rotary evaporator or by leaving it in a shallow dish in a fume hood until a clear, solvent-free film is formed.
-
Further dry the film to a constant weight to ensure complete removal of the solvent.
-
Grind the resulting solid mass into a fine powder using a mortar and pestle and pass it through a sieve.
-
The resulting powder is the solid dispersion of this compound, which should exhibit improved dissolution in aqueous media compared to the pure drug.
Signaling Pathway and Experimental Workflow Diagrams
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating these pathways and a general experimental workflow for testing this compound's solubility.
Caption: Experimental workflow for preparing and using this compound solutions.
References
Peimine Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Peimine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A: this compound (also known as Verticine) is a major steroidal alkaloid extracted from the bulbs of Fritillaria plants, commonly used in traditional Chinese medicine.[1][2] Its therapeutic effects are attributed to a variety of mechanisms, including anti-inflammatory, analgesic, antitumor, and antitussive properties.[3][4] At the cellular level, this compound has been shown to inhibit voltage-gated sodium and potassium channels, modulate nicotinic acetylcholine receptors, and interfere with key inflammatory signaling pathways.[3][4][5]
Q2: My this compound powder won't dissolve properly. What solvents are recommended?
A: this compound has limited water and ethanol solubility.[1][6] For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most commonly used solvent. It is crucial to use fresh, anhydrous DMSO, as moisture absorption can significantly reduce this compound's solubility.[1] Prepare high-concentration stock solutions in DMSO and then dilute them to the final working concentration in your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as it can have independent effects on cells.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1] Some suppliers recommend storage at 0-10°C.[7]
-
Stock Solutions (in solvent): Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store at -80°C for up to one year or at -20°C for up to one month.[1] A study on its stability in cell lysates showed it was stable for 30 days at -80°C and for 24 hours at 4°C.[8]
Q4: Why am I observing high variability in my cell viability (e.g., MTT) assay results?
A: Inconsistent results in cell viability assays can stem from several factors. Use the following workflow to troubleshoot the issue.
Troubleshooting Guide: Anti-Inflammatory Experiments
Issue: Inconsistent inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
This compound is known to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways.[2][9][10] Variability can arise from the source of the compound, preparation, or the experimental setup itself.
Reagent and Compound Verification
-
Purity: Ensure the this compound used is of high purity (≥98% by HPLC is recommended).[7] Lower purity can introduce confounding variables.
-
Solubility: As detailed in the table below, this compound has poor aqueous solubility. Ensure complete dissolution in DMSO before diluting in culture media. Visually inspect for precipitation after dilution.
-
LPS Quality: If using lipopolysaccharide (LPS) to induce inflammation, ensure its potency and use a consistent lot number, as activity can vary between batches.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ~86 mg/mL (199 mM)[1] or ~30 mg/mL[11] | Use fresh, anhydrous DMSO.[1] |
| DMF | ~30 mg/mL[11] | |
| Ethanol | ~1 mg/mL[11] (Effectively insoluble[1]) | Not ideal for high-concentration stocks. |
| Water | Insoluble[1] | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[11] | Limited solubility in aqueous buffers. |
Signaling Pathway Analysis
Inconsistent results often trace back to the complex signaling cascades involved. This compound primarily targets the NF-κB and MAPK pathways to exert its anti-inflammatory effects.[12][13]
Troubleshooting Tip: If cytokine inhibition is weak or variable, perform a Western blot to check the phosphorylation status of key proteins like p65 (NF-κB), IκBα, and p38 (MAPK). Reduced phosphorylation in the presence of this compound confirms target engagement.[9][10]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., A549).[8]
Materials:
-
This compound (≥98% purity)
-
Anhydrous DMSO
-
Cell line of interest (e.g., A549)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Create serial dilutions in complete medium to achieve 2x final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, ensuring the final DMSO concentration is <0.5% and consistent across all wells).
-
Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for NF-κB (p65) Phosphorylation
This protocol assesses this compound's effect on a key inflammatory signaling node.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total-p65 and a loading control (e.g., β-actin) to normalize the data. Quantify band intensity using densitometry software.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors [mdpi.com]
- 4. This compound, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Peimine's In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Peimine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cancer cell line treated with this compound, even at low concentrations. What could be the cause?
A1: While this compound has reported anticancer effects, unexpected cytotoxicity could stem from off-target effects on essential cellular machinery. This compound is known to inhibit several ion channels, including the hERG potassium channel, which is crucial for maintaining cardiac myocyte action potential and can be expressed in various cancer cells.[1] Inhibition of hERG or other vital ion channels could lead to disruptions in cellular homeostasis and induce apoptosis. Additionally, this compound can disrupt intracellular calcium homeostasis through the Ca2+/CaMKII/JNK pathway, which could also contribute to cytotoxicity.
Troubleshooting Steps:
-
Confirm Cell Line Identity: Ensure the cell line has not been misidentified or contaminated.
-
Evaluate hERG Channel Expression: Check for hERG channel expression in your specific cell line.
-
Assess Off-Target Activity: Consider performing a broad ion channel screen to identify other potential off-target interactions.
Q2: Our anti-inflammatory assay is showing inconsistent results with this compound treatment. How can we troubleshoot this?
A2: Inconsistent results in inflammation assays can be due to this compound's complex pharmacology. This compound is known to inhibit both the NF-κB and MAPK signaling pathways, which are central to inflammation.[2][3][4][5] However, it also interacts with nicotinic acetylcholine receptors (nAChRs), which can have both pro- and anti-inflammatory roles depending on the specific subunit composition and cell type.[1] This dual activity could lead to variable results depending on the experimental conditions and the specific inflammatory mediators being measured.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent cell passage number, seeding density, and stimulation conditions.
-
Measure Multiple Cytokines: Profile a panel of pro- and anti-inflammatory cytokines to get a broader picture of this compound's effect.
-
Investigate nAChR Expression: Determine the expression profile of nAChR subunits in your cell model to understand the potential for cholinergic signaling interference.
Q3: We are planning to use this compound in a high-throughput screen. Are there any known liabilities we should be aware of?
A3: Yes, this compound has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2E1, and CYP2D6.[6] Inhibition of these enzymes can lead to drug-drug interactions if other compounds in your screen are metabolized by these CYPs. This could lead to false positives or negatives.
Recommendations:
-
If possible, use a counterscreen to identify compounds that inhibit CYP enzymes.
-
Be cautious when interpreting data from screens where multiple compounds are incubated together with cells.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
If you are observing unexpected results in your cell viability assays with this compound (e.g., higher or lower potency than expected, inconsistent dose-response curves), consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Explanation:
-
Assay Compatibility: Natural products like this compound can sometimes interfere with assay reagents or detection methods (e.g., fluorescence quenching).[7][8] Rule out assay artifacts before investigating biological causes.
-
Off-Target Effects: As detailed in the FAQs, this compound has multiple known off-targets that can influence cell viability. Investigating these possibilities systematically can help identify the root cause of your unexpected results.
Guide 2: Conflicting Results in Pharmacology Experiments
Conflicting or poorly reproducible results are a common challenge in pharmacology. This guide provides a logical approach to resolving such issues when working with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peimine Dosage for In Vivo Cancer Models
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using Peimine and its related alkaloid, Peiminine, in pre-clinical in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Peiminine, and how do they differ?
This compound and Peiminine are major isosteroidal alkaloids extracted from the bulbs of plants from the Fritillaria genus, such as Fritillaria thunbergii.[1][2] While structurally similar and often studied together, they are distinct compounds. Both have demonstrated anti-inflammatory, anti-tumor, and analgesic properties.[2][3] It is crucial to specify which compound is being used in an experimental setup, as their efficacy and pharmacokinetic profiles can differ.
Q2: What is a recommended starting dosage for this compound or Peiminine in a mouse cancer model?
Determining an optimal starting dose requires consideration of the tumor model, cancer type, and administration route. Based on available literature, here are some reference points:
-
Oral Administration (Peiminine): In a study on BALB/c mice, oral administration of peiminine at doses of 1, 3, and 6 mg/kg for one month was evaluated for its effects on macrophages.[4][5] While this was not a cancer study, it provides a range for oral dosing in mice.
-
Intravenous Injection (this compound HBr): An older toxicology study determined the minimal lethal dose (MLD) for this compound hydrobromide in mice to be 9 mg/kg via intravenous injection.[6] In rats, deaths began to occur at an IV dose of 35 mg/kg.[6]
Researchers should always begin with a dose-finding study, starting with lower, non-toxic doses and escalating to determine the maximum tolerated dose (MTD) in their specific animal model.
Q3: How should this compound be prepared and administered for in vivo studies?
The method of preparation and administration depends on the compound's solubility and the experimental design.
-
Vehicle: For oral administration, Peiminine has been dissolved in Phosphate-Buffered Saline (PBS).[4] For compounds with poor water solubility, vehicles such as a solution of 0.5% sodium carboxymethylcellulose (CMC-Na) may be used.[7] Always test the vehicle alone as a control in a subset of animals to ensure it has no independent effect on tumor growth or animal health.
-
Administration Route:
-
Oral Gavage (p.o.): This is a common route for daily administration. Studies have used this route to administer peiminine to mice for up to a month.[5]
-
Intravenous Injection (i.v.): This route ensures immediate and complete bioavailability. It is often used for toxicity studies and can be used for therapy evaluation.[6]
-
Intraperitoneal Injection (i.p.): This is another common route for systemic drug delivery in rodent models.
-
The choice of route will impact the compound's pharmacokinetic profile.
Q4: What are the known anti-cancer mechanisms of action for this compound?
This compound and its related compounds exert their anti-cancer effects by modulating several key signaling pathways. The primary mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and blocking cell migration.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. This compound and Peiminine have been shown to inhibit this pathway in breast cancer, glioblastoma, and non-small cell lung cancer models.[8][9][10] This inhibition leads to decreased cell proliferation and increased apoptosis.[9]
-
Ca²⁺/CaMKII/JNK Pathway: In prostate cancer, this compound has been found to disrupt intracellular calcium homeostasis, leading to the induction of apoptosis through the Ca²⁺/CaMKII/JNK signaling pathway.[11]
-
MAPK/STAT3/NF-κB and Wnt/β-catenin Pathways: In gastric cancer, this compound can induce apoptosis by promoting the accumulation of reactive oxygen species (ROS), which in turn regulates the MAPK, STAT3, and NF-κB signaling pathways.[12][13] It also inhibits cell migration by regulating the Wnt/β-catenin pathway.[12]
Diagram 1: this compound's Inhibition of the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, reducing proliferation.
Diagram 2: this compound-Induced Apoptosis via Calcium Homeostasis Disruption
References
- 1. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of oral administration of peiminine on the functions of peritoneal macrophages [ijtmgh.com]
- 5. ijtmgh.com [ijtmgh.com]
- 6. simm.cas.cn [simm.cas.cn]
- 7. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Peimine in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Peimine in animal studies. While specific literature on the successful formulation of this compound for enhanced oral delivery is limited, this guide extrapolates from established techniques for poorly soluble natural alkaloids and provides a framework for developing and troubleshooting your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely attributable to several factors common to many natural alkaloids. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potentially extensive first-pass metabolism in the gut wall and liver. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, further reducing absorption.
Q2: Which formulation strategies show the most promise for improving this compound's oral bioavailability?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and presystemic metabolism. For a compound like this compound, the most promising approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[1][2][3][4][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved absorption.[6][7][8][9][10]
-
Lipid-Based Formulations (e.g., SEDDS and Liposomes): Encapsulating this compound in lipid-based systems can improve its solubility and facilitate lymphatic uptake, thereby bypassing first-pass metabolism.[11][12][13][14][15][16][17]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of this compound.[18][19][20][21][22]
Q3: What are the critical parameters to consider when selecting a suitable animal model for this compound pharmacokinetic studies?
A3: The choice of animal model is crucial for obtaining relevant and translatable data. Key considerations include:
-
Metabolic Similarities: Select a species with metabolic pathways (e.g., cytochrome P450 enzyme profiles) that are as close as possible to humans. Rats and dogs are commonly used in preclinical pharmacokinetic studies.[23]
-
Gastrointestinal Physiology: Factors such as gastric pH, gastrointestinal transit time, and bile salt composition can influence the dissolution and absorption of your formulation. These should be considered when extrapolating results.
-
Practical Considerations: The size of the animal will dictate the volume of blood that can be safely collected for analysis, which in turn affects the density of the pharmacokinetic sampling schedule.
Q4: How can I accurately quantify this compound concentrations in plasma samples?
A4: A sensitive and validated bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying this compound and its metabolites in biological matrices due to its high sensitivity and selectivity. Method validation should be performed according to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, and stability.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.[24][25][26][27] Use appropriate gavage needle sizes for the animal model. |
| Formulation Instability | Characterize the physical and chemical stability of your formulation under storage and administration conditions. For suspensions, ensure adequate resuspension before each dose. |
| Food Effects | The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing (typically overnight). |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power and account for biological variability. |
Issue 2: No Significant Improvement in Bioavailability with Formulation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters | Systematically optimize formulation components (e.g., polymer type, drug-to-carrier ratio, lipid composition) to achieve the desired physicochemical properties (e.g., particle size, dissolution rate). |
| In Vivo Dissolution Failure | The in vitro dissolution method may not be predictive of in vivo performance. Consider using biorelevant dissolution media that simulate gastric and intestinal fluids. |
| Extensive Gut Wall Metabolism | If this compound is heavily metabolized in the intestinal wall, even improved dissolution may not lead to a significant increase in systemic exposure. Consider co-administration with a metabolic inhibitor (use with caution and appropriate justification). |
| Efflux Transporter Saturation Not Achieved | The excipients in your formulation may not be effectively inhibiting efflux transporters at the administered dose. Consider incorporating known P-gp inhibitors in your formulation strategy. |
Issue 3: Unexpected Animal Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Excipient-Related Toxicity | Review the safety data for all excipients used in your formulation. High concentrations of surfactants or other solubilizing agents can cause gastrointestinal irritation. |
| Dose Miscalculation | Double-check all dose calculations, especially when working with complex formulations where the drug load needs to be accurately determined. |
| Rapid Drug Release and Absorption | A highly efficient formulation may lead to a rapid increase in plasma concentration (high Cmax), which could result in acute toxicity. Consider developing a controlled-release version of your formulation. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in this compound's oral bioavailability with different formulation strategies, based on typical enhancements seen for other poorly soluble drugs.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| This compound Solid Dispersion | 50 | 450 ± 90 | 1.0 | 2940 ± 550 | 300 |
| This compound Nanosuspension | 50 | 600 ± 120 | 0.5 | 3920 ± 780 | 400 |
| This compound Liposomes | 50 | 300 ± 65 | 1.5 | 3430 ± 690 | 350 |
| This compound SEDDS | 50 | 750 ± 150 | 0.5 | 4900 ± 980 | 500 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 w/w ratio) in a minimal amount of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., this compound suspension control, this compound solid dispersion group).
-
Administer the respective formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Determine the relative bioavailability of the formulated this compound compared to the suspension.
-
Visualizations
Caption: Workflow for developing and evaluating a novel this compound formulation.
Caption: Factors influencing this compound's oral bioavailability and formulation solutions.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of fenofibrate nanosuspension and study of its pharmacokinetic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine-loaded liposomes for oral delivery: Preparation, physicochemical characterization and in-vivo evaluation in an endogenous hyperlipidemic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ngdcare.nl [ngdcare.nl]
- 16. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 19. Enhanced oral bioavailability of koumine by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Factors influencing the bioavailability of peroral formulations of drugs for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. ouv.vt.edu [ouv.vt.edu]
- 26. iacuc.wsu.edu [iacuc.wsu.edu]
- 27. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Preventing Peimine Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Peimine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species.[1][2] It is utilized in cell culture studies to investigate its various biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][3]
Q2: What are the common causes of compound precipitation in cell culture media?
Precipitation in cell culture media can be triggered by several factors:
-
Physicochemical Properties of the Compound: Poorly water-soluble compounds tend to precipitate when introduced into aqueous culture media.[4][5]
-
Solvent Shock: Rapid dilution of a compound stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[6][7]
-
High Compound Concentration: Exceeding the solubility limit of a compound in the culture medium will lead to precipitation.[8]
-
Media Composition: Interactions with salts (e.g., calcium and phosphate), proteins (in serum), and other media components can lead to the formation of insoluble complexes.[9]
-
pH and Temperature: Changes in the pH or temperature of the media can alter the solubility of a compound, leading to precipitation.[10][11][12] Instability at a given pH can also lead to degradation products that may be less soluble.[11]
-
Evaporation: Water loss from the culture medium can increase the concentration of solutes, potentially causing precipitation.
Q3: Can the final concentration of the solvent used for the this compound stock solution affect its solubility in the media?
Yes, the final concentration of the solvent, such as DMSO, in the cell culture medium is critical. High concentrations of organic solvents can be toxic to cells and can also cause poorly soluble compounds to precipitate when the solvent is diluted in the aqueous medium. It is generally recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[6]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Solvent Shock: The rapid change in solvent polarity is causing this compound to precipitate. | 1. Slow, drop-wise addition: Add the this compound stock solution to the media very slowly, drop by drop, while gently swirling the media.[7] 2. Pre-dilution: Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media. |
| Precipitate appears after a period of incubation. | Concentration Exceeds Solubility: The concentration of this compound is too high for the given media conditions. Temperature Fluctuation: Changes in temperature during incubation or when moving plates in and out of the incubator can cause precipitation. pH Shift: Cellular metabolism can alter the pH of the media over time, affecting this compound's solubility.[11] | 1. Optimize Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. 2. Maintain Stable Temperature: Minimize temperature fluctuations. Pre-warm all solutions before adding them to the culture. 3. Use Buffered Media: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH. |
| Precipitate is observed in media containing serum. | Protein Binding and Aggregation: this compound may be interacting with proteins in the fetal bovine serum (FBS), leading to the formation of insoluble complexes. Some studies show that this compound can bind to human serum albumin (HSA).[13] | 1. Reduce Serum Concentration: Try using a lower percentage of FBS. 2. Use Serum-Free Media: If your cell line permits, switch to a serum-free medium. 3. Heat-Inactivate Serum: Heat-inactivating the FBS (56°C for 30 minutes) can sometimes reduce protein aggregation issues. |
| Precipitate forms in specific types of media. | Media Component Interaction: this compound may be reacting with certain components in your media, such as high concentrations of calcium or phosphate, to form insoluble salts.[9] | 1. Test Different Media Formulations: Experiment with different basal media (e.g., DMEM, RPMI-1640, DMEM/F-12) to see if the issue persists. 2. Prepare Fresh Media: Use freshly prepared media, as some components can degrade over time, leading to precipitation. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM/F-12) with and without serum
-
Sterile microcentrifuge tubes
-
Spectrophotometer or microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium in microcentrifuge tubes. A suggested range would be from 1 µM to 500 µM. Prepare two sets, one with serum and one without.
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
Observation: After incubation, visually inspect each tube for any signs of precipitation. For a more quantitative analysis, you can measure the absorbance of the supernatant at a specific wavelength or examine a small aliquot under a microscope to look for crystals.
-
Determination: The highest concentration that remains clear is the maximum soluble concentration of this compound in your specific cell culture medium.
Protocol 2: Preparing this compound Working Solutions to Avoid Precipitation
This protocol provides a method for preparing this compound working solutions that minimizes the risk of precipitation.
Materials:
-
Validated maximum soluble concentration of this compound from Protocol 1
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Methodology:
-
Calculate Required Volumes: Based on your desired final concentration (which should be below the maximum soluble concentration), calculate the volume of this compound stock solution and cell culture medium needed.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.
-
Slow Addition: Add the calculated volume of this compound stock solution drop-wise to the pre-warmed medium while gently swirling.
-
Vortex Gently: After adding the stock solution, gently vortex the working solution for a few seconds to ensure it is thoroughly mixed.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Avoid storing diluted this compound solutions for extended periods.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Final DMSO Concentration | ≤ 0.1% | Higher concentrations can be cytotoxic and increase the risk of precipitation.[6] |
| Working Temperature | 37°C | Pre-warming media and solutions helps maintain solubility. |
| pH of Media | 7.2 - 7.4 | Alkaloids can be sensitive to pH changes; maintaining a stable physiological pH is crucial.[11] |
| This compound Concentration | Cell line dependent | Determine empirically using the solubility protocol above. A study on A549 cells used concentrations up to 200 µg/mL.[1] |
Visualizations
Experimental Workflow for Preventing this compound Precipitation
Caption: Workflow for preparing this compound solutions to minimize precipitation.
Logical Relationship of Factors Causing Precipitation
Caption: Factors contributing to this compound precipitation in cell culture.
Hypothetical Signaling Pathway Affected by this compound
As this compound is known for its anti-inflammatory effects, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to accurately determine the IC50 of Peimine in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determining the half-maximal inhibitory concentration (IC50) of Peimine in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the IC50 value, and why is it important for this compound research?
The IC50 value represents the concentration of a drug (in this case, this compound) that is required to inhibit a specific biological process, typically cell proliferation, by 50%. It is a critical measure of a drug's potency. For this compound research, accurately determining the IC50 is fundamental to comparing its cytotoxic or anti-proliferative effects across different cell lines, understanding its mechanism of action, and establishing effective doses for further preclinical studies.
Q2: Which cell viability assays are most suitable for determining this compound's IC50?
Commonly used and suitable assays include colorimetric methods like MTT, MTS, and WST-8 (e.g., CCK-8), which measure metabolic activity as an indicator of cell viability. Other methods include ATP-based assays (measuring cell luminescence) or direct cell counting using trypan blue exclusion. The choice of assay can depend on the cell line, available equipment, and the specific research question. MTT and CCK-8 assays are frequently cited in this compound literature.[1][2]
Q3: What are the known signaling pathways affected by this compound?
Research indicates that this compound exerts its anticancer effects by modulating several key signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, where this compound has been shown to inhibit the phosphorylation of PI3K and Akt, leading to decreased cell proliferation and induction of apoptosis.[3] Other affected pathways include MAPK, STAT3, and NF-κB.[4]
Q4: How does treatment duration affect the IC50 value of this compound?
Treatment duration is a critical parameter. A longer exposure to this compound will generally result in a lower IC50 value, as the compound has more time to exert its cytotoxic effects. For example, the IC50 of this compound in U87 glioblastoma cells was found to be 39.9 µM after 24 hours of treatment and decreased to 21.3 µM after 48 hours.[3] It is crucial to standardize the incubation time within an experiment and to report it clearly when presenting results.
Troubleshooting Guide
Q1: My calculated IC50 value for this compound is significantly different from published literature. Why?
Discrepancies in IC50 values are common and can be attributed to several factors:
-
Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time and with increasing passage numbers. Always use authenticated, low-passage cells.
-
Experimental Conditions: Variations in cell culture media, serum concentration, cell seeding density, and incubation conditions (CO2, temperature, humidity) can impact cell growth and drug sensitivity.
-
Compound Purity and Solvent: The purity of the this compound sample and the choice of solvent (e.g., DMSO) and its final concentration can affect the results. Ensure the solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve (e.g., non-linear regression model) can influence the final value.
Q2: My dose-response curve is not a classic sigmoidal shape. What could be wrong?
An irregular dose-response curve could indicate several issues:
-
Inappropriate Concentration Range: If the curve is flat, the concentration range may be too high or too low. A wider range of concentrations, often spanning several orders of magnitude (e.g., nanomolar to millimolar), should be tested.
-
Solubility Issues: this compound may precipitate out of the media at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or preparation method.
-
Cell Seeding Inconsistency: Uneven cell numbers across wells will lead to high variability. Ensure a homogenous single-cell suspension before seeding and be precise with pipetting.
-
Contamination: Bacterial or fungal contamination can affect cell health and interfere with assay readings. Regularly check cultures for signs of contamination.
Q3: I'm observing high variability between my replicate wells. How can I reduce this?
High variability can obscure the true effect of the compound. To improve reproducibility:
-
Improve Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting to minimize volume errors, especially when preparing serial dilutions and seeding plates.
-
Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Ensure Homogenous Cell Seeding: Thoroughly mix the cell suspension before and during the seeding process to prevent cells from settling, which would lead to uneven distribution in the plate.
-
Increase Replicates: Use at least three, and preferably more, technical replicates for each concentration to improve statistical confidence.
Data Presentation: this compound IC50 Values in Various Cell Lines
The following table summarizes reported IC50 values or effective concentrations of this compound in different cancer cell lines. Note that values can vary based on the specific experimental conditions used.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay Used | Reference |
| U87 | Glioblastoma | 21.3 µM | 48 hours | MTT | [3] |
| U87 | Glioblastoma | 39.9 µM | 24 hours | MTT | [3] |
| U251 | Glioblastoma | 92.8 µM | 48 hours | MTT | [3] |
| DU-145, LNCap, PC-3 | Prostate Cancer | Effective at 2.5, 5, 10 µM | 24 hours | Not Specified | [5] |
| MKN-45 | Gastric Cancer | Significant viability reduction | Not Specified | CCK-8 | [4] |
| A549 | Lung Cancer | Significant viability reduction | 24 hours | MTT | [6] |
Experimental Protocols & Visualizations
Experimental Workflow for IC50 Determination
The following diagram outlines the standard workflow for determining the IC50 value of this compound.
Detailed Protocol: Cell Viability (MTT Assay)
This protocol provides a general method for determining the IC50 of this compound using the MTT assay. It should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using trypsin.
-
Perform a cell count (e.g., using a hemocytometer) to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_control) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
This compound Signaling Pathway Inhibition
This diagram illustrates the inhibitory effect of this compound on the PI3K/Akt signaling pathway, a key mechanism for its anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peimine Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the autofluorescence of Peimine in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging?
Autofluorescence is the natural tendency of biological structures or compounds, like this compound, to emit light after absorbing light of a certain wavelength. This becomes problematic when it masks or interferes with the signal from the specific fluorescent labels (fluorophores) you are using to visualize your target, making it difficult to distinguish your signal from background noise.[1][2]
Q2: Does this compound exhibit autofluorescence?
While this compound is primarily analyzed by methods like HPLC and mass spectrometry due to a lack of a strong, characteristic UV chromophore, many complex organic molecules can exhibit some level of autofluorescence under certain imaging conditions.[3] This intrinsic fluorescence can be broad and often appears in the blue-green region of the spectrum, similar to endogenous cellular components like NADH and collagen.[2][4] The first step in any experiment should be to image an unstained, this compound-treated sample to confirm the presence and intensity of autofluorescence under your specific experimental conditions.[1]
Q3: How can I determine the spectral properties of the autofluorescence in my sample?
To effectively manage autofluorescence, you must first characterize it. This is done by preparing a control sample containing the tissue or cells and this compound but without any fluorescent labels.
-
Acquire a Lambda Scan: Using a confocal microscope with a spectral detector, perform a lambda scan (also called a spectral scan or emission scan).
-
Excite at Different Wavelengths: Excite the sample with various laser lines you intend to use in your experiment (e.g., 405 nm, 488 nm, 561 nm).
-
Plot the Spectrum: For each excitation wavelength, plot the intensity of the emitted light across the spectrum. This will reveal the peak emission wavelength(s) of the autofluorescence, allowing you to choose fluorescent probes that emit light in a different, non-overlapping region.
Q4: What is the most straightforward first step to reduce autofluorescence?
The simplest and often most effective initial step is to optimize your choice of fluorophores. Since autofluorescence is typically strongest in the blue and green parts of the spectrum, selecting fluorophores that emit in the red or far-red regions (e.g., those with emission maxima >600 nm) can significantly improve your signal-to-noise ratio.[2][4]
Troubleshooting Guides
Problem: My unstained, this compound-treated control sample shows significant background fluorescence.
This indicates that either this compound itself, the biological sample, or the preparation method is causing autofluorescence. Follow this workflow to diagnose and mitigate the issue.
Figure 1: A logical workflow for troubleshooting autofluorescence.
-
Step 1: Review Sample Preparation
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by reacting with amines in tissues.[1] If your protocol allows, consider switching to a non-aldehyde fixative like chilled methanol or ethanol. If you must use aldehydes, reduce fixation time to the minimum required and consider treating the sample with a reducing agent like sodium borohydride.[2]
-
Washing: Ensure thorough washing steps to remove all residual fixative and other potential sources of background fluorescence. For tissue samples, perfusing with PBS before fixation can remove red blood cells, which are a major source of heme-related autofluorescence.[4]
-
-
Step 2: Apply Chemical Quenching
-
Several chemical reagents can reduce autofluorescence. These should be applied after fixation and permeabilization but before antibody staining. Always test the quencher on a control sample first, as it may slightly reduce your specific signal.
-
| Quenching Agent | Target Autofluorescence | Notes |
| Sodium Borohydride | Aldehyde-induced | Can have variable results; requires careful optimization.[4] |
| Sudan Black B | Lipofuscin, general background | Very effective but can introduce a dark precipitate if not filtered properly.[4] |
| Commercial Kits (e.g., TrueVIEW™) | Multiple sources (non-lipofuscin) | Optimized formulas that can reduce background from various sources.[2] |
| Copper Sulfate (CuSO₄) | Heme, lipofuscin | Can be effective, particularly for reducing autofluorescence from blood components.[4] |
-
Step 3 & 4: Optimize Fluorophores and Imaging
-
If the above steps are insufficient, the issue may be spectral overlap. Move to the next troubleshooting section.
-
Problem: I cannot distinguish my specific fluorescent signal from the background autofluorescence.
This occurs when the emission spectra of your fluorophore and the autofluorescence overlap significantly.
-
Solution 1: Choose Spectrally Distinct Fluorophores
-
After characterizing the autofluorescence spectrum (see FAQ Q3), select a fluorophore that emits in a "quiet" spectral region.
-
| Parameter | Recommendation to Avoid Autofluorescence | Rationale |
| Emission Wavelength | > 600 nm (Far-Red) | Most endogenous autofluorescence is in the 350-550 nm range.[2] |
| Stokes Shift | Large (>50 nm) | A large separation between excitation and emission peaks reduces the chance of excitation bleed-through and overlap. |
| Quantum Yield | High | Brighter fluorophores increase the specific signal, improving the signal-to-noise ratio against the background. |
-
Solution 2: Use Spectral Imaging and Linear Unmixing
-
This powerful computational technique separates spectrally overlapping signals. It requires a microscope with a spectral detector. The system measures the full emission spectrum at each pixel and then uses an algorithm to unmix the signals based on the known "spectral fingerprint" of the autofluorescence (from your control sample) and each fluorophore you are using.
-
Figure 2: How linear unmixing separates signals based on reference spectra.
Key Experimental Protocols
Protocol 1: Chemical Quenching with 0.1% Sudan Black B (SBB)
This protocol is for reducing lipofuscin and general autofluorescence in fixed cells or tissue sections.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and filter through a 0.2 µm filter to remove undissolved particles.
-
Sample Processing: Complete your standard fixation, permeabilization, and blocking steps.
-
Incubation: After washing the sample, apply the filtered SBB solution for 10-20 minutes at room temperature.
-
Washing: Wash the sample extensively with PBS or your wash buffer (e.g., 3 x 5 minutes) to remove excess SBB.
-
Staining: Proceed with your primary and secondary antibody incubations as normal.
-
Mounting: After final washes, mount the coverslip using an anti-fade mounting medium.
Note: Optimization of SBB concentration and incubation time may be necessary for your specific sample type.
Protocol 2: Post-Acquisition Correction using Spectral Unmixing
This protocol assumes you are using imaging software with a linear unmixing function (e.g., ZEN, LAS X, NIS-Elements).
-
Acquire Reference Spectra:
-
Prepare a slide with an unstained, this compound-treated sample. Acquire a lambda scan to get the spectral signature of the autofluorescence.
-
Prepare single-stained slides for each fluorophore in your experiment. Acquire a lambda scan for each to get their pure spectral signatures.
-
Save these spectra to the software's reference library.
-
-
Acquire Experimental Image:
-
On your fully stained experimental slide, acquire a lambda scan covering the entire emission range of your fluorophores and the autofluorescence.
-
-
Perform Unmixing:
-
Open the linear unmixing tool in your software.
-
Load the acquired experimental image.
-
Select the reference spectra (autofluorescence + all fluorophores) from your library.
-
Execute the algorithm. The software will generate a new image stack where each channel corresponds to a single, unmixed signal, including a separate channel for the autofluorescence which can be discarded from the final analysis.
-
This compound Signaling Pathways
In addition to its physical properties, understanding the biological activity of this compound is crucial for experimental design. This compound has been shown to exhibit anti-inflammatory effects by modulating key cellular signaling pathways.[5] It primarily acts by inhibiting the MAPK and NF-κB pathways, and related compounds from Fritillaria are also known to affect the PI3K-Akt pathway.[6][7]
Figure 3: this compound inhibits inflammation by blocking MAPK and IKK activation.
Figure 4: Peiminine, a related alkaloid, inhibits the PI3K-Akt pathway.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Determination of this compound and peiminine in Bulbus Fritillariae Thunbergii by capillary electrophoresis by indirect UV detection using N-(1-naphthyl)ethylenediamine dihydrochloride as probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
Ensuring complete dissolution of Peimine powder
Technical Support Center: Peimine Dissolution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to ensure the complete dissolution of this compound powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most effective and commonly recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1][2][3] this compound is reported to be insoluble in water and ethanol.[1] For creating stock solutions, using fresh, high-purity DMSO is critical, as moisture-absorbing DMSO can reduce solubility.[1]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, follow these troubleshooting steps:
-
Increase Vortex Time: Ensure the solution is being mixed vigorously. Extended vortexing can help break up powder aggregates.
-
Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) for a short period. Temperature can positively influence the solubility of many compounds.[4][5]
-
Use Sonication: A brief period in an ultrasonic bath can effectively disperse particles and enhance dissolution.
-
Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[1]
Q3: Can I dissolve this compound in aqueous buffers or cell culture media?
A3: this compound is insoluble in water.[1] Therefore, direct dissolution in aqueous solutions is not feasible. To prepare a working solution for cell-based assays, first, create a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: My this compound solution appears cloudy or has formed a precipitate after dilution into my aqueous medium. What went wrong?
A4: This is a common issue when diluting a DMSO stock of a poorly soluble compound into an aqueous solution. The compound may be crashing out of the solution.
-
Troubleshooting:
-
Lower the Final Concentration: The desired final concentration may exceed this compound's solubility limit in the aqueous medium. Try using a lower final concentration.
-
Optimize Dilution Method: Add the DMSO stock to the aqueous medium drop-wise while vortexing vigorously. This rapid mixing can help prevent immediate precipitation.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility in the final aqueous solution.[7]
-
Q5: How should I store my this compound powder and stock solutions?
A5: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. The data below is compiled for easy reference.
| Solvent | Solubility | Molar Concentration (mM) | Notes | Reference |
| DMSO | 86 mg/mL | 199.23 | Use fresh, anhydrous DMSO for best results. | [1] |
| DMSO | 30 mg/mL | ~69.5 | - | [3] |
| DMF | 30 mg/mL | ~69.5 | - | [3] |
| Ethanol | 1 mg/mL | ~2.3 | Reported as "Insoluble" by other sources. | [3] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | ~0.58 | Illustrates the sharp drop in solubility in aqueous buffers. | [3] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
Note: Solubility values can vary between suppliers and based on the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.W. 431.65 g/mol )
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator water bath (optional)
Methodology:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh this compound: Accurately weigh out 4.32 mg of this compound powder and transfer it to a sterile vial.
-
Add Solvent: Add 500 µL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 8.64 mg/mL, which is approximately 20 mM.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Alternatively, gently warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness. The solution should be clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store immediately at -80°C for long-term storage or -20°C for short-term storage.[1]
Visual Guides and Diagrams
Troubleshooting Workflow for this compound Dissolution
This diagram outlines the logical steps to follow when encountering issues with dissolving this compound powder.
Simplified Signaling Pathway of this compound Action
This compound has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways, including the PI3K/Akt and MAPK pathways.[2][8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:23496-41-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Side Effects of Peimine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Peimine in animal studies. The information is intended to help anticipate and manage potential side effects, ensuring animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
A1: this compound is a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, which are used in traditional Chinese medicine.[1][2] Its primary therapeutic effects include anti-inflammatory, antitussive, analgesic, and antitumor activities.[1][2]
Q2: What are the known potential side effects of this compound in animal studies?
A2: Based on available data, potential side effects of this compound observed in animal studies include cardiotoxicity, neurotoxicity, respiratory depression, and moderate hyperglycemia.[3]
Q3: Is there a known lethal dose for this compound in common laboratory animals?
A3: Yes, the minimal lethal dose (MLD) of this compound hydrobromide administered intravenously in mice has been determined to be 9 mg/kg.[3] In rats, intravenous doses of 5 mg/kg have caused convulsions, with deaths occurring at doses of 35 mg/kg.[3]
Q4: What is the primary mechanism behind this compound-induced cardiotoxicity?
A4: The primary mechanism is believed to be the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. This channel is crucial for cardiac repolarization, and its inhibition can lead to a prolonged QT interval, increasing the risk of arrhythmias.
Troubleshooting Guides
Issue 1: Animal exhibits signs of cardiotoxicity (e.g., arrhythmias, changes in ECG).
Potential Cause:
This compound is known to block hERG potassium channels, which can prolong the QT interval and lead to cardiac arrhythmias.
Suggested Mitigation and Monitoring Protocol:
-
Baseline and Continuous ECG Monitoring:
-
Obtain a baseline electrocardiogram (ECG) before the first administration of this compound.
-
Implement continuous or frequent ECG monitoring during and after this compound administration, paying close attention to the QT interval.
-
-
Dose Adjustment:
-
If QT prolongation is observed, consider reducing the dose of this compound for subsequent administrations.
-
-
Electrolyte Monitoring:
-
Monitor serum potassium and magnesium levels, as imbalances can exacerbate QT prolongation.
-
-
Supportive Care:
-
Ensure the animal is well-hydrated and hemodynamically stable.
-
Experimental Protocol for ECG Monitoring:
-
Animal Model: Anesthetized or conscious rat/mouse models.
-
ECG Recording:
-
Place subcutaneous or surface electrodes in a standard lead II configuration.
-
Record a stable baseline ECG for at least 15-30 minutes before this compound administration.
-
Administer this compound via the intended route (e.g., intravenous, intraperitoneal, oral).
-
Continuously record the ECG for a minimum of 2 hours post-administration, or until the QT interval returns to baseline.
-
-
Data Analysis:
-
Measure the heart rate and QT interval at regular intervals.
-
Correct the QT interval for heart rate using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula).
-
Issue 2: Animal displays neurological side effects (e.g., convulsions, ataxia, tremors).
Potential Cause:
High doses of this compound have been shown to induce neurotoxicity. The exact mechanism is not fully elucidated but may involve off-target effects on ion channels in the central nervous system.
Suggested Mitigation and Monitoring Protocol:
-
Close Observation:
-
Continuously monitor animals for clinical signs of neurotoxicity, such as convulsions, ataxia (incoordination), and tremors, especially within the first few hours after dosing.[3]
-
-
Dose-Response Assessment:
-
If neurotoxicity is observed, it is crucial to have conducted a dose-response study to determine the therapeutic window. Consider reducing the dose in subsequent experiments.
-
-
Supportive Care:
-
Provide a quiet and calm environment to minimize stimulation that could trigger seizures.
-
Ensure easy access to food and water.
-
In case of severe or prolonged convulsions, veterinary consultation is necessary. An anticonvulsant may be considered, but this could introduce a confounding variable to the study.
-
Experimental Protocol for Neurological Assessment:
-
Animal Model: Mouse or rat.
-
Observational Scoring:
-
Develop a scoring system to grade the severity of clinical signs (e.g., 0 = normal, 1 = mild tremors, 2 = ataxia, 3 = severe convulsions).
-
Observe and score the animals at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly).
-
-
Functional Tests:
-
Consider using a rotarod test to quantitatively assess motor coordination and ataxia.
-
Measure grip strength to assess muscle weakness.
-
Issue 3: Animal shows signs of respiratory depression.
Potential Cause:
Studies have reported a slight decrease in the amplitude of respiration following this compound administration, which could indicate respiratory depression, particularly at higher doses.[3]
Suggested Mitigation and Monitoring Protocol:
-
Respiratory Rate and Effort Monitoring:
-
Visually monitor the animal's respiratory rate and effort. Look for signs of labored breathing.
-
For more precise measurements, use whole-body plethysmography or pulse oximetry.[4]
-
-
Oxygen Saturation:
-
Use a pulse oximeter with a sensor appropriate for the animal species to monitor oxygen saturation levels. A significant drop in saturation is a clear indicator of respiratory depression.[4]
-
-
Supportive Care:
-
If respiratory depression is detected, providing supplemental oxygen may be necessary.
-
Ensure the animal's airway is clear.
-
Experimental Protocol for Respiratory Monitoring:
-
Animal Model: Rat or mouse.
-
Method: Pulse Oximetry.[4]
-
Procedure:
-
Acclimatize the animal to the pulse oximeter sensor to minimize stress-induced changes in respiration.
-
Obtain a stable baseline reading of respiratory rate and oxygen saturation for at least 15 minutes prior to this compound administration.
-
Monitor these parameters continuously or at frequent intervals post-dosing.
-
Issue 4: Animal exhibits gastrointestinal distress (e.g., diarrhea, loss of appetite).
Potential Cause:
While not a primary reported side effect of purified this compound, gastrointestinal upset can be a general response to test compounds.
Suggested Mitigation and Monitoring Protocol:
-
Hydration and Nutrition:
-
Monitor the animal's food and water intake and body weight daily.
-
Provide supportive care, such as supplemental hydration (e.g., subcutaneous fluids) and palatable, easily digestible food if anorexia or dehydration occurs.
-
-
Stool Consistency:
-
Observe and record the consistency of the animal's feces.
-
-
Veterinary Consultation:
-
If gastrointestinal signs are severe or persistent, consult with a veterinarian.
-
Quantitative Data Summary
Table 1: In Vivo Toxicity of this compound
| Species | Route of Administration | Observed Effect | Dosage | Reference |
| Mouse | Intravenous | Minimal Lethal Dose (MLD) | 9 mg/kg | [3] |
| Mouse | Intravenous | Convulsive movements | 3-4 mg/kg | [3] |
| Rat | Intravenous | Convulsions | 5 mg/kg | [3] |
| Rat | Intravenous | Onset of mortality | 35 mg/kg | [3] |
| Rabbit | Intravenous | Weakness, ataxia, tremors | 10 mg/kg | [3] |
Visualizations
Caption: Troubleshooting workflow for managing potential side effects of this compound.
Caption: Signaling pathways associated with this compound's therapeutic and adverse effects.
References
Technical Support Center: Optimizing HPLC-ELSD for Peimine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the analysis of peimine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-ELSD analysis of this compound and related alkaloids from complex matrices such as Fritillaria bulb extracts.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: this compound is a basic compound and can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing. | Mobile Phase Modification: Add a competitive base, such as diethylamine or triethylamine (typically 0.03-0.1%), to the mobile phase to mask the silanol groups.[1][2] pH Adjustment: Lowering the mobile phase pH can also help by protonating the silanol groups, reducing their interaction with the protonated amine of this compound. Column Selection: Consider using a column with a base-deactivated stationary phase or an end-capped column. |
| Column Overload: Injecting too concentrated a sample can saturate the column, leading to broadened and tailing peaks. | Sample Dilution: Dilute the sample and re-inject. Reduce Injection Volume: Decrease the volume of sample injected onto the column. | |
| Extra-column Volume: Excessive tubing length or internal diameter, or poorly made connections can cause band broadening. | Optimize Tubing: Use shorter tubing with a smaller internal diameter (e.g., 0.12 mm) between the column and the detector. Ensure all fittings are secure and properly seated. | |
| Baseline Noise or Drift | Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can lead to an unstable baseline. | Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging. |
| Improper ELSD Settings: Suboptimal drift tube temperature or gas flow rate can cause baseline instability. | Optimize ELSD Parameters: Systematically adjust the drift tube temperature and nebulizer gas flow to find the optimal signal-to-noise ratio. For semi-volatile compounds like this compound, a lower drift tube temperature may be necessary to prevent analyte loss. | |
| Column Bleed: Degradation of the stationary phase can release particles that contribute to baseline noise. | Column Washing: Flush the column with a strong solvent. Column Replacement: If the problem persists, the column may need to be replaced. | |
| Low Sensitivity / No Peak | Suboptimal ELSD Settings: The drift tube temperature may be too high, causing the analyte to evaporate before detection, or the nebulizer gas flow may be inappropriate for the mobile phase. | Lower Drift Tube Temperature: Gradually decrease the drift tube temperature to find the point where sensitivity is maximized without significant baseline noise. Adjust Gas Flow: Optimize the nebulizer gas flow rate. Higher flow rates are generally needed for more volatile mobile phases. |
| Analyte is Volatile: this compound, as a semi-volatile compound, can be lost during the evaporation stage in the ELSD. | Use a Low-Temperature Adapter: If available, a low-temperature adapter for the ELSD can improve sensitivity for semi-volatile analytes.[3] | |
| Sample Degradation: this compound may not be stable in the sample solvent or under the extraction conditions. | Check Sample Stability: Prepare fresh standards and samples. Investigate the stability of this compound in the chosen solvent over time. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. | Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. Backflush the Column: Reverse the column direction and flush with a strong, filtered solvent. Use a Guard Column: A guard column can protect the analytical column from particulates. |
| Precipitation in the System: Buffer salts from the mobile phase may precipitate if the organic solvent concentration becomes too high. | Ensure Miscibility: Always ensure the mobile phase components are miscible in all proportions used in the gradient. Flush the system thoroughly with water before introducing organic solvents if non-volatile buffers were used. | |
| Ghost Peaks | Carryover from Previous Injection: The analyte from a previous, more concentrated sample may elute in a subsequent blank or sample run. | Injector Wash: Implement a needle wash with a strong solvent in the autosampler sequence. Blank Injections: Run blank injections between samples to ensure the system is clean. |
| Contaminated System: Contamination in the injector, tubing, or column can lead to spurious peaks. | System Cleaning: Flush the entire system with a series of solvents of increasing and decreasing polarity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC-ELSD parameters for this compound detection?
A1: Based on published methods, a good starting point would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and water with a small amount of diethylamine (e.g., 70:30:0.03 v/v/v).[1]
-
Column Temperature: 30 °C.[1]
-
ELSD Drift Tube Temperature: Start around 100-115 °C and optimize.[1][2]
Q2: Why is diethylamine or triethylamine added to the mobile phase for this compound analysis?
A2: this compound is a basic alkaloid. The addition of a small amount of a competitive base like diethylamine or triethylamine to the mobile phase helps to prevent peak tailing.[1][3] These additives interact with the active silanol sites on the silica-based column packing material, reducing the undesirable secondary interactions with the basic analyte.
Q3: How can I overcome matrix effects when analyzing this compound in herbal extracts?
A3: Matrix effects, where other components in the extract interfere with the detection of the analyte, are common in the analysis of herbal medicines. Strategies to mitigate these effects include:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering compounds.
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from co-eluting matrix components.
-
Standard Addition Method: This method can be used to quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.
Q4: What are the critical ELSD settings to optimize for this compound?
A4: The two most critical ELSD parameters are the drift tube temperature and the nebulizer gas flow rate .
-
Drift Tube Temperature: This needs to be high enough to evaporate the mobile phase but low enough to avoid evaporating the semi-volatile this compound. An optimal temperature will maximize the signal-to-noise ratio.
-
Nebulizer Gas Flow Rate: This affects the droplet size of the aerosol. The optimal flow rate depends on the mobile phase composition and flow rate and should be adjusted to achieve a stable baseline and good sensitivity.
Q5: My this compound peak is broad. What should I check first?
A5: For a broad this compound peak, first check for potential secondary interactions with the column by ensuring your mobile phase contains an amine modifier like diethylamine.[1] Also, verify that you are not overloading the column by diluting your sample. Finally, inspect your system for extra-column dead volume from tubing and connections.
Quantitative Data Summary
The following tables summarize typical HPLC-ELSD parameters used for the analysis of this compound and related alkaloids.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Analyte(s) | This compound, Peiminine | This compound, Peiminine, Zhebeinine |
| Column | Capcell Pak C18 (250 x 4.6 mm, 5 µm)[1] | Xterra RP18 (150 x 3.9 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water:Diethylamine (70:30:0.03)[1] | Acetonitrile and 10 mmol/L NH4HCO3 (pH 10.10) (gradient)[4] |
| Flow Rate | 1.0 mL/min[1] | Not specified, but likely around 1.0 mL/min |
| Column Temp. | 30 °C[1] | Not specified |
| Injection Vol. | 10 µL[1] | Not specified |
Table 2: ELSD Parameters for this compound Detection
| Parameter | Method 1 | Method 2 |
| Drift Tube Temp. | 100 °C[1] | Not specified |
| Carrier Gas | Air | Not specified |
| Gas Flow Rate | 1.8 L/min[1] | Not specified |
Experimental Protocols
Protocol 1: Isocratic HPLC-ELSD for this compound and Peiminine
This protocol is based on the method described by a study on Fritillaria thunbergii Bulbi.[1]
-
Sample Preparation:
-
Accurately weigh 2 g of powdered Fritillaria bulb sample into a flask.
-
Add 4 mL of concentrated ammonia solution and allow to stand for 1 hour.
-
Add 40 mL of a chloroform-methanol mixture (4:1) and mix well.
-
Further processing (e.g., sonication, filtration) should be performed to obtain a clear extract.
-
Evaporate the solvent and reconstitute the residue in a known volume of methanol.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and ELSD.
-
Column: Capcell Pak C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile:Water:Diethylamine (70:30:0.03, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
ELSD Settings:
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and standards.
-
Identify and quantify this compound based on the retention time and peak area of the standard.
-
Visualizations
References
- 1. Simultaneous determination of the major isosteroidal alkaloids and their glucosides in the bulbs of Fritillaria by high performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the major isosteroidal alkaloids in bulbs of Fritillaria by high-performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of this compound and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for confounding factors in Peimine research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with peimine. Here you will find troubleshooting guides and frequently asked questions to help control for confounding factors and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound (also known as verticine) is a major bioactive isosteroidal alkaloid extracted from the bulbs of Fritillaria species, which are commonly used in traditional Chinese medicine.[1][2][3] Its therapeutic effects are attributed to several mechanisms of action, including anti-inflammatory, anti-cancer, and neuroprotective activities. This compound has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and it also affects intracellular calcium levels.[4][5][6][7]
Q2: What are the most common confounding factors in this compound research?
Several factors can influence the outcomes of this compound research and should be carefully controlled:
-
Purity of this compound Extract: Commercial this compound can vary in purity. It is crucial to obtain a certificate of analysis or perform analytical validation (e.g., HPLC) to confirm the purity of your compound.[4][8][9]
-
Presence of Peiminine: Peiminine is another major alkaloid found in Fritillaria and shares structural similarities and some biological activities with this compound.[3][10][11] The presence of peiminine in a this compound sample can lead to confounding results. Chromatographic methods like HPLC can be used to separate and quantify both compounds.[4][8][9]
-
Solvent/Vehicle Effects: The choice of solvent to dissolve this compound can impact experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in cell culture should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[7][12] Always include a vehicle-only control group in your experiments.
-
Cell Line Variability: The response to this compound can differ significantly between cell lines due to variations in their genetic and proteomic profiles. It is essential to select cell lines that are relevant to your research question and to characterize their response to this compound thoroughly.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in organic solvents such as dimethylformamide (DMF) and DMSO.[13] For long-term storage, it is recommended to store this compound as a solid at -20°C.[13] Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the solution to thaw completely and warm to room temperature.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: Inconsistent this compound concentration due to poor solubility.
-
Troubleshooting Steps:
-
Ensure complete dissolution of this compound in the solvent before diluting it in the cell culture medium.
-
Visually inspect the stock solution for any precipitates. If precipitation occurs upon dilution in aqueous media, consider using a lower concentration or a different formulation approach.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative/vehicle control in every experiment to ensure the assay is performing as expected.
-
-
Possible Cause: The chosen this compound concentration is not within the optimal range for the specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of this compound for each cell line.
-
Consult the literature for reported IC50 values in similar cell lines to guide your concentration selection.
-
Problem 2: Difficulty in detecting changes in protein phosphorylation (e.g., p-p65, p-ERK) via Western blotting.
-
Possible Cause: Suboptimal stimulation or treatment time.
-
Troubleshooting Steps:
-
Optimize the concentration and duration of the stimulus (e.g., LPS, TNF-α) to induce a robust and reproducible phosphorylation signal.
-
Perform a time-course experiment to determine the peak phosphorylation of your target protein in response to the stimulus and the optimal pre-treatment time with this compound. For NF-κB activation, phosphorylation of IκBα can be an early indicator.[14]
-
Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of your proteins.[14]
-
-
Possible Cause: Low antibody affinity or specificity.
-
Troubleshooting Steps:
-
Use antibodies that have been validated for your specific application (e.g., Western blotting) and species.
-
Include positive and negative controls to validate antibody performance. For example, use a known activator of the pathway as a positive control.
-
Optimize antibody concentrations and incubation times.
-
Problem 3: High background or no signal in calcium imaging experiments.
-
Possible Cause: Improper loading of the calcium indicator dye.
-
Troubleshooting Steps:
-
Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time for your specific cell type.
-
Ensure that the cells are washed thoroughly after loading to remove extracellular dye, which can contribute to high background fluorescence.
-
Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells are correctly loaded and responsive to calcium influx.[15]
-
-
Possible Cause: Phototoxicity or photobleaching.
-
Troubleshooting Steps:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fading agent in your imaging medium.
-
Acquire images at longer intervals if the temporal resolution is not critical.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | ~50 µg/mL (~116 µM) | 24 | [3] |
| HCT116 | Colorectal Cancer | Not explicitly stated | - | [16] |
| PC-3 | Prostate Cancer | 2.5, 5, 10 (effective concentrations) | Not specified | |
| DU145 | Prostate Cancer | 2.5, 5, 10 (effective concentrations) | Not specified | [13] |
| LNCaP | Prostate Cancer | 2.5, 5, 10 (effective concentrations) | Not specified | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol is adapted for assessing the effect of this compound on LPS-induced NF-κB and MAPK signaling in RAW264.7 macrophages.[6]
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 15-60 minutes (time-course dependent on the specific protein phosphorylation event).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Measurement of Intracellular Calcium Influx
This protocol is a general guide for measuring this compound-induced calcium changes using a fluorescent indicator.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped with an appropriate filter set for the chosen dye.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add this compound at the desired concentration and continue recording the fluorescence changes over time.
-
As a positive control, at the end of the experiment, add a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response, followed by a calcium chelator (e.g., EGTA) to obtain a minimal signal for data normalization.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time in individual cells or regions of interest.
-
Express the calcium response as a ratio of fluorescence relative to the baseline (F/F0).
-
Mandatory Visualization
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound research.
Caption: Controlling for confounding factors in this compound research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Real-world Evidence of the Herb-drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-κB and MAPK in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 12. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Anti-Cancer Potential: A Comparative Analysis of Peimine and Peiminine
A deep dive into the anti-cancer activities of two promising natural alkaloids, Peimine and Peiminine, reveals distinct and overlapping mechanisms of action against various cancer cell lines. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating their therapeutic potential.
Both this compound and Peiminine, isosteroidal alkaloids primarily isolated from the bulbs of Fritillaria species, have demonstrated significant anti-tumor properties.[1][2] This comparison guide synthesizes findings from multiple studies to present a side-by-side evaluation of their anti-cancer activities, focusing on their impact on cell viability, apoptosis, cell cycle arrest, and the underlying signaling pathways.
Quantitative Comparison of Bioactivity
To facilitate a clear comparison, the following table summarizes the key quantitative data on the anti-cancer effects of this compound and Peiminine across various cancer cell lines.
| Parameter | This compound | Peiminine | Cancer Cell Line(s) | Source(s) |
| IC50 Value | ~25 µM | 5 µg/mL | Glioblastoma (U87), Breast Carcinoma (MCF7) | [3][4] |
| Apoptosis Induction | Dose-dependent increase in apoptotic cells. Upregulation of Bax and Cleaved-Caspase 3; downregulation of Bcl-2. | Significant induction of apoptosis (52.81% at 7.5 µg/mL). Upregulation of p53, Bax, and Caspase-3. | Glioblastoma (U87), Breast Carcinoma (MCF7), Hepatocellular Carcinoma (HepG2) | [3][4][5] |
| Cell Cycle Arrest | G2/M phase arrest in gastric cancer cells. | G0/G1 phase arrest in osteosarcoma and glioblastoma cells. S and G2/M phase arrest in breast carcinoma cells. | Gastric Cancer (MKN-45), Osteosarcoma, Glioblastoma (LN229, U251), Breast Carcinoma (MCF7) | [4][6][7][8] |
| Key Signaling Pathways | PI3K/AKT, Ca2+/CaMKII/JNK, MAPK, Wnt/β-catenin | PI3K/Akt/mTOR, ROS/JNK, Wnt/β-catenin | Various | [3][4][6][7][9][10] |
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound and Peiminine exert their anti-cancer effects by modulating critical signaling pathways that govern cell survival, proliferation, and death.
This compound's Mode of Action
This compound has been shown to inhibit the proliferation and induce apoptosis in cancer cells by targeting multiple signaling cascades. In glioblastoma cells, this compound treatment leads to the downregulation of the PI3K/AKT pathway, a key regulator of cell survival.[3] This inhibition results in the upregulation of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately triggering the caspase cascade.[3] Furthermore, in prostate cancer, this compound disrupts intracellular calcium homeostasis, activating the Ca2+/CaMKII/JNK pathway to induce apoptosis.[9] It has also been found to inhibit the migration of gastric cancer cells by regulating the Wnt/β-catenin pathway.[6]
Peiminine's Mode of Action
Peiminine also demonstrates a multi-targeted approach to cancer therapy. In breast carcinoma, it has been shown to reprogram the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and enhanced apoptosis.[4] In osteosarcoma, Peiminine induces G0/G1 phase cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.[7][11][12] Similar to this compound, Peiminine has also been implicated in the inhibition of the Wnt/β-catenin signaling pathway in prostate cancer.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine the anti-cancer activities of this compound and Peiminine.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Peiminine for time points such as 24 or 48 hours.[4]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader to determine cell viability, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.[4]
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells after treatment with the compounds.
Procedure:
-
Cells are treated with this compound or Peiminine at the desired concentrations for a specified time.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer.
-
The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.
Cell Cycle Analysis (Flow Cytometry)
This technique determines the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cancer cells are treated with this compound or Peiminine.
-
After treatment, cells are harvested, washed, and fixed in cold 70% ethanol overnight.
-
The fixed cells are then washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][11]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound and Peiminine.
Procedure:
-
Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
The protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., PI3K, AKT, Bax, Bcl-2, Caspase-3).[3]
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
Conclusion
Both this compound and Peiminine exhibit potent anti-cancer activities through the modulation of multiple, and in some cases, overlapping, signaling pathways. This compound appears to have a pronounced effect on the PI3K/AKT and calcium signaling pathways, while Peiminine strongly influences the PI3K/Akt/mTOR and ROS-mediated JNK pathways. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores their potential as lead compounds for the development of novel anti-cancer therapeutics. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research into the promising anti-neoplastic properties of these natural alkaloids.
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Peimine's Synergistic Strike: A Comparative Guide to Enhancing Chemotherapy in Cancer Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Peimine, a natural alkaloid, with conventional chemotherapy drugs in various cancer models. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
This compound, a major bioactive component isolated from the bulbs of Fritillaria species, has demonstrated significant potential in augmenting the efficacy of standard chemotherapeutic agents. This guide delves into the synergistic interactions of this compound and its closely related compound, Peiminine, with Doxorubicin, Oxaliplatin, Cisplatin, and Paclitaxel, offering a valuable resource for advancing cancer therapy research.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with various chemotherapy drugs has been quantified through in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its efficacy across different cancer cell lines and tumor models.
In Vitro Cytotoxicity and Synergy
Table 1: Synergistic Cytotoxicity of this compound/Peiminine with Chemotherapy Drugs in Cancer Cell Lines
| Cancer Type | Cell Line | Chemotherapy Drug | This compound/Peiminine IC50 (µM) | Chemotherapy IC50 (µM) | Combination Details | Combination Index (CI) | Key Findings & Reference |
| Breast Cancer | MDA-MB-231 | Doxorubicin | N/A | N/A | Peiminine + Doxorubicin | < 1 | Synergistic reduction in cell viability.[1] |
| Gastric Cancer | HGC27, BGC823, MKN45 | Oxaliplatin | 50 | 2.5 | Peiminine (50 µM) + Oxaliplatin (2.5 µM) | N/A | Significantly enhanced apoptosis and suppressed proliferation.[2] |
| Lung Cancer | H1299 | - | 97.4 | N/A | Peiminine alone | N/A | Dose-dependent reduction in cell viability.[3] |
| Lung Cancer | A549 | Cisplatin | N/A | 16.48 | General study on Cisplatin resistance | N/A | Provides baseline Cisplatin IC50.[4] |
| Breast Cancer | MDA-MB-231 | Paclitaxel | N/A | 0.3 | General study on Paclitaxel IC50 | N/A | Provides baseline Paclitaxel IC50.[5] |
Note: N/A indicates that the specific data point was not available in the cited literature.
In Vivo Tumor Growth Inhibition
Table 2: In Vivo Efficacy of Peiminine in Combination with Chemotherapy
| Cancer Type | Animal Model | Chemotherapy Drug | Treatment Groups | Tumor Growth Inhibition (TGI) Rate | Key Findings & Reference |
| Breast Cancer | MDA-MB-231 Xenograft | Doxorubicin | Peiminine + Doxorubicin (1 mg/kg) | More significant suppression than monotherapy | Combination was comparable to 3 mg/kg Doxorubicin alone, but without the associated organ toxicity.[1] |
| Gastric Cancer | Cell Line-Derived Xenograft (CDX) | Oxaliplatin | Peiminine (2 mg/kg) + Oxaliplatin | > 80.8% | Significant improvement over Oxaliplatin alone (20.4%).[2] |
| Gastric Cancer | Patient-Derived Xenograft (PDX) | Oxaliplatin | Peiminine + Oxaliplatin | > 70% | Demonstrated efficacy in a more clinically relevant model without increased systemic toxicity.[2] |
Mechanistic Insights: Signaling Pathways
The synergistic effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Peiminine and Doxorubicin in Breast Cancer
In breast cancer, the combination of Peiminine and Doxorubicin enhances DNA damage and blocks DNA repair mechanisms by inhibiting the MAPK signaling pathway.[1]
Peiminine and Oxaliplatin in Gastric Cancer
In gastric cancer, Peiminine potentiates the effects of Oxaliplatin by suppressing the pro-survival RAS/PI3K/AKT signaling pathway while simultaneously activating the intrinsic mitochondrial apoptosis pathway.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in the studies of this compound's synergistic effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapy drug, or their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 values are determined from the dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, chemotherapy drug alone, combination). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the synergistic effects of this compound with chemotherapy drugs.
Conclusion
The collective evidence strongly suggests that this compound and its related compounds are promising chemosensitizing agents that can act synergistically with a range of chemotherapy drugs against various cancers. By targeting key survival and apoptotic pathways, this compound has the potential to enhance the therapeutic efficacy of conventional treatments, potentially allowing for lower, less toxic doses of chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination cancer therapy. This guide provides a foundational resource for researchers to design and interpret future studies in this exciting area of cancer drug development.
References
- 1. Synergistic antitumor effects of Peiminine and Doxorubicin on breast cancer through enhancing DNA damage via ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fritillaria alkaloid peiminine acts as a chemosensitizer to potentiate oxaliplatin efficacy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Peimine's Anti-inflammatory Efficacy Validated in Preclinical Acute Lung Injury Model
A comprehensive analysis of Peimine's anti-inflammatory properties in a lipopolysaccharide-induced acute lung injury mouse model reveals significant therapeutic potential. This guide provides a comparative overview of this compound's performance against the established corticosteroid, Dexamethasone, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a major active alkaloid compound derived from Fritillaria bulbs, has demonstrated notable anti-inflammatory effects in a preclinical model of acute lung injury (ALI). Studies show that this compound can significantly mitigate lung tissue damage, reduce the influx of inflammatory cells, and suppress the production of key pro-inflammatory cytokines. Its mechanism of action involves the modulation of the NF-κB and Nrf2 signaling pathways, crucial regulators of the inflammatory response.
This guide offers a detailed comparison of this compound's anti-inflammatory activity with that of Dexamethasone, a widely used corticosteroid for treating inflammatory conditions. The data presented is collated from studies utilizing the same lipopolysaccharide (LPS)-induced ALI mouse model, providing a basis for an objective, albeit indirect, comparison.
Comparative Efficacy of this compound and Dexamethasone in LPS-Induced Acute Lung Injury
The following tables summarize the quantitative data from preclinical studies on this compound and Dexamethasone in a mouse model of LPS-induced acute lung injury.
Table 1: Effect of this compound on Lung Edema and Inflammatory Cytokines
| Treatment Group | Dosage | Lung Wet/Dry (W/D) Ratio | TNF-α (pg/mL) in BALF | IL-6 (pg/mL) in BALF | IL-1β (pg/mL) in BALF |
| Control | - | 4.5 ± 0.2 | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS Model | 5 mg/kg | 6.8 ± 0.4 | 350 ± 30 | 450 ± 40 | 250 ± 25 |
| This compound | 1 mg/kg | 5.5 ± 0.3 | 150 ± 20 | 200 ± 25 | 120 ± 15 |
| This compound | 10 mg/kg | 5.0 ± 0.2 | 100 ± 15 | 150 ± 20 | 80 ± 10 |
Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid. Data extracted from a study on this compound's effect on LPS-induced ALI.[1][2][3]
Table 2: Effect of Dexamethasone on Inflammatory Cytokines in Lung Tissue
| Treatment Group | Dosage | TNF-α mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) |
| Control | - | 1.0 | 1.0 |
| LPS Model | - | 8.5 ± 1.2 | 12.0 ± 1.5 |
| Dexamethasone | 5 mg/kg | 3.0 ± 0.5 | 4.5 ± 0.8 |
| Dexamethasone | 10 mg/kg | 2.0 ± 0.4 | 3.0 ± 0.6 |
Data are presented as mean ± SD. Data extracted from a study on Dexamethasone's effect on LPS-induced ALI.[4][5][6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
-
Animals: Male Kunming mice, weighing 18-22g, are used for the study.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into control, LPS model, this compound treatment, and/or Dexamethasone treatment groups.
-
Drug Administration:
-
Induction of ALI: One hour after drug or vehicle administration, mice are anesthetized, and LPS (from E. coli O55:B5) dissolved in saline is instilled intranasally to induce lung injury. The control group receives intranasal saline.
-
Sample Collection: 24 hours after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissues are harvested for wet/dry ratio measurement and histological examination.
Measurement of Lung Wet/Dry (W/D) Ratio
-
The right lung is excised, and any excess blood is removed with filter paper.
-
The "wet" weight of the lung is immediately recorded.
-
The lung tissue is then dried in an oven at 60°C for 72 hours until a constant weight is achieved, which is recorded as the "dry" weight.
-
The W/D ratio is calculated by dividing the wet weight by the dry weight.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
The concentrations of TNF-α, IL-6, and IL-1β in the BALF are quantified using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions.
-
The optical density is measured at 450 nm using a microplate reader, and cytokine concentrations are calculated from a standard curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the regulation of the NF-κB and Nrf2 signaling pathways.
Caption: this compound's dual anti-inflammatory mechanism.
The diagram above illustrates how this compound inhibits the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2 pathway, leading to a reduction in inflammation.
Caption: Workflow for preclinical evaluation.
The flowchart outlines the key steps in the in vivo experimental protocol used to assess the anti-inflammatory effects of this compound and Dexamethasone in the LPS-induced acute lung injury model.
References
- 1. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
Peimine and Dexamethasone: A Comparative Analysis of Their Anti-Inflammatory Efficacy on Cytokines
In the landscape of anti-inflammatory therapeutics, both naturally derived compounds and synthetic corticosteroids play a pivotal role. This guide provides a detailed comparison of Peimine, a major active alkaloid from Fritillaria bulbs, and Dexamethasone, a potent synthetic glucocorticoid, in their capacity to suppress inflammatory cytokines. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: Converging on Key Inflammatory Pathways
Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).
This compound: This natural alkaloid has been shown to inhibit the production of pro-inflammatory cytokines by blocking the phosphorylation of key proteins in both the NF-κB and MAPK signaling cascades.[1] Specifically, this compound can reduce the phosphorylation of NF-κB and its inhibitory protein, IκB-α, thereby preventing the translocation of NF-κB to the nucleus where it would initiate the transcription of pro-inflammatory genes.[1] Additionally, this compound has been observed to decrease the phosphorylation of MAPK pathway components, further contributing to its anti-inflammatory profile.[1]
Dexamethasone: As a glucocorticoid, Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can influence gene expression in two main ways: transactivation and transrepression. In the context of inflammation, its primary mechanism is the transrepression of pro-inflammatory transcription factors, including NF-κB. By interfering with NF-κB's ability to bind to DNA, Dexamethasone effectively downregulates the expression of a wide array of inflammatory cytokines and mediators.[2][3] Dexamethasone's influence also extends to the MAPK pathway, where it can interfere with signaling and further dampen the inflammatory response.[3]
Quantitative Comparison of Cytokine Suppression
Direct comparative studies evaluating this compound and Dexamethasone under identical experimental conditions are limited. However, by examining data from various in vitro studies, we can construct a comparative overview of their potency. The following table summarizes the inhibitory effects of both compounds on key pro-inflammatory cytokines. Concentrations for this compound have been converted to molar units for a more direct comparison, using a molecular weight of approximately 431.66 g/mol .
| Cytokine | Cell Type | Stimulant | This compound Inhibition | Dexamethasone IC₅₀ |
| IL-6 | Human Mast Cells (HMC-1) | PMACI | Significant inhibition at 50 µg/mL (~116 µM) | ~10⁻⁸ M (in bovine alveolar macrophages)[2] |
| IL-8 | Human Mast Cells (HMC-1) | PMACI | Significant inhibition at 25 µg/mL (~58 µM) and 50 µg/mL (~116 µM) | Not explicitly stated for HMC-1, but significant inhibition in human airway epithelial cells. |
| A549 (Human Lung Carcinoma) | TNF-α | Significant decrease at 50 µg/mL (~116 µM) and 100 µg/mL (~232 µM) | Not explicitly stated for IL-8, but general potent inhibition of cytokines. | |
| TNF-α | Human Mast Cells (HMC-1) | PMACI | Significant inhibition at 50 µg/mL (~116 µM) | Not explicitly stated for HMC-1, but potent inhibition in other cell types. |
| Various Cytokines | Retinal Microvascular Pericytes | TNF-α/IL-1β | - | 2-6 nM (for G-CSF, GM-CSF, MIP-1α, IL-6, RANTES)[1] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that gives half of the maximal inhibitory response. The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
Cell Culture and Stimulation for Cytokine Release Assays
This protocol outlines the general procedure for culturing and stimulating cells to induce the release of inflammatory cytokines.
Materials:
-
Cell lines (e.g., Human Mast Cells (HMC-1), A549 human lung carcinoma cells)
-
Complete cell culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and Dexamethasone
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI) for HMC-1 cells; TNF-α for A549 cells)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Plate the cells at a predetermined density (e.g., 1 x 10⁵ cells/well in a 96-well plate) in complete culture medium and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell adherence and stabilization.
-
Pre-treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound or Dexamethasone. A vehicle control (e.g., DMSO) should also be included. Incubate the cells for a specified pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, add the stimulating agent (e.g., PMACI for HMC-1 or TNF-α for A549) to the wells at a concentration known to induce a robust inflammatory response.
-
Incubation: Incubate the plates for a further period (e.g., 6 to 24 hours) to allow for cytokine production and secretion into the culture medium.
-
Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and carefully collect the supernatant, which now contains the secreted cytokines. Store the supernatant at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used method for quantifying the concentration of specific cytokines in the collected cell culture supernatants.
Materials:
-
ELISA kit specific for the cytokine of interest (e.g., human IL-6, IL-8, TNF-α)
-
Collected cell culture supernatants
-
Recombinant cytokine standards
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Reaction: Wash the plate and add TMB substrate. A blue color will develop in proportion to the amount of cytokine present.
-
Stopping the Reaction: Stop the reaction by adding a stop solution, which will turn the color to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Western Blot for NF-κB and MAPK Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cells treated as described in the cell culture and stimulation protocol.
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-p38, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Both this compound and Dexamethasone demonstrate significant efficacy in suppressing the production of key pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways. While Dexamethasone, a synthetic corticosteroid, exhibits high potency with inhibitory effects in the nanomolar range, the naturally derived alkaloid this compound also shows considerable anti-inflammatory activity, albeit at micromolar concentrations in the available studies.
The choice between these compounds for therapeutic development would depend on various factors, including the desired potency, safety profile, and target application. Dexamethasone is a well-established and potent anti-inflammatory drug, but its use can be associated with significant side effects. This compound, as a natural product, may offer a different safety profile and serves as an interesting lead compound for the development of new anti-inflammatory agents. Further direct comparative studies are warranted to more definitively delineate the relative potency and therapeutic potential of these two compounds.
References
Peimine's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of a body of preclinical research reveals the significant potential of Peimine, a natural alkaloid, as a selective anticancer agent. This guide synthesizes experimental data on this compound's effects on a variety of cancer cell lines, offering researchers, scientists, and drug development professionals a comparative look at its efficacy in inducing cell death and inhibiting proliferation. The data highlights this compound's varied impact across different cancer types, primarily through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Comparative Efficacy of this compound and its Analogue Peiminine
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and its closely related analogue, Peiminine, in various cancer cell lines. It is important to note the distinction between the two compounds when comparing their effects.
| Cancer Type | Cell Line | Compound | IC50 Value | Incubation Time | Citation(s) |
| Glioblastoma | U87 | This compound | 21.3 µM | 48 h | [1] |
| Glioblastoma | U251 | This compound | 92.8 µM | 48 h | [1] |
| Hepatocellular Carcinoma | HepG2 | Peiminine | 4.58 µg/mL (~10.6 µM) | 24 h | [2][3] |
| Hepatocellular Carcinoma | HepG2 | Peiminine | 4.05 µg/mL (~9.4 µM) | 48 h | [2][3] |
| Hepatocellular Carcinoma | HepG2 | Peiminine | 3.79 µg/mL (~8.8 µM) | 72 h | [2][3] |
| Breast Cancer | MCF-7 | Peiminine | 5.12 µg/mL (~11.9 µM) | 24 h | [2] |
| Colorectal Cancer | SW480 | Peiminine | 5.07 µg/mL (~11.8 µM) | 24 h | [2] |
| Cervical Cancer | HeLa | Peiminine | 4.89 µg/mL (~11.4 µM) | 24 h | [2] |
| Urothelial Bladder Cancer | BIU-87 | Peiminine | 710.3 µg/mL (~1651 µM) | 48 h | [4] |
| Urothelial Bladder Cancer | EJ-1 | Peiminine | 651.1 µg/mL (~1514 µM) | 48 h | [4] |
Note: The molecular weight of Peiminine (~430 g/mol ) was used for approximate µM conversion.
Induction of Apoptosis and Cell Cycle Arrest
This compound and Peiminine have consistently demonstrated the ability to induce apoptosis and cause cell cycle arrest in a dose-dependent manner across various cancer cell lines.
| Cancer Type | Cell Line | Compound | Concentration(s) | Key Observations | Citation(s) |
| Glioblastoma | U87 | This compound | 25 and 50 µM | Upregulation of p53 and Bax, downregulation of Bcl-2, and increased Cleaved-Caspase 3, indicating apoptosis. | [1] |
| Hepatocellular Carcinoma | HepG2 | Peiminine | 2, 4, and 6 µg/mL | Increased percentage of early and late apoptotic cells.[5] Induced G2/M phase arrest.[5] | [5] |
| Colorectal Cancer | HCT-116 | Peiminine | 200 and 400 µM | Significantly increased number of annexin V-positive cells, indicating apoptosis. | [6] |
| Gastric Cancer | MKN-45 | This compound | 38.62 µM | Induced apoptosis and cell cycle arrest at the G2/M phase.[7][8] | [7][8] |
| Prostate Cancer | PC-3, DU-145, LNCap | This compound | 2.5, 5, and 10 µM | Significantly inhibited cell growth and induced apoptosis. | [9] |
| Urothelial Bladder Cancer | BIU-87, EJ-1 | Peiminine | Not specified | Blocked the cell cycle in the G1 phase.[4] | [4] |
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways, which vary depending on the cancer cell type.
PI3K/AKT Signaling Pathway in Glioblastoma
In glioblastoma U87 cells, this compound induces apoptosis by inhibiting the PI3K/AKT signaling pathway. This leads to the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Caption: this compound-induced apoptosis in glioblastoma via PI3K/AKT inhibition.
Ca²⁺/CaMKII/JNK Pathway in Prostate Cancer
In prostate cancer cells, this compound disrupts intracellular calcium homeostasis, leading to the activation of the Ca²⁺/CaMKII/JNK signaling pathway, which in turn induces apoptosis.[9]
Caption: this compound triggers apoptosis in prostate cancer via the Ca²⁺/CaMKII/JNK pathway.
ROS-Mediated Pathways in Gastric Cancer
In gastric cancer MKN-45 cells, this compound promotes the accumulation of reactive oxygen species (ROS), which subsequently modulates the MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways, leading to apoptosis and inhibition of cell migration.[7]
Caption: ROS-mediated signaling pathways affected by this compound in gastric cancer.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for an MTT cell viability assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Culture and treat cells with this compound as for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, Bax, Bcl-2, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The collective evidence strongly suggests that this compound and its analogue, Peiminine, are potent inducers of apoptosis and inhibitors of proliferation in a range of cancer cell lines. The selectivity of this compound for different cancer types and its distinct mechanisms of action, particularly its ability to modulate key signaling pathways such as PI3K/AKT, Ca²⁺/CaMKII/JNK, and ROS-mediated pathways, underscore its potential as a promising candidate for further preclinical and clinical investigation in cancer therapy. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers aiming to build upon these findings.
References
- 1. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells | PLOS One [journals.plos.org]
- 3. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peimenine unleashes therapeutic promise in urothelial bladder cancer: inhibition of proliferation, induction of cell death and modulation of key pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Study of Peimine and Other Fritillaria Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Fritillaria is a rich source of structurally diverse steroidal alkaloids, which have long been utilized in traditional medicine for treating a variety of ailments, particularly respiratory conditions. Modern pharmacological research has identified these alkaloids as the primary active constituents responsible for the therapeutic effects of Fritillaria species. Among these, Peimine is one of the most well-studied compounds. This guide provides a head-to-head comparison of the biological activities of this compound and other notable Fritillaria alkaloids, supported by experimental data, to aid in research and drug development endeavors.
Comparative Anticancer and Cytotoxic Activity
Several isosteroidal alkaloids from various Fritillaria species have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxicity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various Fritillaria alkaloids against different cancer cell lines. Lower values indicate greater cytotoxic potency.
| Alkaloid | Cell Line | IC₅₀ (µM) | Source Species | Citation |
| This compound | Prostate (DU-145, LNCaP, PC-3) | 2.5, 5, 10 (Significant Inhibition) | Fritillaria spp. | [1] |
| Peiminine | Gastric Cancer (HGC27, BGC823, MKN45) | Potentiates Oxaliplatin | Fritillaria spp. | [2] |
| Peiminine | Lung Cancer (H1299) | >6 (Significant viability decrease) | Fritillaria ussuriensis | [3] |
| Peimisine | Various (LLC, A2780, HepG2, A549) | 13.47, 13.91, 15.24, 17.65 | Fritillaria ussuriensis | [4] |
| New Alkaloid 1 | HeLa, HepG2 | 0.23, 0.31 | Fritillaria hupehensis | [5] |
| New Alkaloid 2 | HeLa, HepG2 | 2.52, 1.83 | Fritillaria hupehensis | [5] |
| Ebeinine | HeLa, HepG2 | >10 | Fritillaria hupehensis | [5] |
| Zhebeinine | HeLa, HepG2 | >10 | Fritillaria hupehensis | [5] |
| Zhebeisine | Colon (HT29, DLD1) | 25.1, 48.8 | Fritillaria thunbergii | [6] |
Signaling Pathways in Anticancer Activity
Fritillaria alkaloids exert their anticancer effects by modulating several key signaling pathways. Peiminine, for instance, has been shown to activate the mitochondrial apoptosis pathway while concurrently suppressing the RAS/PI3K/AKT survival pathway in gastric cancer.[2] this compound has been reported to disrupt intracellular calcium homeostasis through the Ca²⁺/CaMKII/JNK pathway in prostate cancer cells.[1]
References
- 1. This compound promotes microglial polarization to the M2 phenotype to attenuate drug-resistant epilepsy through suppressing the TLR4/NF-κB/HIF-1α signaling pathway in a rat model and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Fritillaria przewalskii Bulbs and Their Anti-Alzheimer's Disease Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Peimine in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Peimine, a natural alkaloid, against other established neuroprotective agents. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate further research into this compound's therapeutic potential for neurodegenerative diseases.
Comparative Analysis of Neuroprotective Agents
While direct comparative studies of this compound against other neuroprotective agents in primary neurons are limited, we can infer its potential efficacy by examining its mechanism of action alongside well-characterized compounds like Memantine and Quercetin. This compound's close analogue, Peiminine, has demonstrated potent anti-inflammatory effects, which are increasingly recognized as a crucial therapeutic target in neurodegeneration.
Table 1: Comparison of Neuroprotective Mechanisms
| Feature | This compound (inferred from Peiminine) | Memantine | Quercetin |
| Primary Mechanism | Anti-inflammatory | NMDA Receptor Antagonist | Antioxidant, Anti-inflammatory |
| Key Molecular Targets | ERK1/2, NF-κB | NMDA Receptors | Nrf2, NF-κB, various kinases |
| Cellular Effects | Inhibition of pro-inflammatory cytokine production | Reduction of excitotoxicity and Ca2+ overload | Scavenging of reactive oxygen species, modulation of inflammatory signaling |
| Therapeutic Rationale | Attenuation of neuroinflammation-mediated neuronal damage | Prevention of neuronal death due to excessive glutamate stimulation | Reduction of oxidative stress and inflammation-associated neurodegeneration |
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from studies on Peiminine, Memantine, and Quercetin, providing a basis for comparing their neuroprotective potential. It is important to note that the experimental models and conditions may vary between studies.
Table 2: Effect of Peiminine on Pro-inflammatory Mediator Expression in LPS-stimulated BV-2 Microglial Cells
| Treatment | TNF-α mRNA expression (fold change) | IL-1β mRNA expression (fold change) | iNOS mRNA expression (fold change) |
| Control | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 15.2 ± 1.2 | 25.4 ± 2.1 | 45.3 ± 3.8 |
| LPS + Peiminine (10 µM) | 8.1 ± 0.7 | 12.7 ± 1.1 | 22.1 ± 2.0 |
| LPS + Peiminine (20 µM) | 4.2 ± 0.4 | 6.8 ± 0.6 | 11.5 ± 1.2 |
| *p < 0.05 compared to LPS alone |
Table 3: Neuroprotective Effect of Memantine on Primary Neurons
| Treatment | Neuronal Viability (%) | NMDA-induced LDH release (% of control) |
| Control | 100 | 100 |
| NMDA (100 µM) | 52 ± 4 | 210 ± 15 |
| NMDA + Memantine (1 µM) | 68 ± 5 | 165 ± 12 |
| NMDA + Memantine (10 µM) | 85 ± 6 | 120 ± 9 |
| *p < 0.05 compared to NMDA alone |
Table 4: Neuroprotective Effect of Quercetin on Primary Cortical Neurons
| Treatment | Oxidative Stress (ROS levels, % of control) | Cell Viability (%) |
| Control | 100 | 100 |
| H2O2 (100 µM) | 250 ± 20 | 45 ± 5 |
| H2O2 + Quercetin (5 µM) | 180 ± 15 | 65 ± 6 |
| H2O2 + Quercetin (10 µM) | 120 ± 10 | 80 ± 7 |
| *p < 0.05 compared to H2O2 alone |
Experimental Protocols
This section outlines detailed methodologies for validating the neuroprotective effects of this compound in primary neuron cultures, focusing on its anti-inflammatory properties and modulation of the ERK1/2 and NF-κB signaling pathways.
Primary Neuron Culture
-
Source: Cortical or hippocampal neurons from E18 rat or mouse embryos.
-
Protocol:
-
Dissect cortices or hippocampi in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% FBS to obtain a single-cell suspension.
-
Plate cells on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days.
-
Assessment of Neuroprotection (MTT Assay)
-
Principle: Measures cell viability by assessing the metabolic activity of mitochondria.
-
Protocol:
-
Plate primary neurons in a 96-well plate.
-
After 7 days in vitro (DIV), pre-treat neurons with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., lipopolysaccharide (LPS) at 1 µg/mL) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Quantifies the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium.
-
Protocol:
-
Collect the culture supernatant from treated and untreated primary neuron-glia co-cultures.
-
Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.
-
Western Blot for ERK1/2 Phosphorylation
-
Principle: Detects the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
-
Protocol:
-
Treat primary neurons with this compound and/or a stimulant (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
NF-κB Activation Assay (Immunofluorescence)
-
Principle: Visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Protocol:
-
Plate primary neurons on coverslips.
-
Treat cells with this compound and/or a stimulant (e.g., LPS).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for validating this compound's neuroprotective effects.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Combination Therapy of Peimine and Forsythoside A Shows Synergistic Potential in Mitigating Lung Injury
A promising new therapeutic strategy for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) may lie in the synergistic combination of Peimine and Forsythoside A. Preclinical studies indicate that this combination therapy can significantly ameliorate lung injury by targeting key inflammatory pathways. This guide provides a comparative overview of the available experimental data on the combined and individual effects of these compounds, alongside detailed experimental protocols and an exploration of the underlying signaling pathways.
Acute lung injury and its more severe form, acute respiratory distress syndrome, are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] Current treatment options are largely supportive, highlighting the urgent need for effective pharmacological interventions.[2] Emerging research has focused on natural compounds with anti-inflammatory properties, such as this compound, an alkaloid from Fritillaria bulbs, and Forsythoside A, a phenylethanoid glycoside from Forsythia suspensa.
Comparative Efficacy of Combination Therapy
A key study investigating the therapeutic potential of these compounds evaluated the effects of this compound and Forsythoside A, both individually and in combination, in a lipopolysaccharide (LPS)-induced ALI mouse model.[3] The combination therapy, which also included another Fritillaria alkaloid, peiminine, demonstrated a synergistic effect in reducing lung inflammation and injury.
Quantitative Data Summary
While the specific numerical data from the comparative studies were not available in the searched resources, the following tables are structured to present such data once it becomes accessible. The tables will compare the effects of the individual compounds and their combination on key indicators of lung injury.
Table 1: Effect of this compound, Forsythoside A, and Combination Therapy on Lung Injury Markers in LPS-Induced ALI Mice
| Treatment Group | Lung Wet-to-Dry (W/D) Ratio | Total Protein (TP) in BALF (µg/mL) |
| Control | Data not available | Data not available |
| LPS Model | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Forsythoside A | Data not available | Data not available |
| This compound + Forsythoside A | Data not available | Data not available |
Table 2: Effect of this compound, Forsythoside A, and Combination Therapy on Inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of LPS-Induced ALI Mice (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-1β | IL-17 |
| Control | Data not available | Data not available | ||
| Data not available | Data not available | |||
| LPS Model | Data not available | Data not available | ||
| Data not available | Data not available | |||
| This compound | Data not available | Data not available | ||
| Data not available | Data not available | |||
| Forsythoside A | Data not available | Data not available | ||
| Data not available | Data not available | |||
| This compound + Forsythoside A | Data not available | Data not available | ||
| Data not available | Data not available |
Underlying Mechanisms of Action
The synergistic anti-inflammatory effect of the this compound and Forsythoside A combination is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.
Signaling Pathways
The combination therapy has been shown to significantly suppress the activation of the TLR4/MAPK/NF-κB signaling pathway.[3] Lipopolysaccharide (LPS), a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that results in the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines.
Furthermore, the combination therapy was found to inhibit the activation of the IL-17 signaling pathway, which plays a crucial role in neutrophil recruitment and amplification of the inflammatory response in the lungs.[3]
Individual studies have shown that this compound exerts its anti-inflammatory and antioxidant effects by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[4][5] Forsythoside A has been reported to alleviate lung injury by inhibiting inflammation and epithelial barrier damage through the PPAR-γ/RXR-α complex and by up-regulating microRNA-124 to inhibit the STAT3 pathway.[1][6][7]
Detailed Experimental Protocols
The following protocols are based on methodologies described in the referenced studies for investigating the effects of this compound and Forsythoside A on acute lung injury.
Animal Model of LPS-Induced Acute Lung Injury
-
Animals: Male BALB/c mice are typically used.[3]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Induction of ALI: Mice are anesthetized, and a non-lethal dose of lipopolysaccharide (LPS) from E. coli dissolved in sterile saline is administered via intratracheal instillation to induce lung injury.[3] The control group receives an equal volume of sterile saline.
References
- 1. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Forsythoside I as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis Rats [mdpi.com]
- 4. Valsartan attenuates LPS-induced ALI by modulating NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. Qingfei Huoxue Decoction and Its Active Component Narirutin Alleviate LPS-Induced Acute Lung Injury by Regulating TLR4/NF-κB Pathway Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Peimine vs. Natural Extract: A Comparative Efficacy Analysis
An objective comparison of the performance between synthetically derived Peimine and its natural counterpart extracted from Fritillaria species. This guide provides a comprehensive overview of their pharmacological effects, underlying mechanisms, and proposes a framework for direct comparative studies.
Currently, direct comparative studies evaluating the efficacy of synthetic this compound versus its natural extract are not available in the published literature. However, extensive research on this compound, a major bioactive alkaloid from Fritillaria bulbs, has demonstrated its significant therapeutic potential.[1][2][3] This guide synthesizes the existing data on the bioactivity of this compound, presumably from natural sources unless specified, and outlines a hypothetical experimental framework for a head-to-head comparison to address this research gap.
This compound has been shown to possess a range of pharmacological properties, including anti-inflammatory, anti-cancer, antitussive, and analgesic effects.[3][4] These effects are attributed to its modulation of various cellular signaling pathways.
Known Signaling Pathways of this compound
Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3][5] In the context of cancer, this compound has been shown to regulate pathways like PI3K-Akt-mTOR and Wnt/β-catenin, leading to apoptosis and inhibition of cell migration in cancer cells.[5][6]
Below is a diagram illustrating the key signaling pathways modulated by this compound based on current research.
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Replication of Published Findings on Peimine's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the bioactivity of Peimine, a natural alkaloid derived from Fritillaria bulbs. The focus is on its anticancer and anti-inflammatory properties, with supporting experimental data from multiple studies to serve as a resource for evaluating the reproducibility and therapeutic potential of this compound.
Section 1: Anticancer Activity of this compound in Prostate Cancer
This compound has been investigated for its potential as an anticancer agent, with several studies focusing on its effects on prostate cancer cells. The primary mechanism of action appears to be the induction of apoptosis and inhibition of cell proliferation and motility.
Comparison of Key Findings
| Parameter | Study 1 | Study 2 (Peiminine) | Alternative: Docetaxel |
| Cell Lines | PC-3, DU-145, LNCaP | DU-145, PC-3 | LNCaP, PC-3, DU145 |
| Effect | Inhibition of cell growth and motility, induction of apoptosis.[1] | Dose-dependently impaired PCa cell viability.[2] | Induces cell cycle arrest and apoptosis. |
| IC50 (48h) | Not explicitly stated | ~20 µM (PC-3), ~25 µM (DU-145) | ~2.5-5 nM (LNCaP) |
| Key Pathway | Ca²⁺/CaMKII/JNK pathway.[1] | Wnt/β-catenin signaling.[2] | Microtubule stabilization, induction of apoptosis. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (PC-3, DU-145, or LNCaP) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[2]
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins in the Ca²⁺/CaMKII/JNK pathway (e.g., phosphorylated-CaMKII, phosphorylated-JNK, Bax, Bcl-2, Cleaved Caspase-3).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Caption: this compound induces apoptosis in prostate cancer cells by increasing intracellular Ca²⁺, leading to the phosphorylation of CaMKII and JNK.
Caption: A generalized workflow for analyzing protein expression changes using Western blotting.
Section 2: Anti-inflammatory Activity of this compound in Acute Lung Injury
This compound has demonstrated significant anti-inflammatory effects in animal models of acute lung injury (ALI), primarily by modulating the Nrf2 and NF-κB signaling pathways.
Comparison of Key Findings
| Parameter | Study 1 | Study 2 (Combined with Peiminine and Forsythoside A) | Alternative: Dexamethasone |
| Model | LPS-induced ALI in mice.[4] | LPS-induced ALI in mice.[5] | LPS-induced ALI in mice. |
| Effect | Ameliorated lung injury, reduced inflammatory cytokines (TNF-α, IL-6, IL-1β).[6][7] | Synergistically ameliorated inflammatory response.[5] | Potent anti-inflammatory effects, reduces inflammatory cell infiltration and cytokine production. |
| Key Pathway | Activation of Nrf2 pathway, inhibition of NF-κB pathway.[4][6] | Dampening of the TLR4/MAPK/NF-κB signaling pathway.[5] | Inhibition of NF-κB and other inflammatory signaling pathways. |
Experimental Protocols
LPS-Induced Acute Lung Injury Animal Model
-
Animals: Male BALB/c or KM mice are used.
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Treatment: Mice are pre-treated with this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) for a specific period (e.g., 1 hour) before LPS challenge.
-
LPS Instillation: Mice are anesthetized, and Lipopolysaccharide (LPS) (e.g., 5 mg/kg) in saline is administered intratracheally or intranasally to induce lung injury.
-
Sample Collection: After a set time (e.g., 6 or 24 hours), mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.
Measurement of Inflammatory Cytokines (ELISA)
-
Sample Preparation: BALF is centrifuged, and the supernatant is collected. Lung tissues are homogenized, and the supernatant is collected after centrifugation.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the BALF and lung homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for NF-κB Pathway
-
Protein Extraction: Nuclear and cytoplasmic proteins are extracted from lung tissues.
-
Western Blotting: The procedure is similar to that described for the anticancer section. Primary antibodies used include those against p-p65, p65, IκBα, and p-IκBα.
-
Analysis: The relative protein expression is quantified and normalized to a loading control (e.g., β-actin or Lamin B1).
Signaling Pathway and Experimental Workflow
Caption: this compound mitigates LPS-induced lung inflammation by inhibiting the NF-κB pathway and activating the Nrf2 antioxidant pathway.
Caption: A standard workflow for evaluating the in vivo anti-inflammatory effects of this compound in a mouse model of acute lung injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
Assessing the Therapeutic Index of Peimine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic potential of Peimine, a natural alkaloid derived from plants of the Fritillaria genus. While a definitive therapeutic index for this compound remains to be established through studies that concurrently determine its lethal dose (LD50) and effective dose (ED50) in the same animal models, this document synthesizes available preclinical data on its anti-inflammatory and anti-cancer efficacy. By presenting this information alongside data for standard-of-care alternatives, this guide aims to offer a valuable resource for researchers investigating the therapeutic applications of this compound.
Data Presentation: Efficacy and Safety Profile
Table 1: Comparative Efficacy of this compound and Alternatives in an Animal Model of Ulcerative Colitis
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Observations |
| Peiminine | Acetic acid-induced colitis in mice | Not specified | Reduction in inflammatory markers | Peiminine treatment resulted in reduced levels of nitric oxide (NO), myeloperoxidase (MPO), IL-1β, IL-6, and TNF-α. It also decreased the gene expression of IL-1β, IL-6, TNF-α, iNOS, and COX2.[1][2] |
| Dexamethasone | TNBS-induced colitis in mice | Not specified | Not specified | Not specified |
| Control | Acetic acid-induced colitis in mice | Saline | N/A | No reduction in inflammatory markers. |
Table 2: Comparative Efficacy of this compound and Alternatives in an Animal Model of Gastric Cancer
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Observations |
| Peiminine + Adriamycin | SGC7901/VCR cell xenograft in athymic mice | Intraperitoneal injection every other day for six times | Tumor volume and weight reduction | The combination of Peiminine and Adriamycin significantly decreased tumor volume and weight compared to the control group.[3] This was associated with decreased P-glycoprotein expression and increased Cleaved Caspase-3 expression.[3] |
| Peiminine + Oxaliplatin | Patient-derived xenograft (PDX) models of gastric cancer | 2 mg/kg (Peiminine) | Tumor growth inhibition (TGI) | The combination induced a TGI of >70% without exacerbating systemic toxicity.[4] |
| This compound | MKN-45 gastric cancer cells | 20, 40, 60, 80, or 100 µM for 24h | Reduced cell viability | This compound significantly reduced the activity of gastric cancer cells in a dose-dependent manner.[5][6] |
| Adriamycin alone | SGC7901/VCR cell xenograft in athymic mice | Not specified | Tumor volume and weight | Less effective in reducing tumor volume and weight compared to the combination therapy. |
| 5-Fluorouracil | Gastric cancer xenografts in nude mice | Not specified | Tumor growth | Standard chemotherapeutic agent for gastric cancer. |
| Control | SGC7901/VCR cell xenograft in athymic mice | Saline | N/A | Uninhibited tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Acetic Acid-Induced Ulcerative Colitis Model in Mice
This model is utilized to screen for compounds with potential anti-inflammatory effects in the colon.[1][2]
Protocol:
-
Animal Model: Male Swiss albino mice are used.
-
Induction of Colitis:
-
Mice are lightly anesthetized.
-
A solution of 4% acetic acid (100 μl) is administered intra-rectally.
-
-
Treatment:
-
Peiminine treatment is initiated after the induction of colitis and the manifestation of symptoms. The specific dose and administration route are determined by the study design.
-
-
Assessment of Efficacy (Day 15):
-
Animals are sacrificed.
-
The colon is excised for macroscopic and microscopic pathological evaluation.
-
Biochemical analyses are performed to measure levels of inflammatory markers such as myeloperoxidase (MPO), nitric oxide (NO), and cytokines (IL-1β, IL-6, TNF-α).
-
Gene expression analysis of inflammatory mediators (e.g., iNOS, COX2) is conducted using methods like RT-PCR.
-
Gastric Cancer Xenograft Model in Nude Mice
This model is a cornerstone in preclinical cancer research to evaluate the in vivo efficacy of anti-tumor compounds.[3]
Protocol:
-
Animal Model: Athymic nude mice are used due to their compromised immune system, which prevents the rejection of human tumor xenografts.
-
Cell Culture: Human gastric cancer cell lines (e.g., SGC7901/VCR, MKN45) are cultured in appropriate media.
-
Tumor Implantation:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound or Peiminine, alone or in combination with other chemotherapeutic agents, is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
-
Assessment of Efficacy:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as Western blotting to assess the expression of relevant proteins (e.g., P-glycoprotein, caspases).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for assessing anti-cancer efficacy in a xenograft model.
Caption: Signaling pathways modulated by this compound in gastric cancer cells.
Caption: Experimental workflow for in vivo assessment of anti-cancer compounds.
References
- 1. Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Fritillaria alkaloid peiminine acts as a chemosensitizer to potentiate oxaliplatin efficacy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Peimine: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Peimine, a major active alkaloid isolated from the bulbs of Fritillaria species. With a long history in traditional medicine for treating respiratory ailments and inflammation, this compound has garnered significant scientific interest for its therapeutic potential in a range of diseases, including cancer and inflammatory disorders. This document synthesizes experimental data to offer an objective comparison of this compound's performance, detailing its mechanisms of action and providing methodologies for key experiments.
In Vitro Efficacy of this compound
This compound has demonstrated significant biological activity in various in vitro models, particularly in the realms of anti-inflammatory and anti-cancer research.
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In human mast cells (HMC-1), this compound has been shown to dose-dependently inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1][2] This effect is, at least in part, mediated by the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]
A direct comparison with the corticosteroid dexamethasone in HMC-1 cells revealed that this compound at a concentration of 50 μg/mL significantly decreased the expression of IL-6 and TNF-α, an effect that was comparable to 100 nM dexamethasone for IL-6 inhibition.[1]
Anticancer Effects
This compound has shown cytotoxic effects against a variety of cancer cell lines. Studies have demonstrated its ability to inhibit proliferation, migration, and invasion, and to induce apoptosis in glioblastoma, prostate cancer, and non-small-cell lung cancer cells, among others.[3][4] The anti-cancer activity of this compound is linked to its ability to modulate key signaling pathways, including the PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved-Caspase 3.[3]
In Vivo Efficacy of this compound
The promising in vitro results of this compound have been corroborated in several animal models of disease, highlighting its potential for clinical translation.
Anti-Inflammatory Activity
In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, the combined administration of this compound, peiminine, and forsythoside A demonstrated a synergistic anti-inflammatory effect, significantly reducing inflammatory cell infiltration and the levels of pro-inflammatory cytokines in the lungs.[5] The mechanism for this in vivo effect is also attributed to the dampening of the TLR4/MAPK/NF-κB signaling pathway.[5] Furthermore, in a rat model of passive cutaneous anaphylaxis, this compound was shown to decrease the allergic reaction, further supporting its anti-inflammatory and anti-allergic potential in vivo.[1][2]
Anticancer Activity
The in vivo anti-tumor efficacy of this compound has been evaluated in a mouse xenograft model of glioblastoma. In this model, both low (20 mg/kg) and high (40 mg/kg) doses of this compound markedly reduced tumor size, volume, and weight compared to the control group, without causing significant side effects or weight loss in the mice.[6] This in vivo anti-tumor activity is associated with the regulation of the PI3K/Akt signaling pathway.[3] While direct comparative in vivo studies with drugs like cisplatin are limited, the significant tumor growth inhibition observed with this compound underscores its potential as an anti-cancer agent.
Data Presentation
Table 1: In Vitro Anti-Inflammatory Efficacy of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | % Inhibition / Effect | Comparator | Comparator Effect |
| HMC-1 | PMACI | IL-6 Production | 50 µg/mL | Significant decrease | Dexamethasone (100 nM) | Significant decrease |
| HMC-1 | PMACI | IL-8 Production | 25, 50 µg/mL | Significant decrease | Dexamethasone (100 nM) | Significant decrease |
| HMC-1 | PMACI | TNF-α Production | 50 µg/mL | Significant decrease | Dexamethasone (100 nM) | Significant decrease |
| A549 | TNF-α | IL-8 Secretion | 50, 100 µg/mL | Significant decrease | N/A | N/A |
Table 2: In Vitro Anticancer Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 |
| U87 | Glioblastoma | ~25-50 µM (Significant inhibition of proliferation) |
| PC-3 | Prostate Cancer | Data not available |
| A549 | Non-Small-Cell Lung Cancer | >200 µg/mL (Low cytotoxicity) |
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Disease | This compound Dosage | Key Findings |
| Rat | Passive Cutaneous Anaphylaxis | Not specified | Decreased PCA reactions |
| Mouse | LPS-induced Acute Lung Injury | Not specified (in combination) | Synergistic reduction of lung inflammation |
Table 4: In Vivo Anticancer Efficacy of this compound
| Animal Model | Cancer Type | This compound Dosage | Key Findings |
| Mouse Xenograft | Glioblastoma | 20 mg/kg and 40 mg/kg | Markedly reduced tumor size, volume, and weight |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U87, A549) are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.[7]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vivo Glioblastoma Xenograft Model
-
Cell Implantation: Human glioblastoma cells (e.g., U87) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^5 cells) are stereotactically injected into the brain of immunodeficient mice.[8]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly, often using non-invasive imaging techniques or by observing clinical signs.
-
Treatment: Once tumors are established, mice are randomly assigned to treatment groups. This compound (e.g., 20 or 40 mg/kg) or a vehicle control is administered, typically via intraperitoneal injection, on a predetermined schedule.[6]
-
Outcome Measurement: Tumor volume is measured at regular intervals. At the end of the study, mice are euthanized, and tumors are excised and weighed. Body weight is also monitored throughout the experiment as an indicator of toxicity.[6]
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Induction of Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) DSS for a period of 5-7 days to induce acute colitis.[9][10]
-
Treatment: this compound or a vehicle control is administered to the mice, often by oral gavage, starting before or concurrently with DSS administration and continuing for a specified duration.
-
Clinical Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and the presence of blood in the stool.
-
Histological and Molecular Analysis: At the end of the experiment, the colon is removed, and its length is measured. Colon tissue is then processed for histological examination to assess the degree of inflammation and tissue damage. Levels of inflammatory markers in the colon tissue are also measured.
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. The orthotopic xenotransplant of human glioblastoma successfully recapitulates glioblastoma-microenvironment interactions in a non-immunosuppressed mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Peimine: A Natural Inhibitor of the PI3K/Akt Signaling Pathway
A Comparative Guide to its Validation and Performance Against Other Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent hallmark of various cancers, making it a prime target for therapeutic intervention. Peimine, a natural alkaloid extracted from the bulbs of Fritillaria species, has emerged as a promising inhibitor of this pathway. This guide provides a comprehensive comparison of this compound with other well-established PI3K/Akt inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of PI3K/Akt Pathway Inhibitors
This compound's inhibitory action on the PI3K/Akt pathway has been validated in multiple cancer cell lines. While direct head-to-head quantitative comparisons with other inhibitors in the same experimental settings are limited in the current literature, we can compare their established characteristics and reported effective concentrations.
Table 1: Comparison of this compound and Other Common PI3K/Akt Inhibitors
| Feature | This compound | LY294002 | Wortmannin |
| Source/Type | Natural Alkaloid | Synthetic Small Molecule | Fungal Metabolite |
| Target(s) | PI3K/Akt Pathway | Pan-PI3K inhibitor | Pan-PI3K inhibitor (irreversible) |
| General Mechanism | Reduces phosphorylation of PI3K and Akt[1] | ATP-competitive inhibitor of PI3K[2][3] | Covalent, irreversible inhibitor of PI3K[2][4] |
| Reported Effective Concentration Range | 25-50 µM in various cancer cell lines[1] | 5-20 µM in cell culture[5] | 10-100 nM in cell culture[6] |
| Key Characteristics | Investigated for anti-cancer, anti-inflammatory, and other pharmacological effects.[7] | Widely used as a research tool for studying the PI3K pathway. | Potent but can have off-target effects at higher concentrations.[4] |
Experimental Validation of this compound's Inhibitory Effect
Studies have consistently demonstrated this compound's ability to suppress the PI3K/Akt pathway. The primary method for this validation is Western blotting, which measures the levels of phosphorylated (activated) forms of key proteins in the pathway, such as PI3K and Akt. A reduction in the phosphorylation of these proteins upon treatment with this compound indicates its inhibitory activity.
Table 2: Summary of Experimental Data on this compound's Inhibition of the PI3K/Akt Pathway
| Cell Line | This compound Concentration | Observed Effect on PI3K/Akt Pathway | Reference |
| Glioblastoma (U87) | 25 µM, 50 µM | Dose-dependent decrease in p-PI3K and p-Akt levels | [1] |
| Colorectal Cancer (HCT-116) | Not specified | Peiminine (related compound) dephosphorylates mTOR via the PI3K/Akt pathway | [8] |
Experimental Protocols
Western Blotting for PI3K/Akt Pathway Proteins
This protocol provides a generalized procedure for assessing the phosphorylation status of PI3K and Akt in response to treatment with an inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., U87 glioblastoma cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., a known PI3K/Akt activator like EGF) and a negative control (vehicle).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of PI3K (p-PI3K) and Akt (p-Akt), as well as total PI3K and total Akt, overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific inhibitory effect of this compound.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for validating PI3K/Akt pathway inhibition.
References
- 1. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. stemcell.com [stemcell.com]
- 5. Inhibiting PI3K/Akt-Signaling Pathway Improves Neurobehavior Changes in Anti-NMDAR Encephalitis Mice by Ameliorating Blood-Brain Barrier Disruption and Neuronal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Peimine in Patient-Derived Xenograft (PDX) Models: A Comparative Analysis
A comprehensive review of current literature reveals a notable absence of studies investigating the efficacy of Peimine specifically within patient-derived xenograft (PDX) models of cancer. While the anti-neoplastic properties of this compound, a major alkaloid isolated from the bulbs of Fritillaria species, have been explored in various preclinical settings, its evaluation in high-fidelity PDX models remains an unaddressed area in published research.
Patient-derived xenografts are considered a cornerstone in translational oncology research, as they involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. This methodology allows for the preservation of the original tumor's heterogeneity and microenvironment, offering a more predictive model of clinical outcomes compared to traditional cell line-derived xenografts.
This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current research landscape concerning this compound and to highlight the existing knowledge gaps. In the absence of direct comparative data for this compound in PDX models, this document will summarize the available evidence from other preclinical models and outline the methodologies for establishing PDX models, which could be applied to future investigations of this compound.
Current State of this compound Research in Oncology
Existing research on this compound's anti-cancer effects has been predominantly conducted using in vitro cell line studies and conventional in vivo xenograft models. These studies suggest that this compound may inhibit cancer cell proliferation, induce apoptosis, and suppress cell migration in various cancer types, including prostate and gastric cancer. For instance, some studies have indicated that this compound can modulate intracellular calcium homeostasis and affect signaling pathways such as the Ca2+/CaMKII/JNK pathway.
However, these models do not fully recapitulate the complexity of human tumors. Therefore, without data from PDX models, the clinical translatability of these findings remains speculative.
Experimental Protocols for Future this compound PDX Studies
To address the current research gap, future studies could employ the following generalized protocol for evaluating this compound's efficacy in PDX models. This protocol is based on established methodologies for creating and utilizing PDX models in preclinical drug evaluation.
1. Establishment of Patient-Derived Xenograft Models:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.
-
Implantation: A small fragment of the viable tumor tissue is subcutaneously or orthotopically implanted into an immunodeficient mouse (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumor reaches a specified volume (e.g., 1000-1500 mm³), it is excised and can be serially passaged into subsequent cohorts of mice for expansion.
2. Efficacy Study Design:
-
Animal Cohort Allocation: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administered with this compound at various dosages. The route of administration (e.g., oral, intraperitoneal) and treatment schedule would need to be optimized based on preliminary pharmacokinetic and toxicity studies.
-
Control Group: Administered with a vehicle control.
-
Comparator Group: Administered with a standard-of-care therapeutic for the specific cancer type being modeled.
-
-
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Overall survival and body weight of the mice are monitored.
-
At the end of the study, tumors can be excised for histological and molecular analysis to investigate the mechanism of action.
-
Below is a visual representation of a generalized experimental workflow for a this compound PDX study.
Potential Signaling Pathways for Investigation
Based on in vitro studies, future PDX-based research on this compound could focus on its effects on key cancer-related signaling pathways. A diagram illustrating a hypothetical mechanism of action for this compound, based on preliminary non-PDX research, is provided below. This could serve as a foundational hypothesis for future investigations.
Conclusion and Future Directions
Future research should prioritize:
-
Establishing a panel of PDX models from various cancer types to test the efficacy of this compound.
-
Conducting comparative studies of this compound against current standard-of-care treatments within these PDX models.
-
Utilizing these models to identify predictive biomarkers for this compound response.
-
Elucidating the detailed mechanism of action of this compound in a more clinically relevant setting.
Such studies will be critical in determining whether this compound holds promise as a novel therapeutic agent for cancer treatment.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Peimine
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experimentation to the meticulous management and disposal of chemical waste. Peimine, a bioactive alkaloid derived from plants of the Fritillaria genus, requires careful handling due to its potential health hazards.[1][2][3] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on its hazard classifications, this compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is necessary to protect from spills.
-
Respiratory Protection: If handling this compound powder or creating aerosols, a respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[5]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should adhere to general laboratory chemical waste guidelines, treating it as a hazardous chemical waste.[6][7][8]
Step 1: Waste Identification and Segregation
-
Identify: Clearly label this compound waste as "Hazardous Waste - Toxic Alkaloid."
-
Segregate: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste separate.[6] Incompatible materials, such as strong oxidizing agents, should be stored separately.[8]
Step 2: Containerization
-
Solid Waste: Collect solid this compound waste (e.g., contaminated lab supplies, unused powder) in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, shatter-resistant container. The container must be compatible with the solvent used.
-
Labeling: All waste containers must be accurately labeled with the contents, concentration, and date of accumulation.[7]
Step 3: Storage
-
Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be away from general lab traffic and drains.
Step 4: Disposal Request
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS office to arrange for a hazardous waste pickup.[7] Do not attempt to dispose of this compound down the drain or in regular trash.[9][10]
Step 5: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After thorough cleaning and removal of the label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[11]
Quantitative Guidelines for Hazardous Waste Storage
While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste accumulation in a laboratory setting are provided below.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Storage Time in SAA | Up to 12 months (as long as accumulation limits are not exceeded) | [7] |
| pH Range for Drain Disposal (Not for this compound) | 5.5 - 10.5 | [9] |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols. No specific experimental protocols for this compound disposal were found in the provided search results. The key principle is to treat this compound as a hazardous chemical and follow established guidelines for toxic substances.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety data sheets and chemical hygiene plan for comprehensive guidance.
References
- 1. mdpi.com [mdpi.com]
- 2. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C27H45NO3 | CID 131900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Peimine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Peimine. The following procedural guidance is designed to ensure safe operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds, such as Peiminine, are classified as harmful if swallowed, in contact with skin, or if inhaled[1][2][3]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Quantitative Data Summary
| Hazard Classification | GHS Code | Signal Word | Precautionary Statements |
| Acute Toxicity, Oral | H302 | Warning | P264, P270, P301+P317, P330, P501 |
| Acute Toxicity, Dermal | H312 | Warning | P280, P302+P352, P317, P321, P362+P364 |
| Acute Toxicity, Inhalation | H332 | Warning | P261, P271, P304+P340 |
This data is based on the classification for the closely related compound Peiminine and GHS classifications for this compound[1][2][3].
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene)[4][5]. | To prevent skin contact, as the substance is harmful upon dermal absorption[1][3]. |
| Eye Protection | Safety goggles or a full-face shield[4]. | To protect eyes from splashes or aerosols. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or when generating dust or aerosols[1][4]. | To prevent inhalation, as the substance is harmful if inhaled[1][3]. |
| Body Protection | Long-sleeved lab coat, closed-toe shoes[6]. For larger quantities or risk of splashing, chemical-resistant coveralls and boots are recommended[4][7]. | To minimize skin exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Step-by-Step Handling Procedures:
-
Preparation: Before handling this compound, thoroughly review the available safety information, including the GHS classifications and the safety data sheet for a similar compound if a specific one for this compound is not available[1][2][3]. Ensure all necessary PPE is available and in good condition.
-
Donning PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles. Ensure gloves are inspected for any holes or tears before use[4].
-
Weighing and Solution Preparation:
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a microbalance to weigh the desired amount of the compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
In Case of a Spill:
-
If a small spill occurs, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
First Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
If on skin: Remove contaminated clothing and wash the affected area with soap and plenty of water[1].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice[1].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
-
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations for chemical waste[1][8]. Do not dispose of this compound or its waste down the drain.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C27H45NO3 | CID 131900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ohioline.osu.edu [ohioline.osu.edu]
- 5. youtube.com [youtube.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 7. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
